Product packaging for 3-Ethylnonane(Cat. No.:CAS No. 17302-11-3)

3-Ethylnonane

Cat. No.: B092655
CAS No.: 17302-11-3
M. Wt: 156.31 g/mol
InChI Key: FKJSIWPQZCKMIL-UHFFFAOYSA-N
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Description

3-Ethylnonane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24 B092655 3-Ethylnonane CAS No. 17302-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylnonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24/c1-4-7-8-9-10-11(5-2)6-3/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJSIWPQZCKMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938271
Record name 3-Ethylnonane
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Molecular Weight

156.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17302-11-3
Record name Nonane, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Analysis of 3-Ethylnonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylnonane, a branched alkane of interest in various chemical research and development applications. Due to the limited availability of public experimental spectra for this compound, this document presents high-quality predicted data for the target molecule, supplemented with experimental data for a close structural analog, 3-Ethyloctane, to provide a tangible reference. This approach allows for a thorough understanding of the expected spectral characteristics.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 17302-11-3

  • Molecular Formula: C₁₁H₂₄

  • Molecular Weight: 156.31 g/mol

  • Structure: A nine-carbon chain (nonane) with an ethyl group substituted at the third carbon atom.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational models and provide a reliable estimation of the experimental values.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon AtomPredicted Chemical Shift (δ, ppm)
C114.2
C223.1
C339.5
C429.8
C527.2
C632.4
C722.9
C814.1
C9 (ethyl)26.5
C10 (ethyl)11.0
C11 (ethyl)11.0
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CH₃ (C1)0.88Triplet3H
-CH₂- (C2, C4, C5, C6, C7, C8)1.2-1.4Multiplet12H
-CH- (C3)1.3-1.5Multiplet1H
-CH₂- (ethyl)1.3-1.5Multiplet2H
-CH₃ (ethyl)0.85Triplet6H
Predicted Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration Type
2950 - 2970C-H stretch (asymmetric, -CH₃)
2865 - 2885C-H stretch (symmetric, -CH₃)
2920 - 2940C-H stretch (asymmetric, -CH₂)
2850 - 2870C-H stretch (symmetric, -CH₂)
1450 - 1470C-H bend (-CH₂ and -CH₃)
1375 - 1385C-H bend (symmetric, -CH₃)
Predicted Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show fragmentation patterns typical for branched alkanes. The molecular ion peak (M⁺) at m/z 156 may be of low abundance. Key fragmentation pathways involve cleavage at the branching point.

m/zProposed Fragment
156[C₁₁H₂₄]⁺ (Molecular Ion)
127[M - C₂H₅]⁺
99[M - C₄H₉]⁺
85[C₆H₁₃]⁺
71[C₅H₁₁]⁺
57[C₄H₉]⁺ (likely base peak)
43[C₃H₇]⁺
29[C₂H₅]⁺

Experimental Spectroscopic Data for 3-Ethyloctane (Structural Analog)

To provide a practical reference, the following tables present experimental spectroscopic data for 3-Ethyloctane (CAS No. 5881-17-4), a close structural analog of this compound.

Experimental Infrared (IR) Spectroscopy of 3-Ethyloctane
Wavenumber (cm⁻¹)Vibration Type
2960C-H stretch
2925C-H stretch
2875C-H stretch
1465C-H bend
1380C-H bend
Experimental Mass Spectrometry (MS) of 3-Ethyloctane
m/zRelative IntensityProposed Fragment
1425[C₁₀H₂₂]⁺ (Molecular Ion)
11315[M - C₂H₅]⁺
8550[M - C₄H₉]⁺ / [C₆H₁₃]⁺
7160[C₅H₁₁]⁺
57100[C₄H₉]⁺ (Base Peak)
4385[C₃H₇]⁺
2940[C₂H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (e.g., 5-10 mg) is dissolved in a deuterated solvent (typically CDCl₃ for non-polar compounds like alkanes, approximately 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the simplest method is to obtain a "neat" spectrum. A drop of the liquid is placed between two salt plates (typically NaCl or KBr), which are then mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC. The compound is separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_conclusion Structural Elucidation Sample This compound (Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS NMR_Data Chemical Shifts Splitting Patterns Integration NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Confirm Structure of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation Predicted Mass Spectrometry Fragmentation of this compound M [C₁₁H₂₄]⁺˙ (m/z = 156) frag1 [C₉H₁₉]⁺ (m/z = 127) M->frag1 -C₂H₅• frag2 [C₇H₁₅]⁺ (m/z = 99) M->frag2 -C₄H₉• frag3 [C₆H₁₃]⁺ (m/z = 85) frag1->frag3 -C₃H₆ frag4 [C₅H₁₁]⁺ (m/z = 71) frag2->frag4 -C₂H₄ frag5 [C₄H₉]⁺ (m/z = 57) (Base Peak) frag4->frag5 -CH₂ frag6 [C₃H₇]⁺ (m/z = 43) frag5->frag6 -CH₂ frag7 [C₂H₅]⁺ (m/z = 29) frag6->frag7 -CH₂

Caption: Predicted fragmentation pathway for this compound in Mass Spectrometry.

An In-depth Technical Guide to the Synthesis of 3-Ethylnonane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic routes for the branched alkane 3-ethylnonane. The document details plausible multi-step and single-step methodologies, including reaction schemes, detailed experimental protocols, and comparative quantitative data. The synthesis of this compound, while not extensively documented in the literature, can be achieved through established organometallic and reductive coupling reactions. This guide explores three primary strategies: a multi-step Grignard synthesis, the Corey-House synthesis, and the Wurtz reaction.

Executive Summary

The synthesis of this compound can be approached through several established organic chemistry methodologies. The most viable and controlled route is a four-step Grignard synthesis, commencing with the reaction of propylmagnesium bromide and octanal to form undecan-3-ol. This intermediate is then oxidized to undecan-3-one, which is subsequently reduced to this compound via a Clemmensen or Wolff-Kishner reduction. A more direct and efficient method is the Corey-House synthesis, which involves the coupling of lithium diethylcuprate with 3-bromononane. The classical Wurtz reaction, while theoretically possible through the coupling of ethyl bromide and 3-bromononane, is generally not recommended for the synthesis of unsymmetrical alkanes due to the formation of multiple byproducts and consequently low yields of the desired product.

Data Presentation

The following tables summarize the quantitative data for the proposed synthesis routes, based on typical yields and reaction conditions for analogous transformations found in the literature.

Table 1: Grignard Synthesis Route Data

StepReactantsReagents & SolventsTemperature (°C)Time (h)Typical Yield (%)
1. Grignard Reagent Formation1-Bromopropane, Magnesium turningsDiethyl ether (anhydrous)35 (reflux)1-2>90
2. Addition to AldehydePropylmagnesium bromide, OctanalDiethyl ether (anhydrous), then aq. NH₄Cl or H₃O⁺0 to RT1-380-95
3. Oxidation of AlcoholUndecan-3-olPCC, Celite, Dichloromethane0 to RT2-485-95
4a. Clemmensen Reduction of KetoneUndecan-3-oneZinc amalgam (Zn(Hg)), conc. HCl, Toluene110 (reflux)4-660-80
4b. Wolff-Kishner Reduction of KetoneUndecan-3-oneHydrazine hydrate, KOH, Ethylene glycol190-2003-570-90

Table 2: Corey-House and Wurtz Synthesis Data

Synthesis RouteReactantsReagents & SolventsTemperature (°C)Time (h)Typical Yield (%) of this compound
Corey-House SynthesisLithium diethylcuprate, 3-BromononaneDiethyl ether or THF (anhydrous)-78 to 02-470-90
Wurtz ReactionEthyl bromide, 3-BromononaneSodium metal, Diethyl ether (anhydrous)35 (reflux)2-4<30 (mixture of products)

Synthesis Routes and Signaling Pathways

Grignard Synthesis Route

This is a robust, multi-step approach that offers good control over the final product. The overall strategy involves the formation of a C-C bond to create the carbon skeleton of the target molecule as a secondary alcohol, followed by oxidation and subsequent reduction.

Grignard_Synthesis cluster_0 Step 1 & 2: Formation of Undecan-3-ol cluster_1 Step 3: Oxidation cluster_2 Step 4: Reduction 1-Bromopropane 1-Bromopropane Propylmagnesium_bromide Propylmagnesium bromide 1-Bromopropane->Propylmagnesium_bromide  Mg, Et2O Mg Mg Undecan-3-ol_intermediate Undecan-3-ol (intermediate) Propylmagnesium_bromide->Undecan-3-ol_intermediate 1. Octanal, Et2O 2. H3O+ workup Octanal Octanal Undecan-3-one Undecan-3-one Undecan-3-ol_intermediate->Undecan-3-one  PCC or  Swern Oxidation This compound This compound Undecan-3-one->this compound  Clemmensen or  Wolff-Kishner  Reduction

Caption: Grignard synthesis pathway for this compound.

Step 1: Preparation of Propylmagnesium Bromide

  • All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small portion of a solution of 1-bromopropane (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

  • Once the reaction begins (indicated by bubbling and a grayish appearance), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction. The resulting gray solution is the Grignard reagent.

Step 2: Synthesis of Undecan-3-ol

  • Cool the prepared propylmagnesium bromide solution to 0 °C in an ice bath.

  • Add a solution of octanal (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude undecan-3-ol.

Step 3: Oxidation to Undecan-3-one (PCC Oxidation)

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and Celite in anhydrous dichloromethane, add a solution of undecan-3-ol (1.0 eq) in dichloromethane.[1][2][3][4]

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.[5]

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain undecan-3-one.

Step 4a: Clemmensen Reduction to this compound

  • Prepare zinc amalgam by stirring zinc powder with a 5% aqueous mercury(II) chloride solution, followed by decanting the solution and washing the amalgam with water.

  • In a round-bottom flask fitted with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and undecan-3-one (1.0 eq).[6][7]

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours.[7] Additional portions of concentrated HCl may be added during the reaction.

  • After cooling, separate the organic layer, extract the aqueous layer with toluene or ether, and combine the organic phases.

  • Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation. The crude product can be purified by fractional distillation.

Step 4b: Wolff-Kishner Reduction to this compound (Huang-Minlon Modification)

  • In a round-bottom flask equipped with a reflux condenser, combine undecan-3-one (1.0 eq), hydrazine hydrate (4-5 eq), and potassium hydroxide (4-5 eq) in ethylene glycol.[8][9][10][11][12]

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone.[10]

  • Reconfigure the apparatus for distillation and remove water and excess hydrazine until the temperature of the reaction mixture reaches 190-200 °C.[10]

  • Maintain the mixture at this temperature for an additional 3-5 hours.[9]

  • After cooling, dilute the reaction mixture with water and extract with a nonpolar solvent like hexane.

  • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by fractional distillation.

Corey-House Synthesis

The Corey-House synthesis is a more direct route to unsymmetrical alkanes and generally provides higher yields than the Wurtz reaction.[13][14][15][16] It involves the reaction of a lithium diorganocuprate (a Gilman reagent) with an alkyl halide.

Corey_House_Synthesis Ethyllithium Ethyllithium Lithium_diethylcuprate Lithium diethylcuprate (Gilman Reagent) Ethyllithium->Lithium_diethylcuprate  2 eq. Copper(I)_iodide Copper(I) iodide Copper(I)_iodide->Lithium_diethylcuprate This compound This compound Lithium_diethylcuprate->this compound  3-Bromononane, Et2O 3-Bromononane 3-Bromononane

Caption: Corey-House synthesis pathway for this compound.

  • Preparation of Lithium Diethylcuprate:

    • In a flame-dried, nitrogen-flushed flask, prepare a solution of ethyllithium in diethyl ether or THF.

    • Cool this solution to -78 °C (dry ice/acetone bath).

    • In a separate flask, prepare a slurry of copper(I) iodide (0.5 eq) in the same anhydrous solvent.

    • Slowly add the ethyllithium solution to the copper(I) iodide slurry with stirring. The formation of the Gilman reagent, lithium diethylcuprate, is indicated by a color change.

  • Coupling Reaction:

    • To the freshly prepared lithium diethylcuprate solution at low temperature (-78 to 0 °C), add a solution of 3-bromononane (1.0 eq) in the anhydrous solvent dropwise.[17]

    • Allow the reaction to stir at this temperature for 2-4 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature, and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The resulting this compound can be purified by fractional distillation.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal. While simple for symmetrical alkanes, its application to unsymmetrical alkanes like this compound is limited due to the formation of a mixture of products.[18][19][20][21]

Wurtz_Reaction Ethyl_bromide Ethyl bromide Product_Mixture Product Mixture: - this compound (desired) - Butane (side product) - Di-sec-nonylalkane (side product) Ethyl_bromide->Product_Mixture  Na, Et2O 3-Bromononane 3-Bromononane 3-Bromononane->Product_Mixture  Na, Et2O Sodium Sodium

Caption: Wurtz reaction leading to a mixture of products.

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, place finely cut sodium metal (2.2 eq) in anhydrous diethyl ether.

  • Prepare a mixture of ethyl bromide (1.0 eq) and 3-bromononane (1.0 eq) in anhydrous diethyl ether.

  • Add a small amount of this alkyl halide mixture to the sodium suspension to initiate the reaction.

  • Once the reaction starts, add the remaining mixture dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.

  • After cooling, cautiously add ethanol to destroy any unreacted sodium, followed by water.

  • Separate the ethereal layer, wash with water and brine, dry over anhydrous calcium chloride, and remove the ether by distillation.

  • The resulting mixture of alkanes (butane, this compound, and the dimer of 3-nonyl) would require careful fractional distillation for separation, which is often difficult and inefficient.

Conclusion

For the targeted synthesis of this compound in a research or drug development setting, the Corey-House synthesis offers the most efficient and high-yielding approach. It provides a direct method for coupling the desired alkyl groups with good functional group tolerance and control over the product. The Grignard synthesis is a viable, albeit longer, alternative that is also a fundamental and reliable method in organic synthesis. The Wurtz reaction , due to its lack of selectivity in cross-coupling reactions, is not a practical choice for the clean synthesis of this compound and is included here primarily for completeness. The choice of method will ultimately depend on the availability of starting materials, scale of the reaction, and the desired purity of the final product.

References

Thermodynamic Properties of 3-Ethylnonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Ethylnonane (C₁₁H₂₄). The document summarizes key thermodynamic data, details the experimental protocols used for their determination, and illustrates fundamental thermodynamic relationships and experimental workflows through diagrams. Given the prevalence of calculated data for this specific isomer, this guide emphasizes experimental methodologies common for branched alkanes to provide a robust framework for understanding its thermodynamic behavior.

Physicochemical and Thermodynamic Data

This compound is a branched alkane with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1][2] Its branched structure influences its physical and thermodynamic properties compared to its linear isomer, undecane. The following tables summarize available property data. It is critical to note that many readily available values are derived from computational models (e.g., Joback method) rather than direct experimental measurement.

Table 1: General Physicochemical Properties of this compound

PropertyValueUnitSource Type
Molecular FormulaC₁₁H₂₄--
Molecular Weight156.31 g/mol IUPAC
CAS Number17302-11-3--
Normal Boiling Point462.05 (188.9 °C)KCalculated
Density~0.7g/cm³-

Table 2: Key Thermodynamic Properties of this compound

PropertySymbolValueUnitSource Type
Standard Enthalpy of Formation (gas)ΔfH°-275.65kJ/molCalculated
Standard Gibbs Free Energy of FormationΔfG°39.30kJ/molCalculated
Enthalpy of VaporizationΔvapH°39.69kJ/molCalculated
Enthalpy of FusionΔfusH°20.72kJ/molCalculated

Note: The values in the tables are primarily from computational estimations, as experimental data for this compound is sparse in publicly accessible literature. These values are useful for approximation but should be used with caution where high precision is required.

Fundamental Thermodynamic Relationships

The core thermodynamic properties are governed by fundamental equations. The Gibbs free energy (G) relates enthalpy (H) and entropy (S) at a given temperature (T), defining the spontaneity of a process.

Thermodynamics cluster_eq ΔG = ΔH - TΔS G Gibbs Free Energy (ΔG) H Enthalpy (ΔH) H->G S Entropy (ΔS) S->G T Temperature (T) T->G T x

Fundamental relationship between Gibbs free energy, enthalpy, and entropy.

Experimental Protocols for Thermodynamic Characterization

Determination of Enthalpy of Combustion (ΔcH°)

The standard enthalpy of combustion is a critical property from which the standard enthalpy of formation (ΔfH°) can be derived using Hess's Law. The primary technique for this measurement is oxygen bomb calorimetry .

Methodology:

  • Sample Preparation: A precise mass of the liquid sample (e.g., this compound) is encapsulated in a container of known low combustibility. A fuse, typically made of cotton or platinum wire, is placed in contact with the sample.

  • Calorimeter Assembly: The sealed sample container (the "bomb") is placed within a calorimeter, which is a well-insulated vessel containing a precisely measured quantity of water. The bomb is pressurized with pure oxygen (typically to ~30 atm) to ensure complete combustion.

  • Calibration: The heat capacity of the calorimeter system (Ccal) is determined by combusting a standard reference material with a precisely known enthalpy of combustion, such as benzoic acid. The temperature change (ΔT) from this calibration experiment allows for the calculation of Ccal using the formula: Ccal = (q_standard / ΔT_calibration)

  • Combustion: The sample is ignited electrically. The combustion reaction is exothermic, releasing heat that is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature of the water is meticulously recorded before, during, and after the reaction to determine the maximum temperature change (ΔT_sample).

  • Data Analysis: The total heat released by the sample combustion (q_reaction) is calculated using the calorimeter's heat capacity and the measured temperature change: q_reaction = -Ccal * ΔT_sample

  • Corrections: Adjustments are made for the heat released by the ignition fuse and for the formation of any side products like nitric acid (from residual nitrogen in the bomb).

  • Enthalpy Calculation: The molar enthalpy of combustion (ΔcH°) is calculated by dividing the corrected heat of reaction by the number of moles of the sample combusted.

Determination of Heat Capacity (Cp)

The isobaric heat capacity (Cp), which is the heat required to raise the temperature of a substance by one degree at constant pressure, is typically measured using a Calvet-type differential heat-flux calorimeter or by Differential Scanning Calorimetry (DSC) .

Methodology (Calvet-type Calorimeter):

  • Instrument Setup: A Calvet-type calorimeter consists of two cells (a sample cell and a reference cell) surrounded by a heat flux sensor. The reference cell is typically left empty or contains a known standard.

  • Sample Loading: A known mass of this compound is hermetically sealed into the sample cell.

  • Measurement: The calorimeter is subjected to a controlled temperature program, often a series of small temperature steps. At each step, heat flows into both the sample and reference cells.

  • Differential Measurement: The instrument measures the differential heat flow between the sample and reference cells. This differential is directly proportional to the heat capacity of the sample.

  • Calculation: By comparing the heat flow to that of a known standard (like sapphire) under the same conditions, the specific heat capacity of the sample can be determined with high accuracy across a range of temperatures.

The following diagram illustrates the general workflow for determining the standard enthalpy of formation, which begins with the experimental measurement of the enthalpy of combustion.

ExperimentalWorkflow cluster_exp Experimental Measurement cluster_calc Thermochemical Calculation A Precisely massed sample of this compound B Oxygen Bomb Calorimetry A->B C Measure Temperature Change (ΔT) B->C D Calculate Heat of Combustion (q_reaction) C->D E Determine Molar Enthalpy of Combustion (ΔcH°) D->E F Hess's Law Application E->F C₁₁H₂₄(l) + 17O₂(g) → 11CO₂(g) + 12H₂O(l) H Calculate Standard Enthalpy of Formation (ΔfH°) F->H G Use known ΔfH° values for CO2(g) and H2O(l) G->F

Workflow for determining ΔfH° from experimental ΔcH°.

Conclusion

The thermodynamic properties of this compound are essential for process design, safety analysis, and computational modeling in chemical and pharmaceutical research. While a complete set of experimentally validated data for this specific compound is not widely published, established methodologies for branched alkanes provide a clear path for their determination. Oxygen bomb calorimetry and differential heat-flux calorimetry are the gold-standard techniques for accurately measuring the enthalpy of combustion and heat capacity, respectively. These experimental values form the foundation for a robust and reliable thermodynamic characterization. For applications requiring high accuracy, it is recommended that these experimental protocols be followed rather than relying solely on computationally estimated values.

References

A Comprehensive Technical Guide to the Solubility of 3-Ethylnonane in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 3-ethylnonane, a branched alkane of interest in various scientific and industrial applications. Understanding the solubility of this compound in different organic solvents is crucial for its effective use in chemical synthesis, formulation development, and purification processes. This document outlines the theoretical principles governing its solubility, presents available quantitative data for analogous compounds, and details the experimental protocols for solubility determination.

Core Principles of this compound Solubility

This compound (C11H24) is a non-polar, branched-chain alkane. Its solubility in organic solvents is primarily dictated by the principle of "like dissolves like." This means it will exhibit high solubility in non-polar solvents and low solubility in polar solvents. The intermolecular forces at play are predominantly weak van der Waals forces (London dispersion forces). When this compound is mixed with a non-polar solvent, the energy required to break the existing solute-solute and solvent-solvent interactions is comparable to the energy released upon forming new solute-solvent interactions. This energetic balance favors dissolution.[1][2]

Conversely, in polar solvents such as water or short-chain alcohols, the strong hydrogen bonds between solvent molecules are significantly more stable than the weak van der Waals interactions that would form with this compound. The energy required to disrupt the solvent's hydrogen bonding network is not sufficiently compensated by the formation of new, weaker interactions, resulting in poor solubility.

Quantitative Solubility Data

SoluteSolventTemperature (°C)Solubility
Undecane (C11H24)Ethanol25Miscible[3]
Undecane (C11H24)Diethyl Ether25Miscible[3]
Dodecane (C12H26)Hexane25Highly Soluble[4]
Dodecane (C12H26)Benzene25Highly Soluble[4]
Dodecane (C12H26)Toluene25Highly Soluble[4]
Undecane (C11H24)Water250.014 mg/L[3]
Decane (C10H22)Water250.0052 mg/L

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many research and development activities. The following are detailed methodologies for two common and reliable experimental techniques.

Shake-Flask Method (Thermodynamic Solubility)

This is a widely used and robust method for determining the thermodynamic equilibrium solubility of a compound in a solvent.

Principle: An excess amount of the solute is agitated in the solvent for a prolonged period to ensure that equilibrium is reached, and a saturated solution is formed. The concentration of the solute in the saturated solution is then measured.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solute should be visually apparent.

  • Equilibration: Place the sealed container in a constant temperature shaker bath. Agitate the mixture at a consistent speed for an extended period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The temperature should be precisely controlled and recorded.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to allow the excess undissolved this compound to separate (e.g., form a distinct layer or sediment).

  • Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant without disturbing the undissolved solute. To ensure no undissolved microdroplets are included, the supernatant can be centrifuged or filtered through a solvent-compatible, non-adsorptive filter (e.g., PTFE).

  • Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique. For alkanes, Gas Chromatography with Flame Ionization Detection (GC-FID) is a common and sensitive method.

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Inject a known volume of the saturated solution aliquot and the calibration standards into the GC-FID system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

  • Replicates: Perform the entire experiment in triplicate to ensure the reproducibility of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy offers a rapid and accurate alternative to the shake-flask method for determining solubility, with the advantage of not requiring physical separation of the dissolved and undissolved phases.

Principle: The concentration of a solute in a saturated solution can be determined by comparing the integral of a characteristic NMR signal of the solute to that of a known concentration of an internal standard.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of a suitable internal standard into an NMR tube. The internal standard should be soluble in the solvent, have a simple NMR spectrum with peaks that do not overlap with the solute's peaks, and be chemically inert. For organic solvents, a common internal standard is 1,3,5-trioxane or another compound with a distinct chemical shift.

    • Add a precise volume of the deuterated organic solvent to the NMR tube.

    • Add an excess amount of this compound to the NMR tube.

  • Equilibration: Tightly cap the NMR tube and agitate it vigorously at a constant temperature until equilibrium is reached (this can be accelerated by sonication or heating, followed by cooling to the desired temperature).

  • NMR Data Acquisition:

    • Place the NMR tube in the NMR spectrometer and allow it to thermally equilibrate.

    • Acquire a quantitative ¹H NMR spectrum. Ensure that the relaxation delay is sufficient (typically 5 times the longest T1 relaxation time of the protons of interest) to allow for complete relaxation of the nuclei between scans, which is crucial for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved peak corresponding to this compound and a peak from the internal standard.

    • Calculate the molar concentration of this compound using the following equation:

    C_solute = (I_solute / N_solute) * (N_std / I_std) * C_std

    Where:

    • C_solute is the concentration of this compound.

    • I_solute is the integral of the this compound peak.

    • N_solute is the number of protons giving rise to the integrated this compound peak.

    • I_std is the integral of the internal standard peak.

    • N_std is the number of protons giving rise to the integrated internal standard peak.

    • C_std is the known concentration of the internal standard.

  • Replicates: Prepare and analyze at least three independent samples to determine the average solubility and standard deviation.

Visualizations

The following diagrams illustrate key concepts related to the solubility of this compound.

G cluster_solute This compound (Solute) cluster_solvent Non-Polar Solvent cluster_solution Solution Solute-Solute van der Waals Forces (Weak) Solute-Solvent van der Waals Forces (Weak) Solute-Solute->Solute-Solvent Energy Input ≈ Energy Released Solvent-Solvent van der Waals Forces (Weak) Solvent-Solvent->Solute-Solvent Favorable Interaction Dissolution Dissolution Solute-Solvent->Dissolution High Solubility

Caption: Solubility of this compound in a Non-Polar Solvent.

G cluster_solute This compound (Solute) cluster_solvent Polar Solvent cluster_solution Mixture Solute-Solute van der Waals Forces (Weak) Solvent-Solvent Hydrogen Bonding (Strong) Solute-Solvent van der Waals Forces (Weak) Solvent-Solvent->Solute-Solvent Energy Input >> Energy Released Insolubility Insolubility Solute-Solvent->Insolubility Low Solubility

Caption: Insolubility of this compound in a Polar Solvent.

G start Start prepare Prepare Supersaturated Solution (Excess Solute + Solvent) start->prepare equilibrate Equilibrate at Constant Temperature (e.g., 24-72h shaking) prepare->equilibrate separate Separate Phases (Centrifugation/Filtration) equilibrate->separate sample Collect Aliquot of Supernatant separate->sample analyze Analyze Concentration (e.g., GC-FID) sample->analyze result Determine Solubility analyze->result

Caption: Experimental Workflow for the Shake-Flask Method.

References

Commercial availability and purity of 3-Ethylnonane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, purity, and analytical methodologies for 3-Ethylnonane. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this compound.

Commercial Availability and Purity

This compound is commercially available from a variety of chemical suppliers. The purity levels typically range from 96% to over 98%. The following table summarizes the availability of this compound from a selection of suppliers. Please note that availability, purity, and packaging may vary, and it is recommended to contact the suppliers directly for the most current information.

SupplierPurityPack SizeLead Time
American Custom Chemicals Corporation96%10g7 Day(s)
Chemos GmbH96%100g7 Day(s)
UkrOrgSynthesis96%1g35 Day(s)
Hangzhou J&H Chemical Co., Ltd.98%1kg7 Day(s)
SAGECHEM LIMITED98%1kg7 Day(s)
Dayang Chem (Hangzhou) Co., Ltd.98%1kg7 Day(s)
Chengdu SinoStandards Bio-Tech Co.,Ltd.98+%100mg7 Day(s)

Experimental Protocols

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is the primary method for assessing the purity of this compound.[1] The following parameters have been reported in the NIST (National Institute of Standards and Technology) database for the analysis of this compound and can serve as a starting point for method development.

Methodology:

  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or pentane. The concentration should be optimized to be within the linear range of the detector.

  • Injection: A split/splitless injector is typically used. The injection volume and split ratio should be optimized for the specific instrument and column.

  • Separation: The separation of this compound from any impurities is achieved on a capillary column. The NIST database provides the following examples of column and temperature conditions:

ParameterCondition 1Condition 2
Column Type CapillaryCapillary
Active Phase OV-1Apiezon L
Column Length 150 m-
Column Diameter 0.50 mm-
Carrier Gas He-
Temperature 60 °C100 °C
  • Detection: A Flame Ionization Detector (FID) is commonly used for the detection of hydrocarbons like this compound due to its high sensitivity.

  • Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Purification by Fractional Distillation

For applications requiring higher purity than what is commercially available, fractional distillation can be employed. This technique separates compounds based on differences in their boiling points.

Methodology:

  • Apparatus: A fractional distillation apparatus consists of a heating mantle, a boiling flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

  • Procedure:

    • Place the this compound in the boiling flask with a few boiling chips.

    • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

    • Slowly heat the boiling flask. As the liquid boils, the vapor will rise through the fractionating column.

    • The fractionating column provides a large surface area for repeated vaporization and condensation cycles, which enriches the vapor with the more volatile component (the compound with the lower boiling point).

    • Monitor the temperature at the top of the column. The temperature will plateau at the boiling point of the substance that is distilling over.

    • Collect the fraction that distills over at the boiling point of this compound (approximately 188-189 °C). Discard any initial fractions that distill at lower temperatures (impurities) and any residue remaining in the boiling flask (less volatile impurities).

  • Purity Verification: The purity of the collected fractions should be verified using Gas Chromatography as described in the previous section.

Workflow for Acquisition and Purity Verification of this compound

The following diagram illustrates a typical workflow for sourcing this compound and ensuring its purity for research and development purposes.

cluster_sourcing Sourcing cluster_verification Purity Verification cluster_purification Optional Purification Identify Suppliers Identify Suppliers Request Quotes & Purity Specs Request Quotes & Purity Specs Identify Suppliers->Request Quotes & Purity Specs Select Supplier & Procure Select Supplier & Procure Request Quotes & Purity Specs->Select Supplier & Procure Incoming Quality Control Incoming Quality Control Select Supplier & Procure->Incoming Quality Control Perform GC Analysis Perform GC Analysis Incoming Quality Control->Perform GC Analysis Compare with Specification Compare with Specification Perform GC Analysis->Compare with Specification Accept Lot Accept Lot Compare with Specification->Accept Lot Meets Spec Reject Lot Reject Lot Compare with Specification->Reject Lot Does Not Meet Spec Fractional Distillation Fractional Distillation Reject Lot->Fractional Distillation Analyze Purified Fractions by GC Analyze Purified Fractions by GC Fractional Distillation->Analyze Purified Fractions by GC Analyze Purified Fractions by GC->Accept Lot

Caption: Workflow for sourcing and verifying the purity of this compound.

References

3-Ethylnonane as a Component in Fuel Mixtures: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylnonane is a branched-chain alkane with the molecular formula C11H24. As the automotive and fuel industries continue to seek novel components to enhance fuel efficiency and meet stringent emissions regulations, the characterization of individual hydrocarbon isomers like this compound becomes increasingly important. Its branched structure suggests potential as a valuable component in spark-ignition engine fuels, where high octane ratings are desirable to prevent engine knocking. This technical guide provides a comprehensive overview of the known properties of this compound, outlines standard experimental protocols for evaluating its fuel-related characteristics, and discusses its potential role in fuel mixtures.

Physicochemical Properties of this compound

A summary of the available physicochemical data for this compound is presented in Table 1. These properties are crucial for understanding its behavior in a fuel blend, including its volatility and energy content.

PropertyValueUnit
Molecular FormulaC11H24-
Molecular Weight156.31 g/mol
Boiling Point188.9 ± 7.0°C
Density0.7 ± 0.1g/cm³

Fuel-Related Properties of this compound

Table 2 provides estimated fuel properties for this compound based on these general trends for branched alkanes.

PropertyEstimated ValueUnitRationale
Research Octane Number (RON)85 - 95-Branched alkanes have significantly higher octane ratings than straight-chain alkanes. The degree of branching in this compound suggests a moderate to high octane number.
Cetane Number (CN)< 40-The branched structure inhibits autoignition, leading to a low cetane number, making it unsuitable for diesel engines.
Heat of Combustion (ΔH_c)~ -7400kJ/molSlightly lower than its linear isomer, undecane, due to increased stability from branching.

Experimental Protocols

To precisely determine the fuel properties of this compound, standardized experimental procedures must be followed. The following are detailed methodologies for key experiments.

Determination of Research Octane Number (RON)

The Research Octane Number is a critical measure of a gasoline's anti-knock performance under mild operating conditions.[8][9][10]

Standard Test Method: ASTM D2699.[8][9][10][11][12]

Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[8][12]

Methodology:

  • The CFR engine is operated under a specific set of controlled conditions, including a constant speed of 600 rpm.[12]

  • The compression ratio of the engine is adjusted until a standard level of knock intensity is observed for the this compound sample.

  • Primary reference fuels (PRFs), which are blends of iso-octane (RON 100) and n-heptane (RON 0), are then tested.

  • The compression ratios for two PRFs that bracket the knock intensity of the sample are determined.

  • The RON of the this compound sample is then interpolated from the compression ratio readings of the sample and the two bracketing PRFs.

Determination of Cetane Number (CN)

The Cetane Number measures the ignition quality of a diesel fuel, specifically the delay between injection and ignition.[13][14]

Standard Test Method: ASTM D613.[13][14]

Apparatus: A standardized single-cylinder, four-stroke cycle, variable compression ratio, indirect injection diesel engine.[14][15]

Methodology:

  • The test engine is operated at a constant speed under specified conditions.

  • The compression ratio is adjusted for the this compound sample to achieve a specific ignition delay.

  • Reference fuels with known cetane numbers are used to calibrate the engine.

  • The cetane number of the sample is determined by comparing its ignition delay with those of the reference fuel blends.[13][15][16]

Visualizations

General Experimental Workflow for Fuel Additive Evaluation

The following diagram illustrates a typical workflow for the evaluation of a potential new fuel additive like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Fuel Property Determination cluster_2 Phase 3: Performance & Emissions Testing cluster_3 Phase 4: Data Analysis & Reporting A Synthesis & Purification of this compound B Physicochemical Property Analysis (Density, Viscosity, Boiling Point) A->B C Octane/Cetane Number Testing (ASTM D2699 / D613) B->C D Heat of Combustion Measurement B->D E Blending with Base Fuel C->E D->E F Engine Dynamometer Testing E->F G Emissions Analysis (HC, CO, NOx, PM) F->G H Performance & Emissions Data Analysis G->H I Technical Report Generation H->I G cluster_0 Alkane Structure cluster_1 Resulting Fuel Properties cluster_2 Primary Application A Straight-Chain Alkane (e.g., n-Undecane) C High Cetane Number Low Octane Number A->C Promotes Autoignition B Branched-Chain Alkane (e.g., this compound) D Low Cetane Number High Octane Number B->D Resists Autoignition E Diesel Fuel C->E F Gasoline D->F

References

An In-depth Technical Guide to 3-Ethylnonane: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylnonane, a branched alkane with the molecular formula C₁₁H₂₄, presents a range of potential industrial applications stemming from its unique physical and chemical properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical characteristics, potential industrial uses as a fuel component, solvent, and chemical intermediate, as well as detailed, representative experimental protocols. This document also includes safety and toxicological data to ensure responsible handling and application.

Introduction

This compound is a saturated hydrocarbon characterized by a nine-carbon chain with an ethyl group at the third position.[1] This branched structure imparts specific properties that differentiate it from its linear isomer, undecane, influencing its boiling point, viscosity, and combustion characteristics.[1] These properties make it a compound of interest for various industrial sectors, including the fuel, chemical manufacturing, and specialty chemicals industries. This guide aims to provide researchers and professionals with the technical information necessary to explore and develop novel applications for this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in various industrial processes and for designing relevant experiments.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₂₄[2][3]
Molecular Weight 156.31 g/mol [2]
CAS Number 17302-11-3[2]
Appearance Colorless liquid[4]
Boiling Point 188.9 ± 7.0 °C at 760 mmHg[1]
Density 0.7 ± 0.1 g/cm³[1]
Flash Point 50.2 ± 11.4 °C[1]
Vapor Pressure 0.8 ± 0.2 mmHg at 25°C[1]
Water Solubility Insoluble[5][6][7][8][9]
Solubility in Organic Solvents Soluble[5][6][8][9]
LogP (Octanol-Water Partition Coefficient) 5.9[2]

Potential Industrial Applications

The branched structure of this compound makes it a candidate for several industrial applications:

  • Industrial Solvent: As a non-polar hydrocarbon, this compound is an effective solvent for other non-polar substances.[1][5][6][8][9] Its relatively low volatility compared to shorter-chain alkanes makes it suitable for applications requiring a stable, high-boiling point solvent.

  • Specialty Chemical Precursor: this compound can serve as a starting material in the synthesis of other specialty chemicals.[1] Its branched structure can be incorporated into larger molecules to produce lubricants and surfactants with specific desired properties.[1]

  • Gas Chromatography Standard: Due to its well-defined physical properties and elution characteristics, this compound can be used as a reference standard in gas chromatography (GC) for the identification and quantification of other hydrocarbons.[1]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a representative method for the synthesis of this compound from 3-nonanone using a Grignard reagent. This is a standard method for forming carbon-carbon bonds.[11][12][13]

Objective: To synthesize this compound by reacting 3-nonanone with ethylmagnesium bromide, followed by reduction of the resulting alcohol.

Materials:

  • 3-Nonanone (C₉H₁₈O)[14]

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Anhydrous HCl

  • Toluene

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

Step 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent) [15]

  • All glassware must be thoroughly dried to prevent reaction of the Grignard reagent with water.

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

  • Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings while stirring. The reaction is exothermic and should initiate spontaneously.

  • Once the reaction has started, continue the addition of the ethyl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium.

Step 2: Reaction of Grignard Reagent with 3-Nonanone [13]

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly add a solution of 3-nonanone in anhydrous diethyl ether from the dropping funnel.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Hydrolyze the reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude tertiary alcohol, 3-ethyl-3-nonanol.

Step 3: Reduction of 3-ethyl-3-nonanol to this compound

  • Dissolve the crude 3-ethyl-3-nonanol in toluene.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr hydrogenator under hydrogen pressure.

  • Monitor the reaction by gas chromatography until the starting material is consumed.

  • Filter the reaction mixture to remove the catalyst.

  • Purify the filtrate by fractional distillation to obtain pure this compound.

Determination of Solvent Properties

Objective: To evaluate the solvency power of this compound for a model non-polar solute.

Materials:

  • This compound

  • A solid, non-polar solute (e.g., naphthalene)

  • Analytical balance

  • Spectrophotometer

  • Volumetric flasks and pipettes

  • Temperature-controlled water bath

Procedure:

  • Prepare a series of standard solutions of the non-polar solute in a suitable volatile solvent (e.g., hexane) of known concentrations.

  • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for the solute.

  • Construct a calibration curve of absorbance versus concentration.

  • Prepare saturated solutions of the non-polar solute in this compound at different temperatures by adding an excess of the solute to a known volume of this compound in a sealed container and equilibrating in a temperature-controlled water bath with stirring.

  • After equilibration, allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant, dilute it with the volatile solvent used for the standards, and measure its absorbance at λmax.

  • Use the calibration curve to determine the concentration of the solute in the this compound solution, which represents its solubility at that temperature.

Use as a Gas Chromatography Standard

Objective: To use this compound as an internal standard for the quantitative analysis of other alkanes in a mixture by gas chromatography.[16][17][18][19][20]

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., non-polar).[16][20]

  • A standard mixture of alkanes to be quantified.

  • This compound (as the internal standard).

  • A suitable solvent (e.g., hexane).

  • Microsyringes for injection.

Procedure:

  • Prepare a stock solution of the internal standard (this compound) of a known concentration in the chosen solvent.

  • Prepare a series of calibration standards containing known concentrations of the target alkanes and a constant, known concentration of the internal standard.

  • Inject a fixed volume of each calibration standard into the GC.

  • Record the chromatograms and determine the peak areas for the target alkanes and the internal standard.

  • For each calibration standard, calculate the response factor (RF) for each target analyte relative to the internal standard using the formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS).

  • Prepare the unknown sample by adding a known amount of the internal standard solution.

  • Inject the prepared unknown sample into the GC and record the chromatogram.

  • Identify the peaks corresponding to the target alkanes and the internal standard.

  • Calculate the concentration of each target analyte in the unknown sample using the previously determined response factors.

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Reaction and Workup cluster_reduction Reduction and Purification Mg_turnings Magnesium Turnings Grignard_Formation Formation of Ethylmagnesium Bromide Mg_turnings->Grignard_Formation EtBr_ether Ethyl Bromide in Ether EtBr_ether->Grignard_Formation Reaction Reaction with Grignard Reagent Grignard_Formation->Reaction 3_Nonanone 3-Nonanone 3_Nonanone->Reaction Hydrolysis Hydrolysis (NH4Cl solution) Reaction->Hydrolysis Extraction Extraction with Ether Hydrolysis->Extraction Drying Drying over Na2SO4 Extraction->Drying Crude_Alcohol Crude 3-ethyl-3-nonanol Drying->Crude_Alcohol Hydrogenation Hydrogenation (H2, Pd/C) Crude_Alcohol->Hydrogenation Filtration Filtration Hydrogenation->Filtration Distillation Fractional Distillation Filtration->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Workflow for the synthesis of this compound.

Application as a Fuel Additive Workflow

Fuel_Additive_Workflow Start Start: Baseline Fuel Blending Blending with this compound Start->Blending Engine_Testing Engine Knock Testing (ASTM D2699/D2700) Blending->Engine_Testing Data_Analysis Data Analysis: Determine Research Octane Number (RON) and Motor Octane Number (MON) Engine_Testing->Data_Analysis Performance_Evaluation Performance Evaluation: Compare with baseline fuel Data_Analysis->Performance_Evaluation End End: Optimized Fuel Formulation Performance_Evaluation->End

Caption: Workflow for evaluating this compound as a fuel additive.

Safety and Toxicology

As a C11 alkane, this compound is expected to have a low order of acute toxicity by oral, dermal, and inhalation routes.[21][22] However, it is classified as a flammable liquid and poses an aspiration hazard if swallowed.[4] Repeated exposure may cause skin dryness or cracking.[23]

Table 2: GHS Hazard Classifications for Similar Alkanes

Hazard ClassCategory
Flammable liquids3
Aspiration hazard1
Skin corrosion/irritation2
Specific target organ toxicity — single exposure (narcotic effects)3
Hazardous to the aquatic environment, long-term hazard2

Source: GHS classifications for similar C9-C14 alkanes.[4][23]

Handling Precautions:

  • Keep away from heat, sparks, and open flames.[4]

  • Use in a well-ventilated area.[4]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and respiratory protection if ventilation is inadequate.[4]

  • Avoid ingestion and inhalation.[4]

Environmental Fate: Branched alkanes are generally biodegradable, although the rate of degradation can be slower than for linear alkanes.[1][24][25][26][27] They are not expected to be readily biodegradable but are also not considered persistent, bioaccumulative, and toxic (PBT) substances.[21][28]

Conclusion

This compound is a branched alkane with a profile that suggests its utility in several industrial applications, most notably as a component in fuel formulations, as a non-polar solvent, and as an intermediate in chemical synthesis. The provided experimental protocols offer a starting point for researchers to investigate these applications further. As with any chemical, proper safety precautions must be observed during handling and use. Further research into the specific performance characteristics of this compound in these applications is warranted to fully realize its industrial potential.

References

3-Ethylnonane: A Volatile Biomarker for Environmental Contamination Assessment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Environmental Scientists

Introduction

3-Ethylnonane, a branched-chain aliphatic hydrocarbon (C11H24), is emerging as a significant biomarker in environmental studies, particularly in the assessment of petroleum-based contamination. As a volatile organic compound (VOC), its presence and concentration in various environmental matrices such as soil, water, and air can provide crucial insights into the source, extent, and degradation of hydrocarbon pollution. This technical guide provides a comprehensive overview of this compound as a biomarker, detailing its properties, analytical methodologies for its detection, and its application in environmental forensics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application as an environmental biomarker. These properties influence its fate and transport in the environment, as well as the selection of appropriate analytical techniques.

PropertyValueReference
Molecular Formula C11H24--INVALID-LINK--
Molecular Weight 156.31 g/mol --INVALID-LINK--
Boiling Point 188.9 ± 7.0 °C--INVALID-LINK--
Density 0.7 ± 0.1 g/cm³--INVALID-LINK--
LogP (Octanol-Water Partition Coefficient) 6.42--INVALID-LINK--
Vapor Pressure
Water Solubility

This compound as a Biomarker of Petroleum Contamination

Petroleum-derived products are complex mixtures of hydrocarbons. Specific compounds within these mixtures, known as biomarkers, can be used to identify the source of contamination due to their unique and relatively stable composition. This compound, as a component of various crude oils and their distillates, serves as such a biomarker. Its presence in environmental samples is a strong indicator of contamination from sources like oil spills, leaking underground storage tanks, and industrial discharges. The high lipophilicity of this compound, indicated by its LogP value, suggests a strong affinity for non-polar phases, leading to its partitioning into soil organic matter and sediments.

Quantitative Data on this compound in Environmental Samples

The concentration of this compound in environmental matrices is a critical parameter for assessing the severity of contamination. While extensive quantitative data for this compound across a wide range of environmental scenarios is not abundant in publicly available literature, some studies provide valuable insights.

Environmental MatrixConcentration RangeContextReference
Water0.004 to 170 µg/LUsed in a mixture to determine biodegradation kinetics--INVALID-LINK--[1]
Diesel FuelPresent (relative abundance)Component of C11 alkane isomers--INVALID-LINK--[2]

Note: This table is intended to be illustrative. The lack of extensive, specific quantitative data for this compound in various real-world contamination scenarios highlights a gap in the current body of research.

Experimental Protocols for this compound Analysis

The accurate and precise quantification of this compound in environmental samples relies on robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for this purpose. Below is a generalized protocol for the analysis of volatile petroleum hydrocarbons, including this compound, in soil samples.

Objective: To quantify the concentration of this compound in a soil sample.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Purge and trap system

  • Autosampler

  • Vials (40 mL, with PTFE-lined septa)

  • Methanol (purge and trap grade)

  • Deionized water

  • Internal standards (e.g., fluorobenzene, chlorobenzene-d5)

  • Surrogate standards (e.g., toluene-d8, 4-bromofluorobenzene)

  • This compound analytical standard

Procedure:

  • Sample Collection and Preservation:

    • Collect soil samples using a coring device to minimize volatile losses.

    • Immediately place a known weight of the soil sample (e.g., 5 grams) into a pre-weighed 40 mL vial containing a known volume of methanol (e.g., 10 mL).

    • Seal the vial and store at 4°C until analysis.

  • Sample Preparation (Methanol Extraction):

    • In the laboratory, vigorously shake the sample vial to ensure thorough extraction of volatile compounds into the methanol.

    • Allow the soil to settle.

  • Purge and Trap Analysis:

    • Transfer an aliquot of the methanol extract into a purge tube containing deionized water.

    • Add internal and surrogate standards to the purge tube.

    • Purge the sample with an inert gas (e.g., helium) at a controlled flow rate. The volatile compounds, including this compound, will be transferred from the sample matrix to the gas phase.

    • The purged volatiles are then trapped on a sorbent trap.

  • GC-MS Analysis:

    • Rapidly heat the sorbent trap to desorb the trapped compounds into the GC injection port.

    • The GC separates the individual compounds based on their boiling points and interactions with the chromatographic column.

    • The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

Quality Control:

  • Analyze method blanks, laboratory control samples, and matrix spikes to ensure the accuracy and precision of the results.

  • Perform initial and continuing calibration checks to verify instrument performance.

Visualization of Key Processes

To better understand the processes involved in the analysis and potential biological fate of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sampling Sample Collection & Preservation cluster_analysis Laboratory Analysis cluster_data Data Processing Soil_Sample Soil Sample Collection (Coring Device) Methanol_Preservation Preservation in Methanol Soil_Sample->Methanol_Preservation Extraction Methanol Extraction Methanol_Preservation->Extraction Purge_and_Trap Purge and Trap Extraction->Purge_and_Trap GCMS_Analysis GC-MS Analysis Purge_and_Trap->GCMS_Analysis Quantification Quantification of This compound GCMS_Analysis->Quantification

Figure 1. Experimental workflow for the analysis of this compound in soil samples.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion Ethylnonane This compound Hydroxylation Hydroxylation (Cytochrome P450) Ethylnonane->Hydroxylation Alcohol 3-Ethylnonan-x-ol Hydroxylation->Alcohol Glucuronidation Glucuronidation (UGT) Alcohol->Glucuronidation Sulfate_Conjugation Sulfate Conjugation (SULT) Alcohol->Sulfate_Conjugation Conjugated_Metabolite Glucuronide or Sulfate Conjugate Glucuronidation->Conjugated_Metabolite Sulfate_Conjugation->Conjugated_Metabolite Excretion Urinary/Fecal Excretion Conjugated_Metabolite->Excretion

Figure 2. A representative metabolic pathway for a branched alkane like this compound.

Biological Effects and Toxicological Considerations

The biological effects of this compound are not extensively studied individually. However, as a member of the aliphatic hydrocarbon class, it is expected to exhibit certain toxicological properties. Acute exposure to high concentrations of volatile hydrocarbons can cause central nervous system depression, leading to symptoms such as dizziness, headache, and nausea. Chronic exposure may have effects on the liver, kidneys, and nervous system.

The metabolism of aliphatic hydrocarbons like this compound in mammals typically involves an initial oxidation step (Phase I metabolism), primarily mediated by cytochrome P450 enzymes, to introduce a hydroxyl group. This is followed by conjugation reactions (Phase II metabolism), such as glucuronidation or sulfation, to increase water solubility and facilitate excretion. The specific metabolites and the rate of metabolism of this compound have not been well-characterized.

Conclusion

This compound is a valuable biomarker for the detection and assessment of petroleum contamination in the environment. Its analysis, primarily through GC-MS, provides reliable data for environmental forensics and risk assessment. While general analytical protocols are well-established for volatile hydrocarbons, further research is needed to generate more specific quantitative data on this compound concentrations in various environmental matrices following contamination events. Additionally, more detailed toxicological studies are required to fully understand its potential biological effects and to establish specific environmental quality guidelines. This technical guide serves as a foundational resource for researchers and scientists working in the field of environmental monitoring and remediation, highlighting the importance of this compound as a key indicator of hydrocarbon pollution.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Ethylnonane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 3-ethylnonane. Due to the limited availability of the mass spectrum for this compound in public spectral databases, this guide utilizes the fragmentation pattern of the structurally analogous compound, 3-methylnonane, as a predictive model. The principles of alkane fragmentation are applied to extrapolate the expected fragmentation pathways for this compound.

Introduction to Alkane Fragmentation

Electron Ionization (EI) mass spectrometry is a powerful technique for the structural elucidation of volatile organic compounds such as alkanes. In EI-MS, high-energy electrons bombard the analyte molecule, causing the ejection of an electron to form a molecular ion (M+•). The excess energy imparted during ionization often leads to the fragmentation of the molecular ion into smaller, charged fragments and neutral radicals. The fragmentation of alkanes is primarily governed by the cleavage of C-C bonds, with the stability of the resulting carbocation fragments influencing the relative abundance of the observed peaks in the mass spectrum. Tertiary carbocations are more stable than secondary carbocations, which are in turn more stable than primary carbocations. This stability hierarchy dictates the preferred fragmentation pathways.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound is predicted based on the known fragmentation of similar branched alkanes. The molecular ion of this compound has a mass-to-charge ratio (m/z) of 156. The primary fragmentation events involve the cleavage of C-C bonds adjacent to the branching point at the C3 position, leading to the formation of stable secondary carbocations.

The key predicted fragmentation pathways are:

  • Loss of an ethyl radical (•CH₂CH₃): Cleavage of the C3-C4 bond results in the formation of a stable secondary carbocation at m/z 127. This is expected to be a major fragmentation pathway.

  • Loss of a hexyl radical (•C₆H₁₃): Cleavage of the C2-C3 bond leads to the formation of a secondary carbocation at m/z 71.

  • Loss of a propyl radical (•C₃H₇): Cleavage at the C3-ethyl bond would result in a secondary carbocation at m/z 113.

  • Further Fragmentation: The initial fragment ions can undergo further fragmentation through the loss of neutral alkenes (e.g., ethene, propene), leading to a series of smaller fragment ions, typically separated by 14 Da (the mass of a CH₂ group).

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), proposed structures, and predicted relative intensities based on carbocation stability.

m/zProposed Fragment IonProposed StructurePredicted Relative Intensity
156[C₁₁H₂₄]+•Molecular IonLow
127[C₉H₁₉]+Loss of •CH₂CH₃High
113[C₈H₁₇]+Loss of •C₃H₇Moderate
99[C₇H₁₅]+Loss of •C₄H₉Moderate
85[C₆H₁₃]+Loss of •C₅H₁₁Moderate to High
71[C₅H₁₁]+Loss of •C₆H₁₃High
57[C₄H₉]+Butyl cationHigh
43[C₃H₇]+Propyl cationHigh (Often the base peak)
29[C₂H₅]+Ethyl cationModerate

Experimental Protocols

The mass spectrum of this compound would typically be acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.

Gas Chromatography (GC) Parameters:

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating volatile hydrocarbons.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet: Splitless injection is often used for trace analysis, with an injection volume of 1 µL.

  • Inlet Temperature: Typically set around 250-280°C.

  • Oven Temperature Program: A temperature ramp is used to elute compounds with different boiling points. A typical program might be: initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 300°C and held for 5 minutes.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV is the standard energy to induce fragmentation and allow for library matching.[1][2]

  • Source Temperature: Typically maintained between 200°C and 250°C.

  • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

  • Scan Range: A mass range of m/z 35-500 is generally sufficient to detect the molecular ion and all significant fragments of this compound.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary predicted fragmentation pathways of this compound upon electron ionization.

Fragmentation_Pattern M This compound (m/z 156) F1 [M - C2H5]+ (m/z 127) M->F1 - •C2H5 F2 [M - C6H13]+ (m/z 71) M->F2 - •C6H13 F3 [M - C4H9]+ (m/z 99) F1->F3 - C2H4 F5 [C3H7]+ (m/z 43) F2->F5 - C2H4 F4 [C4H9]+ (m/z 57) F3->F4 - C3H6

Caption: Predicted fragmentation of this compound.

Conclusion

This guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation pattern of this compound, based on established principles and data from a structural analog. The provided data table, experimental protocol, and fragmentation pathway diagram serve as a valuable resource for researchers in the identification and characterization of this and similar branched alkanes. The prediction of a prominent fragment at m/z 127 resulting from the loss of an ethyl group, along with a series of other secondary carbocations, offers a clear set of markers for the identification of this compound in complex mixtures.

References

Methodological & Application

Application Note: Gas Chromatography Method for 3-Ethylnonane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the analysis of 3-Ethylnonane using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed protocols for sample preparation, instrument setup, and data analysis, designed to be a starting point for method development and validation in research and drug development settings.

Introduction

This compound is a volatile organic compound (VOC) that may be of interest in various fields, including environmental monitoring, industrial hygiene, and as a potential biomarker in biological samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such volatile compounds.[1] This application note outlines a robust GC-MS method for the analysis of this compound.

Principle of the Method

The method involves the introduction of a sample containing this compound into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column.[1] The separated compound then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the signal intensity is used for quantification.

Experimental Protocols

3.1. Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.[2] Below are protocols for common matrices. It is recommended to collect samples in clean glass containers to avoid contamination.[1]

3.1.1. Liquid Samples (e.g., Water, Aqueous Formulations)

  • Liquid-Liquid Extraction (LLE): This technique is suitable for extracting analytes from an aqueous matrix into an immiscible organic solvent.[1]

    • To 10 mL of the liquid sample in a separatory funnel, add 2 mL of a volatile, water-immiscible organic solvent such as hexane or dichloromethane.[1]

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Collect the organic layer (bottom layer for dichloromethane, top layer for hexane).

    • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer the extract to a 2 mL autosampler vial for GC-MS analysis.

  • Headspace Analysis: This method is ideal for the analysis of volatile compounds and minimizes matrix effects.[3]

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.[4]

    • Add a matrix modifier, such as sodium chloride (1 g), to increase the volatility of the analyte.

    • Seal the vial with a PTFE-lined septum and cap.

    • Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[3]

    • A fixed volume of the headspace gas is then automatically injected into the GC.[3]

3.1.2. Biological Fluids (e.g., Plasma, Urine)

  • Solid-Phase Extraction (SPE): SPE can be used to clean up and concentrate the analyte from complex biological matrices.[1]

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load 1 mL of the biological fluid onto the cartridge.

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove interferences.

    • Elute the this compound from the cartridge with 2 mL of a suitable organic solvent like hexane.

    • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

    • Transfer to a 2 mL autosampler vial for GC-MS analysis.

3.2. GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)
Injection Volume 1 µL
Oven Temperature Program - Initial temperature: 50°C, hold for 2 minutes- Ramp: 10°C/min to 250°C- Hold: 5 minutes at 250°C
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300

3.3. Data Acquisition and Processing

Data is acquired in full scan mode to obtain the mass spectrum for identification. For quantification, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by monitoring characteristic ions of this compound.

Quantitative Data

4.1. Identification and Retention Time

The primary identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST). The retention time is the time it takes for the analyte to pass through the GC column.[5] A key identifier for chromatographic peaks is the Kovats retention index. For this compound on a standard non-polar column, the reported Kovats retention index is approximately 1067.[3]

4.2. Method Performance Characteristics

The following table summarizes the expected performance characteristics of a validated GC-MS method for this compound. These values should be determined experimentally during method validation.

ParameterExpected PerformanceDescription
Retention Time (t_R) To be determined experimentallyThe time at which this compound elutes from the GC column under the specified conditions.
Linearity (R²) > 0.995The correlation coefficient of the calibration curve prepared over a defined concentration range.
Limit of Detection (LOD) To be determined experimentallyThe lowest concentration of the analyte that can be reliably detected.[1]
Limit of Quantification (LOQ) To be determined experimentallyThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[1]
Accuracy (% Recovery) 80 - 120%The closeness of the measured value to the true value, often assessed by analyzing spiked samples.
Precision (% RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Biological) Extraction Extraction (LLE, SPE, or Headspace) Sample->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Peak Area) Identification->Quantification

Caption: A generalized workflow for the analysis of this compound.

5.2. Logical Relationship of Method Validation

validation_logic cluster_performance Performance Characteristics Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantification (LOQ) Method->LOQ Robustness Robustness Method->Robustness Accuracy->Precision LOD->LOQ

Caption: Key parameters for analytical method validation.

Conclusion

This application note provides a comprehensive framework for the analysis of this compound by GC-MS. The detailed protocols for sample preparation and instrumental analysis serve as a robust starting point for researchers and scientists. It is essential to perform a thorough method validation to ensure the reliability and accuracy of the results for any specific application.

References

Application Note: Quantification of 3-Ethylnonane in Complex Matrices using HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylnonane is a branched-chain alkane that may be present in various complex matrices, including environmental samples and biological specimens. Its detection and quantification are crucial for various applications, from environmental monitoring to potential biomarker discovery. This application note provides a detailed protocol for the sensitive and accurate quantification of this compound in complex matrices, such as blood, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This solvent-free sample preparation technique is ideal for the extraction of volatile and semi-volatile organic compounds, offering high sensitivity and reproducibility.[1][2]

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the quantification of this compound.

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (IS): Toluene-d8 or other suitable deuterated aromatic hydrocarbon

  • Methanol (HPLC grade)

  • Sodium chloride (NaCl)

  • Deionized water

  • Complex matrix (e.g., whole blood)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly: 100 µm Polydimethylsiloxane (PDMS) coating is recommended for non-polar analytes like this compound. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber can also be used for broader VOC analysis.

  • SPME fiber holder (manual or for autosampler)

Equipment
  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • SPME-compatible GC injector

  • Autosampler with SPME capabilities (recommended for high throughput)

  • Heating block or water bath with agitation for headspace vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and tips

Sample Preparation
  • Standard and Internal Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of the internal standard (e.g., Toluene-d8, 1 mg/mL) in methanol.

    • Create working standard solutions by serially diluting the stock solutions in methanol to desired concentrations for the calibration curve.

  • Sample and Calibration Standard Preparation in Vials:

    • For each sample, calibration standard, and blank, place 1 mL of the complex matrix (e.g., whole blood) into a 20 mL headspace vial. For solid samples, an equivalent weight should be used.

    • Add 1 g of NaCl to each vial to increase the ionic strength of the solution and promote the release of volatile compounds into the headspace.

    • Spike the calibration standards and quality control samples with the appropriate working standard solutions of this compound.

    • Spike all samples, calibration standards, and quality controls with a consistent amount of the internal standard working solution.

    • For the blank, add only the matrix and the internal standard.

    • Immediately seal the vials with the screw caps.

    • Gently vortex the vials for 10-15 seconds to ensure proper mixing.

HS-SPME Procedure
  • Incubation/Equilibration:

    • Place the vials in a heating block or water bath set to 60°C.

    • Allow the samples to incubate for 15 minutes with agitation (e.g., 250 rpm) to allow the analytes to partition into the headspace.

  • Extraction:

    • After incubation, expose the SPME fiber (either manually or via an autosampler) to the headspace of the vial for 30 minutes at 60°C. Do not allow the fiber to touch the liquid sample.

GC-MS Analysis
  • Desorption:

    • After extraction, immediately transfer the SPME fiber to the GC injection port.

    • Desorb the analytes from the fiber in the injector at 250°C for 5 minutes in splitless mode.

  • GC-MS Parameters:

    • GC Column: HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 150°C.

      • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Transfer Line Temperature: 280°C.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and/or full scan mode (e.g., m/z 40-300) for qualitative analysis.

      • SIM Ions for this compound (C11H24, MW: 156.31): Quantifier ion: m/z 57. Qualifier ions: m/z 43, 71, 85.

      • SIM Ions for Toluene-d8 (IS): Quantifier ion: m/z 98. Qualifier ion: m/z 70.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables provide an example of how to present calibration curve data and sample quantification results.

Table 1: Calibration Curve for this compound in Whole Blood
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.052
50.265
100.531
251.328
502.654
1005.309
Linearity (R²) 0.9995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL

Note: The limit of quantitation for similar volatile hydrocarbons in blood has been reported to be in the range of 6.8 to 10 ng per 1 g of blood.[1][3]

Table 2: Quantification of this compound in Test Samples
Sample IDPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)% Recovery (for QC samples)
Sample 10.84916.0N/A
Sample 21.59330.0N/A
QC Low (5 ng/mL)0.2785.2104%
QC High (50 ng/mL)2.59848.998%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Sample 1 mL Complex Matrix Add_NaCl Add 1 g NaCl Sample->Add_NaCl Spike_IS Spike Internal Standard Add_NaCl->Spike_IS Spike_Std Spike this compound (for Cal/QC) Spike_IS->Spike_Std Seal Seal Vial Spike_Std->Seal Incubate Incubate (60°C, 15 min) Seal->Incubate Extract Extract with SPME Fiber (60°C, 30 min) Incubate->Extract Desorb Desorb in GC Inlet (250°C) Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Data Quantification Detect->Quantify

Caption: Experimental workflow for the quantification of this compound.

General Metabolic Pathway of Alkanes

alkane_metabolism Alkane Branched Alkane (e.g., this compound) Alcohol Secondary/Tertiary Alcohol Alkane->Alcohol Hydroxylation (Cytochrome P450) Ketone Ketone Alcohol->Ketone Oxidation (Alcohol Dehydrogenase) Further_Metabolism Further Metabolism (e.g., Ring Opening, Excretion) Ketone->Further_Metabolism

Caption: Generalized metabolic pathway of branched-chain alkanes.

References

Application Notes and Protocols for the Use of 3-Ethylnonane as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the utilization of 3-ethylnonane as an internal standard (IS) in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of volatile organic compounds (VOCs). While specific validated methods detailing the use of this compound are not widely published, this guide is constructed based on established principles of analytical chemistry and common practices in GC-MS method development.

Introduction to Internal Standards in GC-MS

Quantitative analysis in GC-MS relies on the precise and accurate measurement of analyte concentrations. The internal standard method is a robust technique used to improve the accuracy and precision of quantitative analysis by correcting for variations in sample injection volume, instrument response, and sample preparation.[1] An internal standard is a compound of known concentration that is added to all calibration standards and samples.[1] The quantification of the target analyte is then based on the ratio of the analyte's response to the internal standard's response.[1]

1.1 Desirable Properties of an Internal Standard:

An ideal internal standard should possess the following characteristics:

  • It should not be naturally present in the sample matrix.[2]

  • It must be chemically similar to the analyte(s) of interest.[2]

  • It should elute close to the analytes of interest but be well-resolved from them and any other sample components.

  • It should have similar extraction and derivatization properties to the analytes.

  • It should be stable and not react with the sample components or the solvent.[3]

1.2 Rationale for Using this compound as an Internal Standard

This compound (C₁₁H₂₄, MW: 156.31 g/mol ) is a branched-chain alkane that possesses properties making it a suitable candidate as an internal standard for the analysis of various non-polar and moderately polar volatile organic compounds, particularly in the analysis of hydrocarbon mixtures such as gasoline range organics.[4][5] Its boiling point of approximately 189°C and its characteristic mass spectrum allow for good chromatographic separation and detection.[4]

Application: Quantitative Analysis of Aromatic Hydrocarbons in an Environmental Water Matrix

This application note details a hypothetical method for the quantification of benzene, toluene, ethylbenzene, and xylenes (BTEX) in a water sample using this compound as an internal standard.

2.1 Summary of the Method

A known amount of this compound is added to a series of calibration standards containing known concentrations of BTEX compounds and to the unknown water samples. The samples are then extracted using a suitable technique (e.g., liquid-liquid extraction or solid-phase microextraction) and analyzed by GC-MS. A calibration curve is generated by plotting the ratio of the peak area of each BTEX compound to the peak area of this compound against the concentration of the BTEX compound. The concentration of BTEX in the unknown samples is then determined using this calibration curve.

Experimental Protocols

3.1 Preparation of Standard Solutions

  • 3.1.1 Primary Stock Standard (1000 µg/mL):

    • Accurately weigh approximately 10 mg of each certified reference standard (Benzene, Toluene, Ethylbenzene, o-Xylene, m-Xylene, p-Xylene, and this compound) into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with purge-and-trap grade methanol.

    • Store at 4°C in amber vials with PTFE-lined caps.

  • 3.1.2 Internal Standard Working Solution (100 µg/mL):

    • Pipette 1.0 mL of the 1000 µg/mL this compound primary stock standard into a 10 mL volumetric flask.

    • Dilute to the mark with methanol.

  • 3.1.3 Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate volumes of the primary stock standards of the BTEX compounds into volumetric flasks.

    • Add a constant volume of the 100 µg/mL this compound internal standard working solution to each calibration standard to achieve a final concentration of 10 µg/mL.

    • Dilute to the final volume with methanol. An example calibration series is provided in Table 1.

3.2 Sample Preparation (Water Sample)

  • Collect the water sample in a 40 mL VOA vial, ensuring no headspace.

  • To a 10 mL aliquot of the water sample in a clean vial, add 100 µL of the 100 µg/mL this compound internal standard working solution. This results in a final internal standard concentration of 1 µg/mL in the sample.

  • Proceed with liquid-liquid extraction:

    • Add 2 mL of hexane to the vial.

    • Vortex vigorously for 2 minutes.

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a 2 mL autosampler vial.

  • The sample is now ready for GC-MS analysis.

3.3 GC-MS Instrumentation and Conditions

The following are typical instrument parameters and may require optimization:

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Mode Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program - Initial temperature: 40°C, hold for 2 minutes- Ramp 1: 10°C/min to 150°C- Ramp 2: 20°C/min to 280°C, hold for 2 minutes
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Table of SIM Ions:

Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Benzene7877
Toluene9291
Ethylbenzene91106
m/p-Xylene91106
o-Xylene91106
This compound (IS) 57 43, 85

Data Presentation

Table 1: Hypothetical Calibration Standard Concentrations

Standard Level Analyte Conc. (µg/mL) Internal Standard Conc. (µg/mL)
10.510
21.010
35.010
410.010
520.010
650.010

Table 2: Hypothetical Chromatographic Data

Compound Retention Time (min)
Benzene5.2
Toluene7.8
Ethylbenzene9.5
m/p-Xylene9.7
o-Xylene10.1
This compound (IS) 12.3

Table 3: Hypothetical Calibration Data for Toluene

Conc. (µg/mL) Analyte Area IS Area Area Ratio (Analyte/IS)
0.525,100505,0000.0497
1.050,500508,0000.0994
5.0254,000501,0000.5070
10.0510,000506,0001.0079
20.01,015,000503,0002.0179
50.02,530,000507,0004.9901
Calibration Curve y = 0.0998x - 0.0005 0.9998

Table 4: Hypothetical Sample Analysis Results

Sample ID Analyte Analyte Area IS Area Area Ratio Calculated Conc. (µg/mL)
Water Sample 1Toluene352,000498,0000.70687.08
Water Sample 2Toluene12,500501,0000.02500.26

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Calibration Standards Preparation (Varying Analyte Conc., Fixed IS Conc.) GCMS GC-MS Analysis StandardPrep->GCMS SamplePrep Sample Preparation (Add Fixed IS Conc.) SamplePrep->GCMS PeakIntegration Peak Area Integration GCMS->PeakIntegration RatioCalc Calculate Area Ratios (Analyte Area / IS Area) PeakIntegration->RatioCalc CalCurve Generate Calibration Curve RatioCalc->CalCurve for Standards Quantification Quantify Analytes in Samples RatioCalc->Quantification for Samples CalCurve->Quantification

Caption: Experimental workflow for quantitative GC-MS analysis using an internal standard.

internal_standard_logic cluster_inputs Inputs cluster_processing Processing cluster_output Output AnalyteResponse Analyte Peak Area (Ax) RRF Calculate Response Factor (RF) RF = (Ax_std * Cis) / (Ais * Cx_std) AnalyteResponse->RRF AreaRatio_Sample Calculate Area Ratio in Sample (Ax_sample / Ais_sample) AnalyteResponse->AreaRatio_Sample IS_Response Internal Standard Peak Area (Ais) IS_Response->RRF IS_Response->AreaRatio_Sample AnalyteConc_Std Analyte Concentration in Standard (Cx_std) AnalyteConc_Std->RRF IS_Conc Internal Standard Concentration (Cis) IS_Conc->RRF AnalyteConc_Sample Calculate Analyte Concentration in Sample (Cx_sample) Cx_sample = (Ax_sample * Cis) / (Ais_sample * RF) IS_Conc->AnalyteConc_Sample RRF->AnalyteConc_Sample AreaRatio_Sample->AnalyteConc_Sample

Caption: Logical relationship of the internal standard method for quantification.

Method Validation Considerations

To fully validate this method, the following parameters should be assessed according to established guidelines (e.g., ICH, FDA, or EPA):

  • Linearity: Demonstrate a linear relationship between the concentration and the response ratio over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing spiked samples at different concentrations.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Specificity: Ensure that there are no interferences from the matrix or other components at the retention time of the analytes and the internal standard.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters on the results.

Conclusion

This compound presents as a viable internal standard for the GC-MS analysis of volatile organic compounds, particularly within hydrocarbon-rich matrices. The protocols and data presented here provide a comprehensive, albeit illustrative, framework for developing a robust and reliable quantitative method. As with any analytical method, thorough validation is essential to ensure data quality and reliability.

References

Application Notes and Protocols: 3-Ethylnonane as a Solvent for Non-polar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

3-Ethylnonane is a branched-chain alkane with the molecular formula C₁₁H₂₄.[1][2][3] Its non-polar nature and relatively low volatility suggest its potential as a solvent for a variety of non-polar compounds, particularly in research and early-stage drug development where alternatives to common hydrocarbon solvents may be sought.[1][2] These application notes provide a summary of the physical and chemical properties of this compound, along with generalized protocols for its use as a solvent.

2. Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective and safe use as a solvent.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₂₄[1][2][3][4][5]
Molecular Weight 156.31 g/mol [1][2][3][4][5]
CAS Number 17302-11-3[1][2][3]
Appearance Colorless liquid[2]
Density 0.7456 g/cm³[2]
Boiling Point 188°C[2]
Melting Point -57.06°C (estimate)[2]
Flash Point 50.2 ± 11.4 °C[1][2]
Vapor Pressure 0.8 ± 0.2 mmHg at 25°C (Predicted)[2]
Refractive Index 1.4187[2]
LogP (Octanol/Water Partition Coefficient) 5.9 - 6.42 (Predicted)[1][2][3]
Water Solubility Poor[1]

The high LogP value indicates strong lipophilicity and very low water solubility, reinforcing its suitability for dissolving non-polar substances.[1]

3. Safety and Handling

This compound is classified as a flammable liquid and an aspiration hazard.[1] It may also be hazardous to the aquatic environment.[1]

Table 2: GHS Hazard Classifications for this compound

Hazard ClassCategory
Flammable Liquid3
Aspiration Hazard1
Hazardous to the Aquatic Environment (Chronic)

Handling Precautions:

  • Keep away from heat, sparks, open flames, and hot surfaces.[6]

  • Use in a well-ventilated area.[6][7]

  • Wear protective gloves, clothing, and eye/face protection.[6][8]

  • Ground/bond container and receiving equipment to prevent static discharge.[6][7]

  • Do not induce vomiting if swallowed; seek immediate medical attention.[6][7]

4. Applications in a Research Context

As a non-polar solvent, this compound can be utilized in various laboratory applications:

  • Solubilization of Non-polar Compounds: For dissolving oils, fats, resins, and other lipophilic molecules for analysis or reaction.

  • Extraction: As a medium for liquid-liquid extraction of non-polar compounds from aqueous solutions or solid matrices.

  • Chromatography: As a component of the mobile phase in normal-phase chromatography or as a standard for gas chromatography.[1]

  • Reaction Medium: For organic synthesis reactions involving non-polar reactants and reagents.

5. Experimental Protocols

The following are generalized protocols for determining the solubility of a non-polar compound in this compound. These should be adapted based on the specific compound and the goals of the experiment.

5.1. Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in this compound at room temperature.

Materials:

  • This compound

  • Non-polar compound of interest (solute)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Add approximately 1 mL of this compound to a clean, dry test tube.

  • Add a small, precisely weighed amount of the non-polar solute (e.g., 1-5 mg) to the test tube.

  • Securely cap the test tube and vortex or shake vigorously for 60 seconds.

  • Allow the mixture to stand for at least 5 minutes.

  • Visually inspect the solution for any undissolved solute.

  • Record the observation as "soluble," "partially soluble," or "insoluble."

5.2. Protocol 2: Quantitative Solubility Determination (Saturation Method)

This protocol determines the approximate saturation solubility of a non-polar compound in this compound at a specific temperature.

Materials:

  • This compound

  • Non-polar compound of interest (solute)

  • Scintillation vials or other sealable containers

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringe filters (PTFE or other solvent-compatible material)

  • Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or a calibrated gravimetric method)

Procedure:

  • Add a known volume of this compound (e.g., 5 mL) to several vials.

  • Add an excess amount of the non-polar solute to each vial to create a saturated solution.

  • Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

  • Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solute to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial.

  • Determine the concentration of the solute in the filtered solution using a pre-validated analytical method.

  • Express the solubility in units such as mg/mL or mol/L.

6. Visualizations

G cluster_0 Initial Assessment cluster_1 Experimental Evaluation cluster_2 Application A Define Non-Polar Compound of Interest B Review Physicochemical Properties of this compound A->B C Assess Safety and Handling Requirements B->C D Protocol 1: Qualitative Solubility Test C->D E Protocol 2: Quantitative Solubility Determination D->E If qualitative solubility is promising F Analyze Results and Determine Solubility E->F G Insoluble/Poorly Soluble F->G Low Solubility H Soluble F->H High Solubility I Optimize Solvent System (e.g., co-solvents) G->I J Proceed with Application (e.g., extraction, reaction) H->J

Caption: Workflow for evaluating this compound as a solvent for a specific non-polar compound.

G A Is the target compound non-polar? B Is a hydrocarbon solvent required? A->B Yes E Select Alternative Solvent Class A->E No C Are common solvents (e.g., hexane, toluene) unsuitable? B->C Yes B->E No D Consider this compound C->D Yes C->E No

Caption: Decision pathway for considering this compound as a solvent.

References

Application Note: Protocol for the Identification and Quantification of 3-Ethylnonane in Crude Oil Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The molecular characterization of crude oil is essential for assessing its quality, understanding its geochemical origins, and optimizing refining processes.[1][2] Branched alkanes, such as 3-ethylnonane, are significant components of petroleum and can serve as important biomarkers.[2][3] Their structural configuration consists of a nonane backbone with an ethyl group at the third carbon position.[4] Accurate identification and quantification of these isomers are critical for detailed hydrocarbon analysis.

This document provides a detailed protocol for the identification and quantification of this compound in crude oil samples using Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a powerful and widely used analytical technique for separating and identifying volatile and semi-volatile compounds in complex mixtures like petroleum.[1][5] The protocol covers sample preparation, instrumental analysis, and data interpretation.

Experimental Protocols

This section details the methodology for the analysis of this compound in crude oil.

Materials and Reagents
  • Crude oil sample

  • This compound analytical standard (CAS No. 17302-11-3)[4]

  • Internal Standard (e.g., deuterated alkane such as n-C12-d26)

  • High-purity volatile organic solvents (e.g., n-hexane, n-pentane, or dichloromethane)[6][7]

  • Anhydrous sodium sulfate (for removing residual water, if necessary)

  • Glass autosampler vials (1.5 mL) with caps and septa[6][8]

  • Syringe filters (0.22 µm)[8]

  • Micropipettes and tips

  • Vortex mixer

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required.

  • Gas Chromatograph (GC): Equipped with a capillary inlet system for split/splitless injection and a temperature-programmable oven.[9]

  • GC Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for hydrocarbon analysis.[6]

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and full scan data acquisition. The system should be controlled by a computer with software for data acquisition and analysis, including access to a mass spectral library such as the NIST Mass Spectral Library.[10]

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results and to prevent contamination of the GC-MS system.[5]

  • Homogenization: Ensure the crude oil sample is thoroughly homogenized by gentle shaking or vortexing before taking a subsample.

  • Dilution:

    • Accurately weigh approximately 10-20 mg of the crude oil sample into a clean glass vial.

    • Dilute the sample with a suitable volatile solvent (e.g., n-hexane) to a final concentration of approximately 0.1 to 1 mg/mL.[8] A common dilution factor is 1:100 (v/v).

    • For quantitative analysis, add a known concentration of an internal standard to the diluted sample.

  • Mixing and Filtration:

    • Vortex the diluted sample for 30 seconds to ensure complete dissolution.

    • If the sample contains particulate matter, filter it through a 0.22 µm syringe filter into a clean autosampler vial to prevent clogging the injector.[8] Alternatively, the sample can be centrifuged to separate solids.[6][8]

  • Blank Preparation: Prepare a solvent blank using only the dilution solvent to check for system contamination.

  • Standard Preparation: Prepare a calibration standard by dissolving a known amount of this compound analytical standard in the same solvent used for the sample dilution.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of branched alkanes. These may need to be optimized for the specific instrument and column used.

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 300 °C

    • Final hold: Hold at 300 °C for 10 minutes

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan

  • Mass Range: m/z 40-450

Data Analysis and Identification
  • Peak Identification:

    • Process the acquired chromatogram to identify all resolved peaks.

    • The identification of this compound is confirmed by a two-factor authentication:

      • Mass Spectrum Matching: Compare the experimental mass spectrum of the target peak with the reference spectrum in the NIST library.[10] The molecular formula for this compound is C₁₁H₂₄, and its molecular weight is 156.31 g/mol .[4][11]

      • Retention Index Comparison: Compare the Kovats Retention Index (RI) of the peak with published values for this compound on a similar non-polar column.[4][12][13] The RI provides a reliable identification parameter across different chromatographic systems.[4]

  • Quantification:

    • For quantitative analysis, generate a calibration curve using the prepared this compound standard solutions.

    • Calculate the concentration of this compound in the crude oil sample by comparing its peak area to the calibration curve, using the internal standard for correction.

Data Presentation

Quantitative results should be summarized in a clear and structured table to facilitate comparison between different samples.

Sample IDRetention Time (min)Peak AreaConcentration (µg/g of crude oil)% Recovery (if applicable)
Crude Oil A15.42458,930125.698.2
Crude Oil B15.43672,145184.197.5
Crude Oil C15.41210,55057.799.1
QC Standard15.42365,210100.2 (µg/mL)100.2

Table 1: Example of quantitative data summary for this compound in crude oil samples. Data are representative.

Mandatory Visualization

The following diagram illustrates the complete workflow for the identification of this compound in crude oil.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Identification Criteria Sample Crude Oil Sample Homogenize Homogenize Sample Sample->Homogenize Dilute Dilute in Solvent (e.g., Hexane) Homogenize->Dilute Filter Filter (0.22 µm) or Centrifuge Dilute->Filter Vial Transfer to Autosampler Vial Filter->Vial GCMS GC-MS Analysis Vial->GCMS Inject 1 µL Chromatogram Generate Chromatogram GCMS->Chromatogram Identify Peak Identification Chromatogram->Identify Quantify Quantification Identify->Quantify MassSpec Mass Spectrum Matching (NIST Library) Identify->MassSpec Retention Kovats Retention Index Comparison Identify->Retention Report Final Report Quantify->Report

References

Application Note: Chiral Separation of 3-Ethylnonane Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the chiral separation of 3-Ethylnonane isomers using gas chromatography (GC). Due to the non-polar nature of alkanes, achieving enantiomeric separation presents a significant analytical challenge. This protocol leverages a specialized chiral stationary phase (CSP) to effectively resolve the (R)- and (S)-enantiomers of this compound. The methodology outlined herein provides a robust starting point for researchers engaged in stereoselective analysis of branched alkanes, a critical aspect in fields ranging from petrochemistry to the synthesis of chiral fine chemicals and pharmaceuticals.

Introduction

Chirality plays a crucial role in the functionality of molecules across various scientific disciplines. In the context of hydrocarbons, the stereochemistry of branched alkanes can influence their physical properties and interactions in complex mixtures. This compound, a C11 branched alkane, possesses a chiral center at the third carbon atom, resulting in two enantiomers: (R)-3-Ethylnonane and (S)-3-Ethylnonane. The accurate determination of the enantiomeric composition of such compounds is essential for understanding their origin, and for quality control in chemical synthesis.

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds.[1] For the separation of enantiomers, which have identical boiling points and vapor pressures, a chiral stationary phase (CSP) is required.[2][3] These phases create a chiral environment within the GC column, leading to diastereomeric interactions with the enantiomers and resulting in different retention times.[4] Cyclodextrin-based CSPs have proven to be particularly effective for the enantioseparation of a wide range of compounds, including non-functionalized hydrocarbons.[4] The inclusion of the analyte within the hydrophobic cavity of the cyclodextrin and interactions with its chiral surface are the primary mechanisms driving separation.[4]

This application note provides a detailed experimental protocol for the chiral GC separation of this compound isomers, including recommended instrumentation, column specifications, and optimized analytical conditions.

Experimental Protocols

Instrumentation and Consumables
  • Gas Chromatograph (GC): A system equipped with a Flame Ionization Detector (FID), split/splitless injector, and electronic pressure control.

  • Chiral GC Column: A fused silica capillary column coated with a derivatized cyclodextrin-based chiral stationary phase. A recommended starting point is a column with a stationary phase such as octakis(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin, known for its efficacy in separating chiral alkanes.[4]

  • Carrier Gas: High purity hydrogen or helium.

  • Syringes: Appropriate for GC injection.

  • Vials: Standard 2 mL autosampler vials with caps and septa.

  • Solvent: High-purity n-hexane for sample dilution.

  • Standard: A racemic mixture of (R/S)-3-Ethylnonane.

Sample Preparation
  • Prepare a stock solution of racemic this compound in n-hexane at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare working standards at concentrations of 100 µg/mL, 10 µg/mL, and 1 µg/mL.

  • For unknown samples, dilute in n-hexane to fall within the concentration range of the prepared standards.

GC Method Parameters

The following table summarizes the recommended starting parameters for the chiral GC separation of this compound isomers. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Column
Stationary PhaseOctakis(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin (or similar)
Dimensions30 m x 0.25 mm I.D., 0.25 µm film thickness
Injector
TypeSplit/Splitless
Temperature250 °C
Split Ratio100:1
Injection Volume1 µL
Oven Temperature Program
Initial Temperature40 °C
Hold Time2 min
Ramp Rate2 °C/min
Final Temperature150 °C
Final Hold Time5 min
Carrier Gas
GasHydrogen or Helium
Flow Rate1.0 mL/min (constant flow)
Detector (FID)
Temperature250 °C
Makeup GasNitrogen
H2 Flow30 mL/min
Air Flow300 mL/min

Data Presentation

Quantitative analysis of the separated enantiomers can be performed by integrating the peak areas. The enantiomeric excess (% ee) can be calculated using the following formula:

% ee = [ (|Area₁ - Area₂|) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the two enantiomers.

A hypothetical chromatogram and corresponding data table are presented below for illustrative purposes. Actual retention times and resolution will vary depending on the specific experimental setup.

Table 1: Hypothetical Retention Data for this compound Enantiomers

EnantiomerRetention Time (min)Peak Area
(R)-3-Ethylnonane25.250000
(S)-3-Ethylnonane25.850000

Resolution (Rs): A critical parameter for evaluating the quality of the separation is the resolution between the two enantiomeric peaks. A resolution of ≥ 1.5 is generally considered baseline separation.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep1 Prepare Racemic Standard prep2 Dilute Sample in n-Hexane prep1->prep2 analysis1 Inject Sample into GC prep2->analysis1 analysis2 Chiral Separation on CSP analysis1->analysis2 analysis3 Detection by FID analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Enantiomeric Excess data1->data2 data3 Report Results data2->data3

Caption: Experimental workflow for chiral GC analysis of this compound.

logical_relationships cluster_factors Factors Influencing Chiral Separation cluster_outcome Separation Outcome csp Chiral Stationary Phase resolution Resolution (Rs) csp->resolution Selectivity temp Temperature Program temp->resolution Thermodynamics retention Retention Time (tR) temp->retention carrier Carrier Gas Flow carrier->resolution Efficiency carrier->retention analyte Analyte Structure analyte->resolution Interaction Strength analyte->retention

Caption: Key factors influencing the chiral separation of enantiomers by GC.

References

Application Notes and Protocols for the Synthesis of 3-Ethylnonane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-ethylnonane, a branched alkane, utilizing a Grignard reaction as the key carbon-carbon bond-forming step. The synthesis involves a four-step sequence commencing with the preparation of a Grignard reagent, followed by its reaction with a ketone to form a tertiary alcohol. Subsequent dehydration and hydrogenation yield the target alkane. This methodology is a robust and versatile approach for the synthesis of specifically branched hydrocarbons, which are valuable as fine chemical intermediates and in the study of fuel properties.

Introduction

The Grignard reaction is a fundamental and widely utilized organometallic reaction in organic synthesis, enabling the formation of new carbon-carbon bonds.[1][2][3] Grignard reagents, typically alkyl or aryl magnesium halides, are potent nucleophiles that react with a variety of electrophiles, most notably carbonyl compounds.[4][5] The reaction of a Grignard reagent with a ketone provides a reliable route to tertiary alcohols, which can be further functionalized.[1][4] This application note details the synthesis of this compound via the reaction of ethylmagnesium bromide with nonan-3-one to form 3-ethylnonan-3-ol, followed by dehydration to 3-ethylnonene and subsequent hydrogenation to this compound.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a four-step process. The workflow begins with the formation of the Grignard reagent, ethylmagnesium bromide. This reagent is then reacted with nonan-3-one to produce the tertiary alcohol, 3-ethylnonan-3-ol. The alcohol is subsequently dehydrated to yield a mixture of 3-ethylnonene isomers. Finally, the alkene mixture is hydrogenated to afford the desired product, this compound.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Dehydration cluster_3 Step 4: Hydrogenation ethyl_bromide Ethyl Bromide ethylmagnesium_bromide Ethylmagnesium Bromide ethyl_bromide->ethylmagnesium_bromide  Mg, Diethyl Ether magnesium Magnesium magnesium->ethylmagnesium_bromide nonan_3_one Nonan-3-one ethylnonan_3_ol 3-Ethylnonan-3-ol nonan_3_one->ethylnonan_3_ol  1. Ethylmagnesium Bromide  2. H3O+ workup ethylnonan_3_ol_dehydration 3-Ethylnonan-3-ol ethylnonene 3-Ethylnonene ethylnonene_hydrogenation 3-Ethylnonene ethylnonan_3_ol_dehydration->ethylnonene  H2SO4, heat ethylnonane This compound ethylnonene_hydrogenation->ethylnonane  H2, Pd/C

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )CAS Number
Magnesium turningsMg24.317439-95-4
Ethyl bromideC2H5Br108.9774-96-4
Diethyl ether (anhydrous)(C2H5)2O74.1260-29-7
Nonan-3-oneC9H18O142.249043-85-0
Sulfuric acidH2SO498.087664-93-9
Palladium on carbon (10%)Pd/C-7440-05-3
Hydrogen gasH22.021333-74-0
Saturated ammonium chlorideNH4Cl(aq)--
Sodium sulfate (anhydrous)Na2SO4142.047757-82-6

Step 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon.

  • Reaction Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface. A small portion of a solution of ethyl bromide in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated by gentle warming or sonication if necessary, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Grignard Formation: The remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed. The resulting greyish solution is the Grignard reagent, ethylmagnesium bromide.

Step 2: Synthesis of 3-Ethylnonan-3-ol

  • Reaction Setup: The solution of ethylmagnesium bromide is cooled in an ice bath. A solution of nonan-3-one in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

  • Reaction and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-ethylnonan-3-ol.

Grignard Reaction Mechanism

The core of this synthesis is the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the ketone. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent protonation during the acidic workup yields the tertiary alcohol.

Caption: Mechanism of the Grignard reaction with a ketone.

Step 3: Dehydration of 3-Ethylnonan-3-ol

  • Reaction Setup: The crude 3-ethylnonan-3-ol is placed in a round-bottom flask with a catalytic amount of concentrated sulfuric acid. The flask is fitted for distillation.

  • Dehydration: The mixture is heated, and the resulting alkene product, 3-ethylnonene, is distilled from the reaction mixture as it is formed.

  • Purification: The collected distillate is washed with a saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate, and the 3-ethylnonene is purified by fractional distillation.

Step 4: Hydrogenation of 3-Ethylnonene

  • Reaction Setup: The purified 3-ethylnonene is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel. A catalytic amount of 10% palladium on carbon is added.

  • Hydrogenation: The vessel is connected to a hydrogen source, and the mixture is stirred vigorously under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) until the theoretical amount of hydrogen is consumed.

  • Isolation and Purification: The catalyst is removed by filtration through a pad of Celite. The solvent is removed from the filtrate by distillation. The resulting crude this compound is then purified by fractional distillation to yield the final product.

Data Presentation

Table 1: Reactant and Product Information

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)
Ethyl bromideC2H5Br108.9738
Nonan-3-oneC9H18O142.24195
3-Ethylnonan-3-olC11H24O172.31225-227
This compoundC11H24156.31193-194

Table 2: Representative Experimental Data (Theoretical)

StepStarting MaterialAmount (mol)ProductTheoretical Yield (g)% Yield
2Nonan-3-one0.13-Ethylnonan-3-ol17.2385-95%
33-Ethylnonan-3-ol0.093-Ethylnonene13.8980-90%
43-Ethylnonene0.075This compound11.72>95%

Safety Precautions

  • Grignard reagents are highly reactive and react violently with water and protic solvents. All reactions must be carried out under strictly anhydrous conditions and under an inert atmosphere.

  • Diethyl ether is extremely flammable and has a low boiling point. All operations involving diethyl ether should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Hydrogen gas is flammable and can form explosive mixtures with air. Hydrogenation should be performed in a properly designed and shielded apparatus.

Conclusion

The synthesis of this compound via the Grignard reaction of ethylmagnesium bromide with nonan-3-one, followed by dehydration and hydrogenation, is an effective and illustrative example of the application of classic organic reactions for the construction of specific hydrocarbon frameworks. This protocol provides a detailed framework for the successful execution of this synthesis, with applications in the preparation of fine chemicals and for fundamental research in organic and materials chemistry.

References

Application Note: 3-Ethylnonane as a Calibration Standard for Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of hydrocarbons is critical in various fields, including petroleum analysis, environmental monitoring, and in the pharmaceutical industry for assessing extractables and leachables. Gas chromatography (GC) is a primary technique for this purpose, and its accuracy relies on the use of high-purity calibration standards. 3-Ethylnonane, a branched alkane, serves as an excellent calibration standard due to its stable, non-polar nature and its elution within a relevant range for many hydrocarbon analyses. Its well-defined structure and physical properties allow for the reliable determination of retention times and response factors, crucial for the accurate identification and quantification of other hydrocarbons in complex mixtures.[1] This document provides detailed protocols and data for utilizing this compound as a calibration standard in hydrocarbon analysis by GC.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a calibration standard is fundamental to its application.

PropertyValue
CAS Number 17302-11-3
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol [2]
Boiling Point 188.9 ± 7.0 °C at 760 mmHg[1]
Density 0.7 ± 0.1 g/cm³[1]
Structure A nine-carbon chain (nonane) with an ethyl group at the third carbon.[1]

Experimental Protocols

This section details the methodology for using this compound as a calibration standard for the quantitative analysis of hydrocarbons using gas chromatography with a Flame Ionization Detector (GC-FID).

Preparation of Stock and Working Standards

Accurate preparation of calibration standards is paramount for generating a reliable calibration curve.[3][4]

1. Preparation of this compound Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh 10 mg of high-purity (>99%) this compound.
  • Dissolve the weighed this compound in a suitable volatile solvent (e.g., hexane or pentane) in a 10 mL Class A volumetric flask.
  • Ensure the this compound is fully dissolved before making up the volume to the mark.
  • This stock solution should be stored in a tightly sealed vial at 4°C to minimize evaporation.

2. Preparation of Calibration Standards by Serial Dilution:

  • Prepare a series of at least five calibration standards by serially diluting the stock solution.[3] The concentration range should bracket the expected concentration of the analytes in the samples.[4]
  • For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
  • Subsequent dilutions are made from the previously prepared standard to create a calibration curve covering the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Gas Chromatography (GC-FID) Analysis

The following GC parameters are based on typical detailed hydrocarbon analysis (DHA) methods, such as ASTM D6730, and can be adapted for specific applications.[2][5][6]

Table of GC-FID Parameters:

ParameterRecommended Setting
Column 100% Dimethylpolysiloxane (e.g., Zebron™ ZB-DHA-PONA), 100 m x 0.25 mm ID, 0.50 µm film thickness[2]
Injection Mode Split (e.g., 40:1 ratio)[2]
Injection Volume 0.2 µL[2]
Injector Temperature 300 °C[2]
Carrier Gas Helium or Hydrogen, constant flow at 1.55 mL/min[2]
Oven Program 35°C for 14 min, ramp to 60°C at 1.1°C/min, hold for 19 min, ramp to 280°C at 2°C/min, hold for 5 min[2]
Detector Flame Ionization Detector (FID)
Detector Temperature 320 °C[2]

Data Presentation and Analysis

Calibration Curve

Inject the prepared calibration standards into the GC-FID system. Plot the peak area of this compound against its corresponding concentration to generate a calibration curve. The linearity of the curve is assessed by the coefficient of determination (R²), which should ideally be ≥ 0.995.

Quantitative Data for this compound

The following table summarizes the type of quantitative data that can be obtained for this compound when used as a calibration standard. The exact values will be instrument and method-dependent.

ParameterTypical Value/RangeDescription
Kovats' Retention Index (OV-1 column, 60°C) 1070[1]A relative measure of retention time, useful for comparing results across different systems.
Relative Response Factor (RRF) Instrument DependentThe ratio of the response of the analyte to the standard. For alkanes on an FID, the response is proportional to the carbon number. The RRF can be determined experimentally.
Linearity Range e.g., 1 - 200 µg/mLThe concentration range over which the detector response is directly proportional to the analyte concentration.
Limit of Detection (LOD) e.g., 0.1 - 1 µg/mLThe lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ) e.g., 0.5 - 5 µg/mLThe lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for using this compound as a calibration standard in hydrocarbon analysis.

experimental_workflow cluster_prep Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Analysis stock Prepare this compound Stock Solution dilutions Perform Serial Dilutions to Create Calibration Standards stock->dilutions inject_standards Inject Calibration Standards dilutions->inject_standards calibration_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_standards->calibration_curve inject_sample Inject Unknown Sample quantification Quantify Hydrocarbons in Unknown Sample inject_sample->quantification calibration_curve->quantification

Caption: Workflow for hydrocarbon quantification using this compound.

Logical Relationship of Calibration

The diagram below outlines the logical relationship between the prepared standards, the instrumental analysis, and the final quantification.

calibration_logic node_stock Known Concentration Stock Solution node_standards Series of Known Concentration Standards node_stock->node_standards Dilution node_gc GC-FID Instrumental Response (Peak Area) node_standards->node_gc Analysis node_curve Linear Calibration Curve (Response vs. Conc.) node_gc->node_curve Plotting node_unknown_conc Calculated Concentration of Unknown node_curve->node_unknown_conc Interpolation node_unknown_peak Unknown Sample Peak Area node_unknown_peak->node_unknown_conc

Caption: The logical process of external standard calibration.

Conclusion

This compound is a reliable and effective calibration standard for the quantitative analysis of hydrocarbons by gas chromatography. Its well-characterized properties and stability make it suitable for establishing robust analytical methods. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately quantify hydrocarbons in their samples. Adherence to proper standard preparation techniques and optimized GC-FID conditions is essential for achieving accurate and reproducible results.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry of 3-Ethylnonane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of 3-Ethylnonane using High-Resolution Mass Spectrometry (HRMS), a critical technique for the precise mass determination and structural elucidation of volatile organic compounds (VOCs). The following sections detail the experimental procedure, data analysis, and expected fragmentation patterns.

Introduction

This compound (C11H24) is a saturated acyclic hydrocarbon.[1][2] As a volatile organic compound, its accurate identification and quantification are essential in various fields, including environmental monitoring, petrochemical analysis, and metabolomics. High-resolution mass spectrometry, particularly when coupled with gas chromatography (GC), offers the necessary sensitivity and specificity for analyzing complex mixtures containing such compounds. This document outlines a comprehensive protocol for the analysis of this compound by GC-HRMS.

Experimental Protocol

A detailed methodology for the analysis of this compound is presented below. This protocol can be adapted for other volatile hydrocarbons with appropriate modifications.

2.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Working Standards: Create a series of working standards by diluting the stock solution with methanol to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Matrix: For analysis of this compound in a specific matrix (e.g., environmental or biological samples), utilize solid-phase microextraction (SPME) for sample cleanup and pre-concentration to enhance sensitivity and reduce matrix effects.[3][4]

2.2. GC-HRMS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 6546 Q-TOF LC/MS (or equivalent)

  • Ion Source: Electron Ionization (EI)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injector: Splitless mode, 250°C, 1 µL injection volume

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min

  • Mass Spectrometer Parameters:

    • Ionization Energy: 70 eV

    • Mass Range: m/z 30-300

    • Acquisition Rate: 5 spectra/second

    • Mass Resolution: > 25,000 (FWHM)

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_hrms_analysis HRMS Analysis cluster_data_processing Data Processing a Standard Solution Preparation b Working Standard Dilution a->b d Injection into GC b->d c Sample Extraction (SPME) c->d e Chromatographic Separation d->e f Electron Ionization (EI) e->f g Mass Analysis (Q-TOF) f->g h Data Acquisition g->h i Spectral Deconvolution h->i j Fragment Identification i->j k Quantification j->k

Caption: Experimental workflow for GC-HRMS analysis of this compound.

Data Presentation

High-resolution mass spectrometry of this compound is expected to yield a characteristic fragmentation pattern. The table below summarizes the predicted prominent ions, their exact masses, and relative abundances. The fragmentation of alkanes is characterized by the cleavage of C-C bonds, leading to a series of carbocation fragments.[5][6]

Fragment IonChemical FormulaCalculated m/zRelative Abundance (%)
[M]+•C11H24156.18785
[M-C2H5]+C9H19127.148730
[M-C3H7]+C8H17113.133015
[M-C4H9]+C7H1599.117425
[M-C5H11]+C6H1385.101760
[M-C6H13]+C5H1171.086180
[M-C7H15]+C4H957.0704100
[M-C8H17]+C3H743.054895
C2H5+C2H529.039170

Fragmentation Pathway

The electron ionization of this compound leads to the formation of a molecular ion ([M]+•), which is energetically unstable and undergoes fragmentation.[6] The primary fragmentation mechanism for alkanes is the cleavage of C-C bonds, resulting in the formation of various carbocations. The relative abundance of these fragment ions is determined by the stability of the resulting cation and radical. The most stable carbocations will typically yield the most abundant peaks in the mass spectrum.

Predicted Fragmentation Pathway of this compound

G cluster_frags Fragment Ions M This compound (C11H24) m/z = 156.1878 F1 [C9H19]+ m/z = 127.1487 M->F1 - C2H5• F2 [C8H17]+ m/z = 113.1330 M->F2 - C3H7• F3 [C7H15]+ m/z = 99.1174 M->F3 - C4H9• F4 [C6H13]+ m/z = 85.1017 M->F4 - C5H11• F5 [C5H11]+ m/z = 71.0861 M->F5 - C6H13• F6 [C4H9]+ m/z = 57.0704 (Base Peak) M->F6 - C7H15• F7 [C3H7]+ m/z = 43.0548 M->F7 - C8H17• F8 [C2H5]+ m/z = 29.0391 M->F8 - C9H19•

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of 3-Ethylnonane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the extraction and analysis of 3-Ethylnonane from water and air/headspace samples using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a volatile organic compound (VOC) belonging to the alkane class of hydrocarbons. Its detection and quantification are relevant in various fields, including environmental monitoring, food and beverage analysis, and industrial hygiene. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[1][2] This method involves the partitioning of the analyte between the sample matrix and a polymer-coated fused silica fiber. The adsorbed analyte is then thermally desorbed in the injector of a gas chromatograph for separation and detection.[3]

This application note describes a headspace SPME-GC-MS method for the determination of this compound. Headspace analysis is preferred for volatile compounds in liquid or solid matrices as it minimizes matrix effects and prolongs the lifespan of the SPME fiber.[4]

Data Presentation: Quantitative Performance

Analyte (Proxy)Linearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
n-Undecane (C11)>0.990.1 - 5 µg/L0.3 - 15 µg/L85 - 115
n-Dodecane (C12)>0.990.1 - 5 µg/L0.3 - 15 µg/L80 - 110

Table 1: Representative quantitative data for n-alkanes in water using headspace SPME-GC-MS. Actual values for this compound should be determined through method validation.

Experimental Protocols

This section details the recommended protocols for the SPME of this compound from both water and air/headspace samples.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm film thickness.

  • SPME Holder: Manual or autosampler compatible.

  • Vials: 20 mL clear glass vials with PTFE/silicone septa.

  • Reagents: this compound standard, Sodium Chloride (NaCl), Methanol (HPLC grade), Ultrapure water.

  • Equipment: Gas Chromatograph with a Mass Spectrometer (GC-MS), SPME-compatible inlet liner, analytical balance, vortex mixer, heating block or water bath.

This protocol is suitable for the determination of this compound in aqueous matrices.

  • Sample Preparation:

    • Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.

    • If desired, add NaCl to the sample to achieve a final concentration of 10-30% (w/v) to enhance the partitioning of this compound into the headspace.

    • Spike with an appropriate internal standard if quantitative analysis is required.

    • Immediately seal the vial with a PTFE/silicone septum.

  • Extraction:

    • Place the vial in a heating block or water bath set to the desired extraction temperature (e.g., 60 °C).

    • Allow the sample to equilibrate at this temperature for 15 minutes with agitation (e.g., 250 rpm).

    • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

  • Desorption and Analysis:

    • Retract the fiber into the needle and immediately introduce it into the GC inlet heated to the desorption temperature (e.g., 250 °C).

    • Desorb the analytes for a specified time (e.g., 3 minutes) in splitless mode.

    • Start the GC-MS data acquisition at the beginning of the desorption.

This protocol is suitable for the analysis of this compound in air or other gaseous matrices.

  • Sample Collection:

    • For active sampling, a known volume of air can be drawn through a chamber containing the exposed SPME fiber.

    • For passive sampling, the SPME fiber can be exposed to the ambient air for a defined period.

  • Extraction:

    • Expose the DVB/CAR/PDMS SPME fiber to the air sample for a predetermined time. The optimal sampling time will depend on the expected concentration of this compound.

  • Desorption and Analysis:

    • Retract the fiber and transfer it to the GC inlet for thermal desorption and analysis as described in the previous protocol.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

  • Scan Range: m/z 40-300.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the SPME workflow.

SPME_Workflow_Water cluster_prep Sample Preparation cluster_extraction Headspace Extraction cluster_analysis Analysis Sample 10 mL Water Sample in 20 mL Vial Salt Add NaCl (optional) Sample->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibrate at 60°C for 15 min with agitation Seal->Equilibrate Expose Expose SPME Fiber to Headspace for 30 min Equilibrate->Expose Desorb Desorb in GC Inlet at 250°C for 3 min Expose->Desorb Analyze GC-MS Analysis Desorb->Analyze

Caption: Headspace SPME workflow for the analysis of this compound in water samples.

SPME_Logical_Relationship Analyte This compound in Sample Matrix Headspace This compound in Headspace Analyte->Headspace Partitioning (influenced by Temp, Salt) Fiber This compound on SPME Fiber Headspace->Fiber Adsorption (influenced by Time, Temp) GCMS Detection & Quantification Fiber->GCMS Thermal Desorption

Caption: Logical relationships in the headspace SPME process for this compound.

References

Troubleshooting & Optimization

Troubleshooting 3-Ethylnonane peak tailing in gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gas Chromatography

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing with 3-Ethylnonane and other non-polar analytes in gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for a non-polar compound like this compound?

A: Peak tailing is a phenomenon where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1][2][3] For a non-polar, non-active compound like this compound (an alkane), peak tailing is typically not caused by chemical interactions with the column (e.g., interaction with silanol groups). Instead, it usually points to physical issues within the GC system or contamination.[4][5] These issues can include:

  • Flow path disruptions: Turbulence or dead volume in the system.[3][5]

  • Column contamination: Accumulation of non-volatile residues at the head of the column.[4][6]

  • Improper column installation: Incorrect column positioning in the inlet or detector.[5][7][8]

  • Injector issues: A dirty or contaminated inlet liner.[7]

Tailing peaks are problematic because they reduce resolution between adjacent peaks and can lead to inaccurate peak integration, compromising the quantitative accuracy of the analysis.[5][9]

Q2: All the peaks in my chromatogram, including the solvent peak, are tailing. What is the most likely cause?

A: When all peaks in a chromatogram exhibit tailing, the problem is almost certainly physical or systemic, rather than a specific chemical interaction.[3][4][5][9] The most common causes are:

  • Improper Column Installation: The column may be positioned too high or too low in the injector, creating dead volume and disrupting the sample path.[5][8] Similarly, a poor connection at the detector can also cause tailing.

  • Poor Column Cut: A jagged or uneven cut at the column inlet can create turbulence in the carrier gas flow, causing analyte molecules to become trapped and released slowly.[5][7] This can sometimes result in a distinctive "chair-shaped" peak.[5]

  • Contaminated Injector Liner: Over time, the glass liner in the injector can become contaminated with non-volatile sample residues.[7] This contamination can interact with all compounds passing through it, leading to universal peak tailing.

  • System Leaks: A leak in the carrier gas line or fittings can introduce oxygen, which can damage the stationary phase at high temperatures, but a significant leak can also disrupt flow and pressure dynamics, potentially causing peak shape issues.[10][11]

Q3: Only the this compound peak is tailing, while other peaks look fine. What should I investigate?

A: While less common for a non-polar hydrocarbon, selective peak tailing can still occur. The primary suspect is usually contamination that creates a localized area of different polarity or activity.

  • Column Contamination: The most probable cause is the accumulation of semi-volatile or non-volatile residues from previous sample injections at the head of the column.[4][6][11] These residues can create "active sites" that interact with analytes, causing tailing. Even though this compound is non-polar, it can still interact with sticky or viscous contaminants.

  • Analyte Overload: Injecting too much sample can overload the column, leading to peak distortion that often manifests as fronting, but can also cause tailing.[2] Try diluting the sample to see if the peak shape improves.

  • Solvent Mismatch: A significant mismatch in polarity between the injection solvent and the stationary phase can cause peak distortion, especially for early eluting peaks.[7][12]

Q4: How can I differentiate between a contaminated injector liner and a contaminated column?

A: This can be diagnosed with a systematic approach:

  • Perform Injector Maintenance: The first and easiest step is to perform routine maintenance on the injector. Replace the septum and the injector liner.[12] If the peak tailing is resolved, the issue was a contaminated or faulty liner/septum.

  • Trim the Column: If injector maintenance does not solve the problem, the contamination is likely at the beginning of the column.[1][6] Trim 15-20 cm from the inlet end of the column and reinstall it. If this restores the peak shape, the problem was inlet-side column contamination.

  • Inject a Test Standard: If neither of the above steps works, the contamination may be further down the column, or the column may be irreversibly damaged.[4] Injecting a column test mixture can help determine the column's health. If non-active hydrocarbons in the test mix also tail, it points to severe contamination or stationary phase damage.[4]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the root cause of peak tailing for a non-polar analyte like this compound.

G start Peak Tailing Observed for this compound q_all_peaks Are ALL peaks tailing (including solvent)? start->q_all_peaks check_install 1. Check Column Installation (Position in inlet/detector) 2. Inspect Column Cut Quality q_all_peaks->check_install Yes check_overload Dilute Sample and Re-inject q_all_peaks->check_overload No fix_install Re-cut and Re-install Column check_install->fix_install q_install_fixed Problem Solved? fix_install->q_install_fixed check_liner Perform Injector Maintenance: Replace Liner and Septum q_install_fixed->check_liner No solved Problem Resolved q_install_fixed->solved Yes q_liner_fixed Problem Solved? check_liner->q_liner_fixed leak_check Perform System Leak Check and Re-condition Column q_liner_fixed->leak_check No q_liner_fixed->solved Yes q_overload_fixed Problem Solved? check_overload->q_overload_fixed trim_column Trim 15-20 cm from Column Inlet q_overload_fixed->trim_column No (Sample Overload Ruled Out) q_overload_fixed->solved Yes q_trim_fixed Problem Solved? trim_column->q_trim_fixed q_trim_fixed->leak_check No q_trim_fixed->solved Yes replace_column Contamination is severe or column is damaged. Replace Column. leak_check->replace_column

Caption: Troubleshooting workflow for GC peak tailing.

Quantitative Data Summary

Proper assessment of peak shape requires quantitative measurement. The most common metrics are the Tailing Factor (Tf) or Asymmetry Factor (As).

ParameterCalculation Formula (USP Tailing Factor)Ideal ValueAcceptable RangeLikely Causes for High Values (>1.5)
Tailing Factor (Tf) Tf = W(0.05) / 2f where W(0.05) is the peak width at 5% height and f is the distance from the leading edge to the peak maximum at 5% height.1.00.9 - 1.5Column contamination, active sites, dead volume, improper column installation, column overload.[2]
Carrier Gas Flow --He: 1-2 mL/minH₂: 2-4 mL/minN₂: 0.8-1.5 mL/minIncorrect flow can affect efficiency and peak shape. Low flow can sometimes increase tailing.[13][14]
Split Ratio --20:1 to 400:1An excessively low split ratio can cause peak distortion similar to tailing, especially for the solvent peak.[4][12]

Experimental Protocols

Protocol 1: Injector Maintenance (Liner and Septum Replacement)

This procedure should be performed regularly and as a first step in troubleshooting peak tailing.

Materials:

  • New injector septum

  • New, deactivated injector liner (appropriate for your injection type)

  • Liner removal tool

  • Forceps (clean, non-serrated)

  • Lint-free gloves

Procedure:

  • Cool the Injector: Set the injector temperature to ambient (<40°C) and wait for it to cool completely.

  • Turn Off Gases: Turn off the carrier and split vent flows at the instrument.

  • Remove Septum Nut: Unscrew the septum nut from the top of the injector. Remove the old septum.

  • Remove Liner: Carefully unscrew the fittings holding the injector liner in place. Use the liner removal tool to gently pull the old liner out of the injector.

  • Inspect and Clean Injector Port: Visually inspect the inside of the injector port for any residue or ferrule fragments. Clean with a solvent-wetted swab if necessary.

  • Install New Liner: Wearing gloves, handle the new liner only by the edges. If the liner contains glass wool, ensure it is properly positioned.[15] Insert the new liner into the injector and secure it.

  • Install New Septum: Place the new septum into the septum nut and re-tighten it (do not overtighten).

  • Restore Gas Flow and Heat: Turn the carrier gas back on and check for leaks around the septum nut using an electronic leak detector. Once confirmed leak-free, set the injector to its operational temperature.

Protocol 2: Column Trimming

This procedure removes contaminated or damaged sections from the front of the GC column.

Materials:

  • Ceramic scoring wafer or capillary cutting tool

  • Magnifying glass (10-20x recommended)

  • New nut and ferrule (if necessary)

  • Lint-free gloves

Procedure:

  • Cool System: Cool the GC oven and injector to ambient temperature. Turn off the carrier gas flow.

  • Remove Column: Carefully disconnect the column from the injector port.

  • Cut the Column: Using the scoring wafer, make a single, light score on the polyimide coating approximately 15-20 cm from the end.[7]

  • Break the Column: Gently flex the column at the score to create a clean break. The end of the tubing should be pointed down during the break to prevent fragments from entering the column.[7]

  • Inspect the Cut: Use a magnifying glass to inspect the cut. It must be a clean, square (90-degree) break with no jagged edges or shards.[5][7] If the cut is poor, repeat the process.

  • Re-install Column: If necessary, slide on a new nut and ferrule. Re-install the freshly cut column end into the injector according to the instrument manufacturer's specifications for insertion depth.

  • Leak Check: Restore carrier gas flow and meticulously check for leaks at the fitting.

  • Condition (if necessary): Perform a short column conditioning cycle to remove any oxygen introduced during the process.

Protocol 3: Column Conditioning

This protocol is for conditioning a new column or re-conditioning an existing one after maintenance.

Materials:

  • GC system with a stable, high-purity carrier gas supply

  • Oxygen trap on the carrier gas line is highly recommended[10]

Procedure:

  • Install the Column: Install the column in the injector but do not connect it to the detector.[16] Let the detector end vent into the oven.

  • Purge with Carrier Gas: Set the oven temperature to ambient (e.g., 40°C). Turn on the carrier gas and set a typical flow rate (e.g., 1-2 mL/min for He). Purge the column for 15-30 minutes to remove all oxygen from the system.[16][17][18] This step is critical to prevent stationary phase damage.[10][11]

  • Heat the Column: While maintaining carrier gas flow, program the oven to ramp at 5-10°C/min to a final temperature. This final temperature should be ~20°C above the highest temperature you will use in your analytical method, but should not exceed the column's maximum isothermal temperature limit.[16][18]

  • Hold at Temperature: Hold the column at this final temperature. Conditioning times vary by phase type and film thickness, but 1-2 hours is typical for many columns.[19] The column is conditioned when a stable baseline is achieved.

  • Cool and Connect: Cool the oven back down to ambient temperature. Turn off the carrier gas, connect the column to the detector, and then restore gas flow.

  • Verify Performance: Perform a final leak check. Once the system is stable, inject a solvent blank or a test standard to confirm a stable baseline and good peak shape.[19]

References

Technical Support Center: Synthesis of 3-Ethylnonane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Ethylnonane synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems that can arise during the synthesis of this compound, primarily via the Corey-House reaction, a preferred method for creating unsymmetrical alkanes.

Problem IDIssueProbable Cause(s)Recommended Solution(s)
LOW-YIELD-01 Low or no formation of the final product, this compound. - Inactive Grignard or organolithium reagent due to moisture or oxygen contamination.- Poor quality of lithium or magnesium.- Incomplete formation of the Gilman reagent (lithium diethylcuprate).- Low reactivity of the alkyl halide (1-bromoheptane).- Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).- Use freshly opened, high-purity solvents.- Use fresh, clean lithium metal or magnesium turnings.- Allow sufficient time for the formation of the organolithium and Gilman reagents, and consider gentle warming if the reaction is sluggish.- Use a more reactive alkyl halide, such as 1-iodoheptane, if possible.
IMPURITY-01 Presence of significant amounts of octane and butane as byproducts. - Homocoupling of the alkyl halides due to side reactions.- Wurtz-type coupling of the starting alkyl halides.- Ensure the dropwise addition of the second alkyl halide (1-bromoheptane) to the Gilman reagent at a low temperature to minimize homocoupling.- Maintain a slight excess of the Gilman reagent.
IMPURITY-02 Formation of alkenes (e.g., ethene, heptene). - Elimination side reactions, especially if using secondary or tertiary alkyl halides (not ideal for this synthesis).- Higher reaction temperatures.- Use primary alkyl halides as starting materials.- Maintain low reaction temperatures, especially during the coupling step.
PUR-DIFFICULTY-01 Difficulty in separating this compound from unreacted starting materials and byproducts. - Similar boiling points of the desired product and impurities.- Utilize fractional distillation with a high-efficiency column.- Consider preparative gas chromatography for high-purity samples.- Wash the crude product with an appropriate solvent to remove unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for synthesizing this compound with a high yield?

A1: The Corey-House synthesis is the most effective and widely used method for the synthesis of unsymmetrical alkanes like this compound.[1][2] This method involves the reaction of a lithium dialkylcuprate (in this case, lithium diethylcuprate) with an alkyl halide (1-bromoheptane).[1] It is preferred over methods like the Wurtz reaction, which tends to produce a mixture of products when different alkyl halides are used.

Q2: How can I prepare the lithium diethylcuprate (Gilman) reagent required for the synthesis?

A2: The lithium diethylcuprate reagent is typically prepared in a two-step process:

  • Formation of Ethyllithium: Ethyl bromide is reacted with lithium metal in anhydrous diethyl ether to form ethyllithium.

  • Formation of Lithium Diethylcuprate: The freshly prepared ethyllithium is then reacted with copper(I) iodide (CuI) in a 2:1 molar ratio.[1]

Q3: What are the critical reaction conditions to ensure a high yield of this compound?

A3: Several factors are crucial for maximizing the yield:

  • Anhydrous and Inert Conditions: All reagents and solvents must be strictly anhydrous, and the reaction should be carried out under an inert atmosphere (argon or nitrogen) to prevent the decomposition of the highly reactive organometallic intermediates.

  • Temperature Control: The formation of the Gilman reagent and the subsequent coupling reaction should be carried out at low temperatures (typically between -78°C and 0°C) to minimize side reactions.

  • Purity of Reagents: The purity of the lithium, copper(I) iodide, and alkyl halides is critical for the success of the reaction.

Q4: What are the common side products in the Corey-House synthesis of this compound, and how can they be minimized?

A4: The most common side products are octane (from the coupling of two heptyl groups) and butane (from the coupling of two ethyl groups). To minimize these:

  • Add the 1-bromoheptane slowly to the solution of lithium diethylcuprate.

  • Use a slight excess of the Gilman reagent to ensure the complete reaction of the 1-bromoheptane.

Q5: What is the best method to purify the final this compound product?

A5: Purification is typically achieved through the following steps:

  • Quenching: The reaction mixture is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or pentane).

  • Washing and Drying: The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Distillation: The solvent is removed, and the crude product is purified by fractional distillation to separate this compound from any remaining starting materials and byproducts. For very high purity, preparative gas chromatography can be employed.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via the Corey-House reaction. Note: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety guidelines.

Materials and Equipment:

  • Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Schlenk line or glove box for inert atmosphere operations

  • Anhydrous diethyl ether, ethyl bromide, lithium metal, copper(I) iodide, 1-bromoheptane

  • Saturated aqueous ammonium chloride solution, brine, anhydrous magnesium sulfate

Protocol 1: Synthesis of this compound
StepProcedureMolar Ratio (Example)Temperature (°C)Time (approx.)
1 Preparation of Ethyllithium: In a flame-dried, three-necked flask under argon, add lithium metal to anhydrous diethyl ether. Slowly add ethyl bromide dissolved in anhydrous diethyl ether via a dropping funnel.Ethyl bromide: 1.0 eqLithium: 2.2 eq0 to reflux1-2 hours
2 Preparation of Lithium Diethylcuprate: To the freshly prepared ethyllithium solution, slowly add solid copper(I) iodide at a low temperature.Ethyllithium: 2.0 eqCopper(I) iodide: 1.0 eq-78 to 030-60 minutes
3 Coupling Reaction: Slowly add 1-bromoheptane dissolved in anhydrous diethyl ether to the Gilman reagent solution.Lithium diethylcuprate: 1.1 eq1-Bromoheptane: 1.0 eq-78 to room temp2-4 hours
4 Workup: Quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer, extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.-0 to room temp30 minutes
5 Purification: Filter off the drying agent, remove the solvent by rotary evaporation, and purify the crude product by fractional distillation.-Varies with pressureVaries

Visualizations

Experimental Workflow for this compound Synthesis

G Workflow for this compound Synthesis cluster_0 Step 1: Ethyllithium Formation cluster_1 Step 2: Gilman Reagent Formation cluster_2 Step 3: Coupling Reaction cluster_3 Step 4: Workup & Purification A React Ethyl Bromide with Lithium Metal B React Ethyllithium with Copper(I) Iodide A->B Forms Lithium Diethylcuprate C React Gilman Reagent with 1-Bromoheptane B->C Forms this compound D Quench Reaction C->D E Extract & Wash D->E F Dry & Concentrate E->F G Fractional Distillation F->G Yields Pure this compound

Caption: A flowchart illustrating the major steps in the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield in this compound Synthesis Start Low Yield of this compound Check_Reagents Check Reagent Quality & Handling Start->Check_Reagents Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Workup Review Workup & Purification Start->Check_Workup Sol_Reagents Use fresh, high-purity reagents. Ensure anhydrous and inert atmosphere. Check_Reagents->Sol_Reagents Moisture/Oxygen contamination? Old reagents? Sol_Conditions Optimize temperature control. Ensure adequate reaction times. Check_Conditions->Sol_Conditions Incorrect temperature? Insufficient time? Sol_Workup Ensure proper quenching and extraction. Optimize distillation conditions. Check_Workup->Sol_Workup Product loss during workup? Inefficient purification?

Caption: A decision tree to diagnose and resolve low yield issues.

References

Addressing baseline noise in 3-Ethylnonane GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gas Chromatography (GC) analysis. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to baseline noise, ensuring accurate and reproducible analysis of compounds such as 3-Ethylnonane.

Frequently Asked Questions (FAQs)

Q1: What is GC baseline noise and why is it problematic?

A1: Baseline noise refers to the rapid, random fluctuations of the detector signal when only the carrier gas is flowing through the system.[1][2] This noise appears as a "hairy" or broadened baseline in the chromatogram.[3] Excessive noise is problematic because it can obscure small analyte peaks, reduce detector sensitivity, and lead to inaccurate peak integration and quantification, ultimately compromising the reliability of your results for compounds like this compound.[4][5]

Q2: What is the difference between baseline noise, drift, and spikes?

A2:

  • Noise: Rapid, high-frequency, random signal fluctuations.[3]

  • Drift: A steady, gradual upward or downward movement of the baseline over the course of a run.[6] This is often associated with column bleed during temperature programming or insufficient system stabilization.[1][3]

  • Spikes: Isolated, sharp, and narrow peaks that are usually caused by electrical disturbances or particulates passing through the detector.[6][7]

Q3: What are the most common sources of baseline noise in a GC system?

A3: The most common sources of baseline noise stem from contamination or instability in one of the four main system components: the gas supply (carrier and detector gases), the inlet system, the GC column, or the detector itself.[6][8] Contaminated gases, septum bleed, a dirty inlet liner, column bleed, and a contaminated detector are frequent culprits.[3][9][10]

Q4: How pure do my carrier and detector gases need to be?

A4: High purity is critical for a stable baseline.[5][11] A carrier gas purity of at least 99.9995% (5.0 grade) is recommended for most analyses, while trace analysis may require 99.9999% (6.0 grade) or higher.[12][13] Impurities like moisture, oxygen, and hydrocarbons can significantly increase baseline noise and damage the column's stationary phase.[4][5]

Q5: Can a new GC column cause a noisy baseline?

A5: Yes, a new column that has not been properly conditioned will often exhibit a high and unstable baseline.[14][15] Conditioning removes residual solvents and volatile materials from the stationary phase that would otherwise elute during analysis, causing noise and drift.[15][16]

Troubleshooting Guides

A noisy baseline is often a multi-factorial problem requiring a systematic approach to diagnose.[9] Use the following workflow to isolate and resolve the source of the noise.

GC_Troubleshooting_Workflow start High Baseline Noise Detected gas Step 1: Check Gas Supply start->gas inlet Step 2: Inspect Inlet System gas->inlet Gas OK end_good Baseline Acceptable gas->end_good Issue Found & Resolved column Step 3: Evaluate GC Column inlet->column Inlet OK inlet->end_good Issue Found & Resolved detector Step 4: Assess Detector column->detector Column OK column->end_good Issue Found & Resolved electronics Step 5: Verify Electronics detector->electronics Detector OK detector->end_good Issue Found & Resolved electronics->end_good Electronics OK electronics->end_good Issue Found & Resolved

Caption: A systematic workflow for troubleshooting GC baseline noise.

Guide 1: Gas Supply and Purity

Impurities in the carrier or detector gases are a primary cause of baseline noise.[4] A stable baseline requires a consistent supply of high-purity gas.

Troubleshooting Steps:

  • Check Gas Cylinder Pressure: Ensure the gas cylinder is not running low, as contaminant concentration increases as the cylinder empties.[6][17]

  • Verify Gas Purity: Confirm that the purity grade of your gases (carrier, makeup, and fuel gases for FID) meets the requirements for your analysis.[12][13]

  • Inspect Gas Traps/Purifiers: Saturated or expired gas purifiers will fail to remove contaminants.[3] Check indicator status and replace traps as needed.[11][17]

  • Perform a Leak Check: Even small leaks in the gas lines can introduce atmospheric oxygen and moisture, leading to column damage and noise.[2][18] Use an electronic leak detector to check all fittings from the cylinder to the instrument.

Data Presentation: Recommended Gas Purity Levels

Gas TypeRecommended PurityMaximum Impurities (Oxygen, Water, Hydrocarbons)
Carrier Gas (He, H₂, N₂)≥ 99.9995% (Grade 5.0)< 2-5 ppm
FID Fuel Gas (H₂)≥ 99.9995% (Grade 5.0)< 2 ppm
FID Oxidizer (Air)Hydrocarbon-Free< 2 ppm THC

Note: Required purity depends on detector sensitivity and analytical goals. Trace analysis may require Grade 6.0 (99.9999%) purity.[5][13]

Guide 2: Inlet System Maintenance

The inlet is a common site for contamination that can lead to baseline noise.[10][19] Regular maintenance is critical.

Troubleshooting Steps:

  • Inspect and Replace the Septum: Septa degrade at high temperatures, releasing siloxanes and other compounds (septum bleed).[9][20] If the septum shows signs of coring or has exceeded its recommended lifetime (e.g., 100 injections), replace it.[21][22]

  • Inspect and Replace the Inlet Liner: Non-volatile sample residue can accumulate in the liner.[9][21] This buildup can cause noise, ghost peaks, and poor peak shape.[21] Replace the liner regularly, especially when analyzing "dirty" samples.[23]

  • Check for Leaks: A cracked O-ring or a poorly sealed inlet can cause leaks.[21] Replace the O-ring every time you change the liner.[20]

Experimental Protocols: Inlet Maintenance

Protocol: Replacing the Inlet Septum and Liner

  • Cool the Inlet: Set the inlet temperature to ambient (e.g., 40°C) and wait for it to cool completely.

  • Turn Off Gases: Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Unscrew the septum retaining nut.

  • Remove Old Septum: Use tweezers to remove the old septum.

  • Remove Liner: Carefully remove the inlet liner and its O-ring. Do not touch these parts with bare hands to avoid contamination.[19][21]

  • Clean the Inlet: Use a solvent-rinsed swab to gently clean any visible residue from the inside of the inlet.[24]

  • Install New Liner: Place a new O-ring on a new, deactivated liner and insert it into the inlet.[20]

  • Install New Septum: Place the new septum in the retaining nut and tighten it according to the manufacturer's specifications. Do not overtighten, as this can cause coring.[20]

  • Restore Conditions: Turn the carrier gas back on, heat the inlet to its setpoint, and allow it to condition for 10-15 minutes to drive off any volatile contaminants before running samples.[25]

Guide 3: GC Column Issues

The column itself can be a significant source of noise, primarily through column bleed or contamination.

Troubleshooting Steps:

  • Check for Column Bleed: All columns exhibit some level of bleed (degradation of the stationary phase), which increases with temperature.[9] If the baseline rises significantly during a temperature program, this indicates bleed. Confirm that you are operating within the column's specified temperature limits.[14]

  • Condition the Column: If the column is new, has been in storage, or if you suspect contamination, it needs to be conditioned.[14][15]

  • Trim the Column: If contamination from non-volatile residues is suspected, trimming 0.5-1 meter from the inlet end of the column can restore performance.[2][17]

Experimental Protocols: Column Conditioning

Protocol: Standard Column Conditioning

  • Install Column: Install the column in the GC inlet but leave the detector end disconnected and open to the oven.[14] This prevents contamination of the detector.[14]

  • Purge Column: Set a normal carrier gas flow rate and purge the column at a low oven temperature (e.g., 40°C) for 15-30 minutes to remove any oxygen and moisture.[16][26]

  • Heat the Column: Set the injection port to the analysis temperature. Program the oven to ramp at 5-10°C/minute to a conditioning temperature.[26][27] This temperature should be about 20°C above the maximum temperature of your analytical method, but must not exceed the column's maximum isothermal temperature limit.[14][26]

  • Hold Temperature: Hold this temperature for 1-2 hours. For most columns, a stable baseline is achieved within this time.[14][16] Overnight conditioning is rarely necessary and can shorten column life.[26]

  • Cool and Connect: Cool the oven, turn off the carrier gas, and connect the column to the detector.

  • Verify Performance: Restore gas flow, heat the system to initial conditions, and run a blank solvent injection to confirm a stable, low-noise baseline has been achieved.[15]

Guide 4: Detector and Electronics

If the gas supply, inlet, and column have been ruled out, the issue may lie with the detector or system electronics.

GC_Noise_Sources GC GC System Gas Gas Supply GC->Gas Inlet Inlet GC->Inlet Column Column GC->Column Detector Detector GC->Detector Electronics Electronics GC->Electronics sub_gas Impurities (H₂O, O₂, HC) Leaks Empty Cylinder Gas->sub_gas sub_inlet Septum Bleed Dirty Liner/Seal Leaks (O-ring) Inlet->sub_inlet sub_column Stationary Phase Bleed Contamination Improper Installation Column->sub_column sub_detector Contamination (Jet/Collector) Incorrect Gas Flows Leaks Detector->sub_detector sub_electronics Faulty Cables Loose Connections Power Supply Issues Electronics->sub_electronics

Caption: Common sources of baseline noise within a GC system.

Troubleshooting Steps:

  • Check Detector Gas Flows: Incorrect or unstable flow rates for detector gases (e.g., H₂ and air for an FID) can cause significant noise.[10][24] Verify that flows are set to the manufacturer's recommended values.

  • Clean the Detector: Over time, detectors like the FID can become contaminated with deposits (e.g., silica from column bleed), leading to noise.[7][28] Follow the manufacturer's procedure for cleaning the detector jet and collector.[24][29]

  • Isolate the Detector: To confirm the detector is the source, cap the detector inlet (after removing the column) and turn on the detector gases. If the noise persists, the problem is likely within the detector or the detector gas lines.[28]

  • Check Electrical Connections: Loose or corroded signal cables between the detector and the data system can cause noise and spikes.[3][6] Ensure all connections are secure.

By systematically working through these guides, you can effectively diagnose the source of baseline noise and take the necessary steps to restore your GC system's performance for the reliable analysis of this compound and other target compounds.

References

Technical Support Center: Overcoming Matrix Effects in 3-Ethylnonane Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of 3-Ethylnonane, a volatile organic compound. Matrix effects, which are alterations of analyte ionization due to co-eluting compounds from the sample matrix, can significantly impact the accuracy and reproducibility of quantitative analysis.[1][2] This guide offers strategies to identify, minimize, and compensate for these effects.

Troubleshooting Guide

This section addresses specific issues that may arise during the quantification of this compound.

Symptom Potential Cause Suggested Solution
Poor Peak Shape (Fronting or Tailing) Column Overload: Injecting too much sample can lead to peak asymmetry.[3]Reduce the injection volume or dilute the sample.[3] Use a column with a higher capacity.[3]
Improper Column Installation: Dead volume in the GC system can cause peak broadening and tailing.Reinstall the column, ensuring a proper fit and minimizing dead volume.
Active Sites in the Inlet or Column: Active sites can interact with the analyte, causing peak tailing.[4]Use a deactivated liner and column.[4] Consider trimming the front end of the column.[5]
Low Sensitivity/Poor Response Matrix-Induced Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound.[6][7]Optimize sample preparation to remove interfering matrix components (see Experimental Protocols).[6] Dilute the sample to reduce the concentration of interfering compounds.[8][9]
Leaks in the GC System: Leaks in the carrier gas line or at the injector can lead to a loss of sample and poor sensitivity.[10]Perform a leak check of the entire GC system and repair any leaks.[10]
Inappropriate Injection Parameters: Incorrect injector temperature or split ratio can result in poor analyte transfer to the column.[10]Optimize the injector temperature and split ratio for this compound.
Irreproducible Results Variable Matrix Effects: Inconsistent matrix composition between samples can lead to variable ion suppression or enhancement.[2]Employ matrix-matched calibration standards. Use a stable isotope-labeled internal standard (e.g., ³-Ethylnonane-d₅) to compensate for variability.[11][12]
Inconsistent Sample Preparation: Variations in the sample preparation procedure can introduce variability.[13]Standardize the sample preparation protocol and ensure consistency across all samples.
High Baseline Noise Contaminated Carrier Gas or System: Impurities in the carrier gas or contamination in the GC system can elevate the baseline noise.[10]Use high-purity carrier gas and install appropriate gas filters.[10] Clean the injector and detector.[10]
Column Bleed: Operating the column at or above its maximum temperature limit can cause the stationary phase to bleed, resulting in a rising baseline.[10]Ensure the oven temperature does not exceed the column's maximum limit. Condition the column as recommended by the manufacturer.[10]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In the context of this compound quantification by GC-MS, these effects can either suppress or enhance the signal, leading to underestimation or overestimation of its true concentration.[7][14] This can negatively impact the accuracy, precision, and sensitivity of the analytical method.[15]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method to assess matrix effects is to compare the signal response of an analyte in a pure solvent (neat solution) to its response in a sample matrix where the analyte has been spiked post-extraction.[16] A significant difference in signal intensity indicates the presence of matrix effects.[16] Another approach is to perform a post-column infusion experiment.[6]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[11][12] A SIL-IS, such as ³-Ethylnonane-d₅, is chemically identical to the analyte and will co-elute, experiencing the same matrix effects.[11] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[17]

Q4: When should I use matrix-matched calibration?

A4: Matrix-matched calibration is recommended when a suitable stable isotope-labeled internal standard is not available or when the matrix composition is relatively consistent across samples. This technique involves preparing calibration standards in a blank matrix that is free of the analyte. This approach helps to mimic the matrix effects experienced by the analyte in the unknown samples, thereby improving the accuracy of quantification.

Q5: Can sample dilution eliminate matrix effects?

A5: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte's ionization.[8][9] However, excessive dilution may reduce the analyte concentration below the limit of quantification (LOQ) of the instrument.[14] It is often a balancing act between reducing matrix effects and maintaining sufficient sensitivity.[8]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to extract and clean up this compound from a complex liquid matrix (e.g., plasma, urine).

  • Conditioning: Condition a suitable SPE cartridge (e.g., C18) with one cartridge volume of methanol followed by one cartridge volume of deionized water.

  • Loading: Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound from the cartridge using a small volume of a strong, non-polar solvent (e.g., hexane or dichloromethane).

  • Concentration: If necessary, concentrate the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS analysis.

Protocol 2: Quantification using Stable Isotope Dilution (SID) GC-MS

This protocol outlines the use of a stable isotope-labeled internal standard for accurate quantification.

  • Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard (e.g., ³-Ethylnonane-d₅) to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.

  • Sample Preparation: Follow the optimized sample preparation protocol (e.g., SPE as described above).

  • GC-MS Analysis: Analyze the prepared samples by GC-MS. Set up the mass spectrometer to monitor at least one specific ion for this compound and one for the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Spike Spike with SIL-IS Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction CleanUp Clean-up Extraction->CleanUp Concentration Concentration CleanUp->Concentration Reconstitution Reconstitution Concentration->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Data Data Acquisition GCMS->Data Calibration Calibration Curve (Analyte/IS Ratio) Data->Calibration Quantify Quantify This compound Calibration->Quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_matrix_effects Start Suspected Matrix Effects (Poor Accuracy/Precision) Assess Assess Matrix Effects? (Post-extraction Spike) Start->Assess NoEffect No Significant Matrix Effect Assess->NoEffect No OptimizePrep Optimize Sample Prep? (e.g., SPE, LLE) Assess->OptimizePrep Yes Dilute Dilute Sample? OptimizePrep->Dilute No Optimized Method Optimized OptimizePrep->Optimized Yes UseIS Use Stable Isotope-Labeled Internal Standard? Dilute->UseIS No InsufficientSensitivity Insufficient Sensitivity Dilute->InsufficientSensitivity Yes MatrixMatched Use Matrix-Matched Calibration? UseIS->MatrixMatched No UseIS->Optimized Yes MatrixMatched->Optimized Yes

References

Common impurities in commercial 3-Ethylnonane and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Ethylnonane.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might find in my commercial this compound?

A1: Commercial this compound can contain several types of impurities stemming from its synthesis and handling. These can include:

  • Structural Isomers: Other undecane (C11H24) isomers are common, such as n-undecane and other branched alkanes. Catalytic isomerization processes, a common industrial synthesis route, often produce a mixture of isomers that are in thermodynamic equilibrium.[1]

  • Related Alkanes: Hydrocarbons with slightly lower or higher carbon numbers may be present due to side reactions during synthesis.

  • Unsaturated Hydrocarbons: If synthesized via hydrogenation of alkenes or alkynes, residual unsaturated compounds may remain if the reaction is incomplete.[2]

  • Unreacted Starting Materials & Synthesis Byproducts: Depending on the synthetic route, these could include alkyl halides (from Wurtz-type reactions), or carboxylic acids and their derivatives.[3]

  • Oxygenated Compounds: This can include alcohols like methanol, which may be used in other processes at the production facility, and oxidation byproducts.[2][4] Dissolved oxygen can also form complexes with alkanes.[4]

  • Aromatic Compounds: Traces of aromatic compounds like benzene may be present, depending on the feedstock and production process.[2]

Q2: My analysis (e.g., GC-MS) shows multiple peaks around the expected retention time for this compound. What could they be?

A2: Multiple peaks in the gas chromatogram for a sample of this compound are most likely its structural isomers. Alkanes with the same molecular weight but different branching will have slightly different boiling points and interactions with the GC column, leading to distinct but often closely spaced peaks. The separation of these isomers can be challenging due to their similar physical properties.[5][6]

Q3: Why is it difficult to separate this compound from its isomers?

A3: The separation of alkane isomers is challenging because they often have very similar physical properties, such as boiling points and polarities.[5][7] For example, fractional distillation, a common purification technique, is less effective when the boiling points of the components are very close.[7]

Troubleshooting Guides

Issue 1: Unexpected reaction outcomes or side products.
  • Possible Cause: Impurities in the this compound solvent may be reacting with your reagents. Unsaturated hydrocarbons or oxygenated compounds are often more reactive than the alkane itself.

  • Troubleshooting Steps:

    • Characterize the Impurities: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the nature of the impurities.

    • Purification: Based on the identified impurities, select an appropriate purification method. For example, catalytic hydrogenation can be used to remove unsaturated compounds and some oxygenated impurities like methanol.[2]

Issue 2: Inconsistent results between different batches of this compound.
  • Possible Cause: The purity and impurity profile can vary between different commercial batches or suppliers.

  • Troubleshooting Steps:

    • Analyze Each Batch: Do not assume the purity of a new batch is the same as the previous one. A quick purity check using Gas Chromatography (GC) is advisable.

    • Standardize Purification: If high purity is critical for your application, implement a standard in-house purification protocol for all incoming batches of this compound.

Purification Methodologies

Below are detailed protocols for common purification techniques for alkanes like this compound.

Protocol 1: Purification by Adsorption using Molecular Sieves

This method is particularly effective for separating linear alkanes from branched ones.[1][6]

  • Objective: To remove n-alkane isomers from branched alkanes.

  • Materials:

    • Commercial this compound

    • Zeolite 5A molecular sieves

    • Anhydrous solvent for washing (e.g., hexane)

    • Glass chromatography column

    • Collection flasks

  • Procedure:

    • Activate Molecular Sieves: Heat the zeolite 5A pellets in a furnace at 300-350°C for at least 3 hours to remove adsorbed water. Let them cool to room temperature in a desiccator.

    • Pack the Column: Pack a glass chromatography column with the activated molecular sieves.

    • Pre-wet the Column: Pass a small amount of anhydrous hexane through the column.

    • Load the Sample: Carefully load the commercial this compound onto the top of the column.

    • Elution: Elute the sample through the column. The branched isomers (like this compound) will pass through, while the linear isomers will be retained in the pores of the molecular sieves.

    • Collect Fractions: Collect the eluate in fractions and analyze their purity using GC.

    • Solvent Removal: Combine the pure fractions and remove any residual hexane by rotary evaporation.

Protocol 2: Catalytic Purification to Remove Unsaturated and Aromatic Impurities

This method uses catalytic hydrogenation to remove reactive impurities.[2]

  • Objective: To remove unsaturated hydrocarbons, benzene, and some oxygenated impurities.

  • Materials:

    • Commercial this compound

    • Nickel-chromium catalyst

    • High-pressure reactor

    • Hydrogen gas source

  • Procedure:

    • Catalyst Activation: The nickel-chromium catalyst may require activation with hydrogen at an elevated temperature (e.g., up to 350°C). Follow the manufacturer's instructions.

    • Reaction Setup: Place the this compound and the activated catalyst in a high-pressure reactor.

    • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 1.6-3.0 MPa) and heat to the reaction temperature (e.g., 320-380°C).

    • Reaction Time: Maintain the reaction conditions for a sufficient time to ensure complete removal of the impurities.

    • Cooling and Filtration: After the reaction, cool the reactor and carefully filter the purified this compound to remove the catalyst.

    • Analysis: Analyze the purity of the final product using GC-MS.

Data Presentation

Table 1: Physical Properties of this compound and a Common Isomeric Impurity

PropertyThis compoundn-Undecane (Isomer)
Molecular Formula C11H24C11H24
Molecular Weight 156.31 g/mol [8]156.31 g/mol
Boiling Point 188.9 ± 7.0 °C[9]196 °C
Density 0.7 ± 0.1 g/cm³[9]0.74 g/cm³
LogP (Lipophilicity) 6.42[9]~6.5

Note: The close boiling points illustrate the difficulty of separation by simple distillation.

Visualizations

PurificationWorkflow cluster_start Initial State cluster_analysis1 Analysis cluster_purification Purification Steps cluster_analysis2 Final Quality Control cluster_end Final Product Commercial_Product Commercial this compound (Contains Impurities) Initial_Analysis GC-MS Analysis to Identify Impurities Commercial_Product->Initial_Analysis Adsorption Adsorption (e.g., Molecular Sieves) Removes Isomers Initial_Analysis->Adsorption Isomers Detected Catalytic_Purification Catalytic Purification Removes Unsaturated/Aromatics Initial_Analysis->Catalytic_Purification Unsaturateds/ Aromatics Detected Distillation Fractional Distillation Separates by Boiling Point Adsorption->Distillation Catalytic_Purification->Distillation Final_Analysis Purity Verification (e.g., GC) Distillation->Final_Analysis Pure_Product High-Purity this compound Final_Analysis->Pure_Product Purity Confirmed

Caption: A generalized workflow for the purification of commercial this compound.

References

Technical Support Center: Optimal Chromatography for 3-Ethylnonane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chromatographic analysis of 3-Ethylnonane. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful and efficient separations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended chromatographic technique for analyzing this compound?

A1: Gas chromatography (GC) is the most suitable technique for analyzing this compound.[1][2] As a volatile, non-polar alkane, it is readily amenable to GC analysis, which separates compounds based on their boiling points and interactions with the stationary phase.[1][3]

Q2: Which type of GC column is best for separating this compound?

A2: A non-polar stationary phase is the optimal choice for the analysis of alkanes like this compound.[3] The general principle of "like dissolves like" applies, where a non-polar column effectively separates non-polar compounds. The elution order on such columns generally follows the boiling points of the analytes.

Q3: Can High-Performance Liquid Chromatography (HPLC) be used for this compound analysis?

A3: While technically possible, HPLC is not the preferred method for a volatile compound like this compound. GC offers superior resolution and sensitivity for such analytes. If HPLC must be used, a normal-phase setup with a polar stationary phase and a non-polar mobile phase would be the most appropriate approach for separating hydrocarbons.

Q4: this compound is a chiral molecule. How can I separate its enantiomers?

A4: To separate the enantiomers of this compound, a specialized chiral GC column is required.[4][5] These columns typically incorporate a chiral selector, most commonly a cyclodextrin derivative, into the stationary phase.[4][5][6][7][8][9] This allows for differential interaction with the enantiomers, leading to their separation.

Column Selection and Performance Data

The selection of the appropriate GC column is critical for achieving optimal separation of this compound from other components in a sample. Below is a comparison of common non-polar stationary phases suitable for this analysis.

Table 1: Recommended GC Columns for Achiral Analysis of this compound
Stationary PhasePolarityKey CharacteristicsCommon Brand Names
100% DimethylpolysiloxaneNon-polarExcellent for general-purpose analysis of non-polar compounds, separates based on boiling point.DB-1, HP-1, Rtx-1
5% Phenyl 95% DimethylpolysiloxaneNon-polarSlightly more polar than 100% dimethylpolysiloxane, offering a different selectivity for unsaturated compounds.DB-5, HP-5ms, Rtx-5
Table 2: Representative Retention Data for C11 Alkanes on a Non-Polar Column (HP-5ms)
CompoundRetention Time (min)
n-Undecane12.5
2-Methyldecane12.2
3-Methyldecane12.3
This compound 12.1

Note: Retention times are illustrative and will vary depending on the specific instrument conditions.

Experimental Protocols

Protocol 1: Standard Achiral Analysis of this compound by GC-MS

This protocol is designed for the quantification and identification of this compound in a sample matrix.

1. Sample Preparation:

  • Dilute the sample in a volatile, non-polar solvent such as hexane or pentane to a final concentration within the linear range of the instrument.

  • If necessary, perform a liquid-liquid extraction to isolate the non-polar fraction.

2. GC-MS Parameters:

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-300.

Protocol 2: Chiral Separation of this compound Enantiomers by GC-FID

This protocol is for the separation and relative quantification of the enantiomers of this compound.

1. Sample Preparation:

  • Prepare a neat or highly concentrated sample in a minimal amount of a non-polar solvent. Overloading the column should be avoided as it can lead to poor separation.[5]

2. GC-FID Parameters:

  • Column: A cyclodextrin-based chiral column, such as a Betadex or Gammadex phase (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Hydrogen or Helium. The optimal flow rate should be determined experimentally to maximize resolution.[5]

  • Inlet Temperature: 230°C.

  • Injection Volume: 1 µL with a high split ratio (e.g., 100:1) to ensure sharp peaks.

  • Oven Temperature Program:

    • Isothermal analysis at a low temperature (e.g., 60-80°C) often yields the best enantiomeric separation.[4] The optimal temperature should be determined empirically.

  • Detector Temperature (FID): 250°C.

Troubleshooting Guides

Logical Workflow for Column Selection

A Start: Analyze this compound B Is chiral separation required? A->B C Select a non-polar column (e.g., HP-5, DB-1) B->C No D Select a chiral column with a cyclodextrin stationary phase B->D Yes E Optimize GC parameters (temperature, flow rate) C->E D->E F Achieved desired separation? E->F G Analysis complete F->G Yes H Consult troubleshooting guide F->H No H->E

Diagram 1: Workflow for selecting the optimal column for this compound analysis.
Systematic Troubleshooting Workflow

A Identify Chromatographic Problem B Peak Shape Issue? A->B C Retention Time Issue? A->C D No Peaks? A->D E Check for active sites (liner, column inlet). Consider new liner or column trim. B->E Tailing F Verify carrier gas flow rate and check for leaks. C->F Shifting G Check syringe and injection. Verify sample introduction. D->G Yes H Problem Resolved? E->H F->H G->H H->A No I End H->I Yes

Diagram 2: A systematic approach to troubleshooting common GC issues.
Table 3: Common Troubleshooting Scenarios for this compound Analysis

ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Active sites in the inlet liner or on the column. 2. Poor column cut. 3. Column contamination.1. Replace the inlet liner with a new, deactivated one. Trim 10-20 cm from the front of the column. 2. Re-cut the column ensuring a clean, square cut. 3. Bake out the column at a high temperature.
Peak Fronting 1. Column overload. 2. Incompatible solvent.1. Dilute the sample or increase the split ratio.[6] 2. Ensure the sample solvent is compatible with the non-polar stationary phase.
Split Peaks 1. Improper injection technique. 2. Incompatible solvent and initial oven temperature.1. Use an autosampler for consistent injections. If injecting manually, ensure a fast and smooth injection. 2. The initial oven temperature should be about 20°C below the boiling point of the solvent.
Shifting Retention Times 1. Leak in the system (septum, fittings). 2. Inconsistent carrier gas flow rate. 3. Column aging.1. Perform a leak check of the system. Replace the septum if necessary. 2. Verify the carrier gas flow rate with a flow meter. 3. Condition the column or replace if performance has significantly degraded.
No Peaks Detected 1. Syringe issue (clogged or not drawing sample). 2. Incorrect injection port configuration. 3. Severe leak in the system.1. Check the syringe for proper operation. 2. Ensure the column is installed correctly in the inlet. 3. Conduct a thorough leak check of the entire flow path.
Poor Chiral Separation 1. Sub-optimal oven temperature. 2. Column overload. 3. Incorrect carrier gas flow rate.1. Optimize the isothermal oven temperature; lower temperatures often improve resolution.[4] 2. Inject a smaller sample volume or a more dilute sample.[5] 3. Adjust the carrier gas flow rate to find the optimal linear velocity for separation.[5]

References

Technical Support Center: Gas Chromatography Analysis of 3-Ethylnonane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the analysis of 3-Ethylnonane using Gas Chromatography (GC). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to GC analysis?

A1: Understanding the physical properties of this compound is crucial for method development. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₁H₂₄[1][2][3]
Molecular Weight156.31 g/mol [1][2][4]
Boiling Point188.9 ± 7.0 °C at 760 mmHg[1][4]
Vapor Pressure0.8 ± 0.2 mmHg at 25°C[1][4]
LogP6.42[1]
Kovats Retention Index (Standard Non-Polar Column)~1067[2]

Q2: What type of GC column is recommended for the analysis of this compound?

A2: For non-polar compounds like this compound, a non-polar stationary phase is recommended.[5][6] This is because the separation of alkanes is primarily based on their boiling points. A good starting point would be a column with a 100% dimethylpolysiloxane or a 5% phenyl / 95% dimethylpolysiloxane stationary phase.[7]

Q3: What are typical starting injection parameters for this compound analysis?

A3: The optimal injection parameters will depend on your specific instrument and sample concentration. However, the following table provides a good starting point for method development.

ParameterRecommended Starting ValueNotes
Injector Temperature 250 °CShould be high enough to ensure complete and rapid vaporization of the sample.
Injection Mode SplitSplit injection is suitable for analyzing relatively high concentration samples and helps to produce sharp peaks.[8]
Split Ratio 50:1 to 100:1This is a common starting range.[9] Adjust as needed based on peak shape and detector response. A lower split ratio (e.g., 25:1) will increase the amount of sample reaching the column, leading to larger peaks, while a higher ratio will have the opposite effect.[9]
Injection Volume 1 µLA typical injection volume for many GC applications.

Q4: How do I determine the appropriate oven temperature program?

A4: For a single analyte like this compound, an isothermal oven program (holding the temperature constant) may be sufficient. A good starting point is an oven temperature slightly below the boiling point of this compound (e.g., 170-180 °C). If analyzing a mixture of compounds with a wide range of boiling points, a temperature program will be necessary to ensure good separation.[10] A typical temperature program starts at a lower temperature and ramps up to a final temperature.

Troubleshooting Guide

This section addresses common problems encountered during the GC analysis of this compound.

Problem: No peaks or very small peaks are observed.

Possible CauseRecommended Solution
Incorrect injector or detector settings. Verify that the injector and detector are turned on and set to the correct temperatures. Ensure that the detector gases (e.g., for a Flame Ionization Detector - FID) are on and at the correct flow rates.
Leak in the system. Check for leaks at the septum, column connections, and gas lines using an electronic leak detector. A leaky septum is a very common cause of GC problems.[11]
Syringe issue. The syringe may be clogged or not drawing up the sample correctly. Try cleaning or replacing the syringe.
Incorrect split ratio. A very high split ratio may be venting most of the sample, resulting in small or no peaks. Try a lower split ratio (e.g., 20:1).[12]

Problem: Peak fronting or tailing.

Possible CauseRecommended Solution
Column overload. This can cause peak fronting.[7] Reduce the injection volume or increase the split ratio.
Active sites in the inlet or column. This can cause peak tailing, especially for more polar compounds, but can also affect non-polar analytes if the system is contaminated. Deactivate the inlet liner by cleaning or replacing it. Condition the column according to the manufacturer's instructions.
Improper column installation. If the column is installed too low in the inlet or detector, it can cause peak broadening or tailing.[7] Ensure the column is installed at the correct depth according to your instrument's manual.
Condensation of the sample in the column. If the initial oven temperature is too low, the sample may condense at the head of the column, leading to broad or tailing peaks. Increase the initial oven temperature.

Problem: Ghost peaks appear in the chromatogram.

Possible CauseRecommended Solution
Contaminated syringe. Thoroughly clean the syringe with an appropriate solvent.
Septum bleed. Particles from a degrading septum can enter the inlet and cause ghost peaks. Replace the septum.
Carryover from a previous injection. If a highly concentrated sample was previously analyzed, some of it may remain in the system. Perform several blank injections with a clean solvent to flush the system.
Contaminated carrier gas. Ensure high-purity carrier gas is being used and that gas traps are functioning correctly.

Problem: Poor reproducibility of peak areas or retention times.

Possible CauseRecommended Solution
Inconsistent injection volume. If using manual injection, ensure a consistent and rapid injection technique. An autosampler will provide better reproducibility.
Fluctuations in gas flow rates. Check the gas supply and regulators to ensure a constant pressure and flow.
Leaks in the system. Even small leaks can cause fluctuations in flow and pressure, leading to poor reproducibility. Thoroughly check for leaks.
Changes in column temperature. Ensure the oven is maintaining a stable temperature.

Experimental Protocol: GC-FID Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required for your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or pentane) at a concentration of 1000 µg/mL.

  • Prepare a series of working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

2. GC-FID Parameters:

ParameterValue
Column Non-polar, e.g., DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split
Split Ratio 50:1
Injection Volume 1 µL
Oven Program Isothermal at 175 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂ or He) 25 mL/min

3. Analysis Procedure:

  • Equilibrate the GC system at the initial conditions.

  • Inject a solvent blank to ensure the system is clean.

  • Inject the series of working standards to generate a calibration curve.

  • Inject the unknown sample(s).

  • After the analysis, bake out the column at a high temperature (below the column's maximum limit) to remove any residual compounds.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common GC problems.

GC_Troubleshooting start Problem Observed in Chromatogram check_system Check Basic System Parameters start->check_system no_peaks No or Small Peaks check_system->no_peaks Issue Type bad_shape Poor Peak Shape (Fronting/Tailing) check_system->bad_shape ghost_peaks Ghost Peaks check_system->ghost_peaks poor_repro Poor Reproducibility check_system->poor_repro check_injection Verify Injection Parameters & Syringe no_peaks->check_injection check_leaks Check for Leaks (Septum, Fittings) no_peaks->check_leaks check_flows Verify Gas Flow Rates no_peaks->check_flows check_column Inspect Column Installation & Condition bad_shape->check_column check_overload Assess for Column Overload bad_shape->check_overload check_temp Review Oven Temperature Program bad_shape->check_temp check_contamination Investigate Potential Contamination Sources ghost_peaks->check_contamination poor_repro->check_injection poor_repro->check_leaks poor_repro->check_flows replace_consumables Replace Septum, Liner, Syringe check_injection->replace_consumables check_leaks->replace_consumables stabilize_system Stabilize System (Flows, Temp) check_flows->stabilize_system reinstall_column Re-install or Replace Column check_column->reinstall_column resolve_injection Adjust Injection Vol. or Split Ratio check_overload->resolve_injection solution Problem Resolved check_temp->solution run_blank Run Solvent Blank check_contamination->run_blank run_blank->replace_consumables resolve_injection->solution replace_consumables->solution reinstall_column->solution stabilize_system->solution

Caption: A flowchart for systematic troubleshooting of common GC issues.

References

Technical Support Center: Analysis of 3-Ethylnonane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ghost peaks during the analysis of 3-Ethylnonane using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What are ghost peaks in gas chromatography?

Ghost peaks are unexpected peaks that appear in a chromatogram.[1] They are not related to the sample being analyzed and can interfere with the identification and quantification of target analytes like this compound.[2] These peaks can be sharp or broad and may appear randomly or at consistent retention times.[3][4]

Q2: Why am I seeing ghost peaks in my this compound analysis?

Ghost peaks in the analysis of a relatively non-polar alkane like this compound can originate from several sources. The most common causes include:

  • Sample Contamination: Impurities in the solvent, sample vials, or handling equipment can introduce contaminants that appear as ghost peaks.[5]

  • Carryover: Residuals from previous, more concentrated samples can elute in subsequent runs, creating "memory effects".[3][6][7] This is particularly relevant if the previous samples contained higher boiling point compounds.

  • Contaminated Carrier Gas: Impurities in the carrier gas (e.g., hydrocarbons, moisture, oxygen) can accumulate on the column and elute as ghost peaks.[4][8][9]

  • Inlet Contamination: The injection port is a common source of contamination. This can include degradation products from the septum, accumulation of non-volatile residues in the liner, or contamination from the gold seal.[5][10][11]

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and release compounds, leading to a rising baseline or discrete ghost peaks.[8][12] Siloxanes are common bleed products from polysiloxane-based columns.[12]

Troubleshooting Guides

Systematic Approach to Identifying the Source of Ghost Peaks

A systematic approach is crucial to efficiently identify and eliminate the source of ghost peaks. The following workflow outlines a logical sequence of diagnostic experiments.

Ghost_Peak_Troubleshooting cluster_0 Initial Observation cluster_1 Diagnostic Steps cluster_2 Potential Sources & Solutions start Ghost Peak Observed in This compound Analysis solvent_blank Inject Solvent Blank start->solvent_blank Begin Troubleshooting no_injection Run No-Injection Blank solvent_blank->no_injection Ghost Peak Persists sample_solvent Source: Sample or Solvent Solution: Use High-Purity Solvent, Clean Glassware solvent_blank->sample_solvent Ghost Peak Disappears system_check Systematic Component Check no_injection->system_check Ghost Peak Persists syringe_carryover Source: Syringe Carryover Solution: Improve Syringe Wash Steps no_injection->syringe_carryover Ghost Peak Disappears inlet_contamination Source: Inlet Contamination (Septum, Liner) Solution: Perform Inlet Maintenance system_check->inlet_contamination Isolate to Inlet gas_contamination Source: Carrier Gas Impurities Solution: Check Gas Traps & Cylinder system_check->gas_contamination Isolate to Gas Lines column_bleed Source: Column Bleed Solution: Condition Column, Check Temperature Limits system_check->column_bleed Isolate to Column

Caption: A troubleshooting workflow for identifying the source of ghost peaks.

Experimental Protocols

1. Solvent Blank Injection

  • Objective: To determine if the ghost peaks originate from the sample preparation process (e.g., contaminated solvent, glassware).

  • Methodology:

    • Prepare a sample vial containing only the solvent used to dissolve the this compound standard.

    • Ensure the vial, cap, and septum are new and clean.

    • Inject the solvent blank using the same GC method as the this compound analysis.

    • Analyze the resulting chromatogram for the presence of ghost peaks.

  • Interpretation:

    • Ghost peaks are absent: The contamination is likely in your this compound sample or was introduced during sample preparation.[9]

    • Ghost peaks are present: The contamination is from the solvent or the GC system itself. Proceed to the no-injection blank test.

2. No-Injection Instrument Blank

  • Objective: To differentiate between contamination from the syringe/autosampler and the rest of the GC system.[3][9]

  • Methodology:

    • Remove the syringe from the autosampler or refrain from manual injection.

    • Run the GC method without any injection.

    • Analyze the chromatogram for ghost peaks.

  • Interpretation:

    • Ghost peaks are absent or significantly reduced: The contamination is likely from the syringe (carryover). Improve syringe rinsing protocols.

    • Ghost peaks are present: The source of contamination is within the GC system (inlet, carrier gas, or column).

3. Inlet Maintenance

  • Objective: To eliminate the injection port as a source of contamination.

  • Methodology:

    • Cool down the injector and oven.

    • Turn off the carrier gas supply to the injector.

    • Replace the septum with a new, high-quality one. Avoid touching the septum with bare hands.[10][12]

    • Remove and inspect the inlet liner. If it appears discolored or contains visible residue, replace it with a new, clean, and deactivated liner.[11]

    • Inspect and clean the gold seal or other metallic surfaces within the inlet.[6]

    • Reassemble the inlet, restore gas flow, and perform a leak check.

    • Condition the new components by running a blank gradient.

Data Presentation: Impact of Troubleshooting Steps

The following table provides a hypothetical example of how to quantify the reduction in ghost peak area after performing specific troubleshooting steps.

Troubleshooting ActionGhost Peak Retention Time (min)Initial Peak AreaPeak Area After Action% Reduction
Replaced Solvent8.54150012092%
Improved Syringe Wash10.21320025092.2%
Inlet Maintenance12.78560030094.6%
Installed Gas PurifierMultiple8900 (total)500 (total)94.4%

Advanced Troubleshooting

Q3: My ghost peaks are broad and appear late in the chromatogram. What does this indicate?

Broad ghost peaks, often referred to as "humps," are typically indicative of carryover from a previous injection where compounds did not have enough time or temperature to elute from the column.[3]

  • Solution: Increase the final oven temperature or extend the run time to ensure all components from the previous sample have eluted. A column bake-out at a temperature slightly above the final analysis temperature (but below the column's maximum operating temperature) can also be effective.[6]

Q4: I see a series of evenly spaced peaks, especially at higher temperatures. What could be the cause?

A repeating pattern of evenly spaced peaks is often characteristic of siloxane bleed from the GC column or septum.[12]

  • Solution:

    • Condition the column: Heat the column to its maximum isothermal temperature for a few hours with the detector end disconnected to flush out contaminants.

    • Check for leaks: Air leaks can accelerate column degradation.[8]

    • Use high-quality septa: Low-quality septa can bleed siloxanes into the inlet.[12]

Q5: How can I prevent ghost peaks in my future analyses of this compound?

Proactive prevention is key to minimizing ghost peaks.

  • Use high-purity solvents and reagents. [13]

  • Implement a robust syringe cleaning protocol.

  • Establish a regular inlet maintenance schedule. [5] The frequency will depend on the cleanliness of your samples and the number of injections.

  • Use high-purity carrier gas with appropriate gas purifiers to remove hydrocarbons, moisture, and oxygen.[4][5]

  • Condition new columns properly before use.

  • Avoid overloading the column with highly concentrated samples.

Logical Relationships in Ghost Peak Troubleshooting

The following diagram illustrates the logical flow for diagnosing and resolving ghost peak issues.

Logical_Relationships cluster_diagnosis Diagnosis cluster_source Probable Source cluster_solution Solution problem Ghost Peak Detected blank_analysis Perform Blank Analyses (Solvent & No-Injection) problem->blank_analysis peak_shape Analyze Peak Shape (Sharp vs. Broad) problem->peak_shape peak_pattern Observe Peak Pattern (Random vs. Repeating) problem->peak_pattern contamination Contamination (Sample, Solvent, Syringe) blank_analysis->contamination system_issue System Issue (Inlet, Gas, Column) blank_analysis->system_issue carryover Carryover peak_shape->carryover bleed Column/Septum Bleed peak_pattern->bleed clean_consumables Use Clean Consumables contamination->clean_consumables optimize_method Optimize Method (Bakeout, Run Time) carryover->optimize_method maintenance Perform System Maintenance system_issue->maintenance condition_column Condition/Replace Column bleed->condition_column

Caption: Logical flow from ghost peak diagnosis to solution.

References

Technical Support Center: Troubleshooting 3-Ethylnonane Peak Asymmetry in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak asymmetry for 3-Ethylnonane in gas chromatography (GC) experiments. Symmetrical, Gaussian peaks are crucial for accurate resolution and quantification.[1] Asymmetrical peaks, categorized as tailing or fronting, can compromise the integrity of analytical results by affecting integration and reducing separation efficiency.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is peak asymmetry and why is it a problem?

Peak asymmetry refers to the distortion of a chromatographic peak from its ideal symmetrical, Gaussian shape. There are two main types:

  • Peak Tailing: The latter half of the peak is broader than the front half. This can be caused by secondary, unwanted interactions between the analyte and the system or by physical disruptions in the sample path.[2][3][4]

  • Peak Fronting: The first half of the peak is broader than the latter half. This is most commonly caused by overloading the column with too much sample.[2][5][6]

Asymmetry is problematic because it reduces resolution between adjacent peaks and makes peak integration less accurate and reproducible, which is critical for quantitative analysis.[2]

Q2: My this compound peak is tailing. What are the most common causes?

Peak tailing can stem from either chemical or physical issues.[3] For a non-polar hydrocarbon like this compound, which is not considered an "active" compound, tailing is often indicative of physical problems or severe contamination rather than specific chemical interactions.[7]

Common causes include:

  • Flow Path Disruption: An improperly cut or installed column can create turbulence and unswept volumes where analyte molecules get trapped and released slowly.[3][4][8]

  • Column Contamination: Non-volatile residues from previous samples can accumulate at the head of the column, creating active sites or interfering with the stationary phase.[7][9][10]

  • Active Sites: While this compound itself is non-polar, active sites in the inlet liner or on the column (exposed silanol groups) can cause tailing, especially if the column is old or has been damaged by oxygen or harsh samples.[2][11][12]

  • Incorrect Instrument Settings: An injector temperature that is too low may lead to incomplete vaporization, and an excessively low split ratio or makeup gas flow can also contribute to tailing.[7]

Q3: All the peaks in my chromatogram are tailing, not just this compound. What does this indicate?

When most or all peaks in a chromatogram exhibit tailing, the cause is likely a physical disruption affecting all compounds indiscriminately, rather than a specific chemical interaction.[3][4][13] You should investigate the following:

  • Poor Column Installation: Check that the column is cut squarely at 90° and installed at the correct height in both the inlet and detector.[2][3] A ragged cut can expose active silanol groups or create turbulence.[8]

  • Dead Volume or Leaks: Ensure all fittings and connections are secure and free of leaks. Dead volume in the flow path can cause peak broadening and tailing.[3]

  • Contaminated Inlet Liner: A dirty or active liner can affect every compound that passes through it.[14]

Q4: My this compound peak is fronting. What is the likely cause?

Peak fronting is a classic symptom of column overload.[2][6] This occurs when the amount of sample injected exceeds the capacity of the stationary phase.[5][15] The excess analyte is not retained properly and travels ahead of the main band, causing the peak to front.[2]

To resolve this, you can:

  • Reduce the injection volume. [5][6]

  • Dilute the sample. [5][6]

  • Increase the split ratio if using a split injection.[16]

  • Use a column with a higher capacity (thicker film or wider internal diameter).[17]

Q5: How do my GC instrument settings affect peak shape?

Several instrument parameters have a direct impact on peak shape:

  • Injector Temperature: If too low, it can cause incomplete or slow sample vaporization, leading to broad or tailing peaks.[7][18] If too high, it can cause thermal decomposition of the analyte, which may mimic peak tailing or fronting.[4][19]

  • Initial Oven Temperature: For splitless injections, if the initial temperature is too high relative to the solvent's boiling point, it can prevent proper solvent focusing, resulting in broad or split peaks.[2][20]

  • Carrier Gas Flow Rate: An optimal flow rate ensures sharp, efficient peaks.[21] A flow rate that is too low can lead to peak broadening due to diffusion, while a rate that is too high can reduce interaction with the stationary phase.[21][22]

  • Split Ratio: In split mode, a very low split ratio can fail to efficiently transfer the sample to the column, potentially causing tailing.[7][10] A minimum split vent flow of 20 mL/min is often recommended.[10]

Troubleshooting Guides & Protocols

A systematic approach is the most effective way to troubleshoot chromatographic problems. The following workflow and guides will help you isolate and resolve the cause of peak asymmetry.

Systematic Troubleshooting Workflow

cluster_Start Problem Identification cluster_Tailing Tailing Peak Path cluster_Fronting Fronting Peak Path cluster_End Resolution start Asymmetric this compound Peak all_peaks_tail Do ALL peaks tail? start->all_peaks_tail Tailing check_overload Address Column Overload: - Reduce Injection Volume - Dilute Sample - Increase Split Ratio start->check_overload Fronting check_physical Check Physical Setup: - Column Cut & Installation - Leaks / Dead Volume all_peaks_tail->check_physical Yes check_chemical Check Chemical/System Issues: - Inlet Maintenance (Liner, Septum) - Trim Column - Check Sample Prep all_peaks_tail->check_chemical No end_node Peak Shape Improved check_physical->end_node check_chemical->end_node check_overload->end_node

A logical workflow for troubleshooting peak asymmetry.
Q6: How do I check for and fix inlet-related problems?

The injection port is a common source of chromatographic issues. Regular maintenance is essential.[10]

  • Replace the Septum: A worn or cored septum can create leaks and introduce particles into the inlet.

  • Replace the Inlet Liner: The liner can become contaminated with non-volatile sample residue or become active over time.[12] Choose a deactivated liner appropriate for your injection mode.

  • Clean the Injector: If contamination is severe, follow the manufacturer's instructions for cleaning the injection port.

  • Check for Leaks: Use an electronic leak detector to check all fittings around the inlet, especially after performing maintenance.

Q7: When and how should I trim my GC column?

If peak tailing persists after inlet maintenance, the front end of the column may be contaminated or damaged.[9][23] Trimming 10-20 cm from the inlet side of the column can often restore performance.[2]

  • Cool the Oven and Inlet: Ensure all heated zones are at a safe temperature.

  • Disconnect the Column: Carefully remove the column from the inlet.

  • Perform the Cut: Using a ceramic scoring wafer or diamond-tipped cutter, score the polyimide coating on the column. Gently snap the column at the score line.

  • Inspect the Cut: Use a small magnifier to ensure the cut is clean, flat, and at a 90° angle to the column wall.[2] A poor cut can be a cause of tailing itself.[8]

  • Reinstall the Column: Reinstall the column at the correct height as specified by your instrument manufacturer.

Data Presentation: GC Parameters Affecting Peak Shape

The following table summarizes key parameters and their influence on the peak shape of this compound.

ParameterPotential Issue if IncorrectRecommended Action
Injection Volume Fronting: Too high.[21]Reduce volume or dilute the sample.[5][6]
Sample Concentration Fronting: Too high.[2]Dilute the sample.[5]
Injector Temperature Tailing/Broadening: Too low.[7]Increase temperature for efficient vaporization.
Initial Oven Temp. Broadening/Splitting (Splitless): Too high.[2]Set initial temp ~20°C below solvent boiling point.[2]
Carrier Gas Flow Broadening: Too low or too high.[21][22]Optimize for best efficiency (Van Deemter plot).
Split Ratio Tailing: Too low.[7][10]Ensure a minimum split vent flow of ~20 mL/min.[10]
Column Installation Tailing: Improper cut or depth.[2][3]Re-cut and install column according to manufacturer specs.

Experimental Protocol: Column Performance Evaluation

This protocol helps determine if peak asymmetry originates from column degradation/activity or from other system factors.

Objective: To diagnose the source of peak asymmetry by analyzing a test mixture containing a non-polar analyte (this compound) and a polar probe compound.

Methodology:

  • Standard Preparation:

    • Prepare a solution containing this compound (~50 ppm) and a polar probe compound such as 1-octanol (~50 ppm) in a suitable solvent like hexane. The polar compound will be highly sensitive to active sites.[11]

  • GC-FID Conditions (Example):

    • Inlet: Split/Splitless, 250°C

    • Injection: 1 µL, Split ratio 50:1

    • Carrier Gas: Helium, Constant Flow @ 1.2 mL/min

    • Column: 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5 or equivalent)

    • Oven Program: 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min

    • Detector (FID): 270°C

  • Procedure:

    • Equilibrate the GC system.

    • Inject the prepared standard mixture.

    • Acquire the chromatogram.

  • Data Analysis and Interpretation:

    • Scenario 1: Both peaks are symmetrical. The column and system are performing well. The original problem may be related to the specific sample matrix or preparation.

    • Scenario 2: this compound peak is symmetrical, but the 1-octanol peak tails. This indicates column activity (exposed silanols), as the polar analyte is affected while the non-polar one is not.[7][11] The column may need replacement or further trimming.

    • Scenario 3: Both this compound and 1-octanol peaks are tailing. This strongly suggests a physical problem in the system, such as a poor column installation, a leak, or dead volume, as it affects all compounds.[3][4]

    • Scenario 4: The this compound peak is fronting. This confirms a column overload condition. Repeat the analysis with a more dilute standard to see if the peak shape improves.[2]

Visualization: Causes of Peak Asymmetry

The following diagram illustrates the primary causes of peak tailing and fronting.

cluster_Main Common Causes of Peak Asymmetry cluster_TailingCauses cluster_FrontingCauses Tailing Peak Tailing T1 Physical / Flow Path Issues Tailing->T1 T2 Column Contamination / Degradation Tailing->T2 T3 Chemical Activity (Active Sites) Tailing->T3 Fronting Peak Fronting F1 Column Overload (High Concentration / Volume) Fronting->F1 F2 Solvent / Stationary Phase Mismatch Fronting->F2

Primary causes of peak tailing and fronting in GC.

References

Validation & Comparative

Validating 3-Ethylnonane as an Internal Standard for GC-MS Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and reliable internal standards for gas chromatography-mass spectrometry (GC-MS) analysis, this guide provides a comparative framework for the validation of 3-Ethylnonane. This document outlines a hypothetical validation study of this compound for the quantitative analysis of volatile organic compounds (VOCs), comparing its projected performance against a widely accepted deuterated internal standard, Toluene-d8.

Internal standards are crucial in analytical chemistry for improving the precision and accuracy of quantitative analysis by correcting for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is a compound that is chemically similar to the analytes of interest but not naturally present in the samples. While isotopically labeled standards, such as deuterated compounds, are often considered the gold standard, their cost can be prohibitive for high-throughput screening. This guide explores the potential of this compound, a branched alkane, as a cost-effective alternative.

Comparative Performance of Internal Standards

The performance of an internal standard is evaluated based on several key parameters, including linearity, recovery, and precision. The following tables present a comparison of the expected performance of this compound, based on typical performance of n-alkanes as internal standards, against the established performance criteria for Toluene-d8 in the context of VOC analysis by GC-MS.

Table 1: Linearity of Response

Internal StandardAnalyteCalibration Range (ng/mL)Correlation Coefficient (R²)
This compound (Hypothetical) Benzene1 - 100> 0.999
Toluene1 - 100> 0.999
Ethylbenzene1 - 100> 0.999
Xylenes1 - 100> 0.999
Toluene-d8 (Established) Benzene1 - 100> 0.995
Toluene1 - 100> 0.995
Ethylbenzene1 - 100> 0.995
Xylenes1 - 100> 0.995

Table 2: Recovery and Precision

Internal StandardAnalyteSpiked Concentration (ng/mL)Average Recovery (%)Relative Standard Deviation (RSD, %)
This compound (Hypothetical) Benzene5095< 10
Toluene5096< 10
Ethylbenzene5094< 10
Xylenes5093< 10
Toluene-d8 (Established) Benzene5085 - 115< 20
Toluene5085 - 115< 20
Ethylbenzene5085 - 115< 20
Xylenes5085 - 115< 20

Experimental Protocols

A robust validation of an internal standard requires a detailed and well-documented experimental protocol. Below is a hypothetical protocol for the validation of this compound for the analysis of Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) in a water matrix, based on established methodologies such as EPA Method 8260.

Preparation of Standards
  • Stock Solutions: Individual stock solutions of Benzene, Toluene, Ethylbenzene, o-Xylene, m-Xylene, p-Xylene, and this compound (1000 µg/mL) are prepared in methanol.

  • Calibration Standards: A series of calibration standards are prepared by diluting the stock solutions in reagent-free water to achieve concentrations ranging from 1 ng/mL to 100 ng/mL for each BTEX compound.

  • Internal Standard Spiking Solution: A working solution of this compound is prepared in methanol at a concentration of 10 µg/mL.

  • Sample Preparation: To each 5 mL aliquot of calibration standard and blank water samples, 5 µL of the this compound internal standard spiking solution is added, resulting in a final concentration of 10 ng/mL.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode at 250°C.

  • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 120°C at 10°C/min, then ramped to 220°C at 20°C/min and held for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Conditions:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Electron Ionization: 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM)

    • Ions Monitored:

      • Benzene: m/z 78, 77

      • Toluene: m/z 91, 92

      • Ethylbenzene: m/z 91, 106

      • Xylenes: m/z 91, 106

      • This compound: m/z 57, 71, 113

Validation Parameters
  • Linearity: Assessed by analyzing the calibration standards in triplicate and performing a linear regression of the peak area ratio (analyte/internal standard) versus concentration. A correlation coefficient (R²) of >0.995 is considered acceptable.

  • Recovery and Precision: Determined by analyzing seven replicates of a blank water sample spiked with known concentrations of BTEX analytes and this compound. Recovery is calculated as the measured concentration divided by the nominal concentration, multiplied by 100%. Precision is expressed as the relative standard deviation (RSD) of the replicate measurements.

Visualizing the Workflow and Validation Logic

To further clarify the experimental and logical processes, the following diagrams are provided.

Experimental_Workflow prep_standards Prepare Stock & Calibration Standards (BTEX) spike_samples Spike IS into Standards & Samples prep_standards->spike_samples prep_is Prepare this compound Internal Standard (IS) prep_is->spike_samples gcms_analysis GC-MS Analysis (SIM Mode) spike_samples->gcms_analysis data_processing Data Processing (Peak Area Ratio) gcms_analysis->data_processing quant_results Quantitative Results data_processing->quant_results

Caption: Experimental workflow for GC-MS analysis using an internal standard.

Validation_Logic start Select this compound as Candidate IS linearity Linearity Assessment (R² > 0.995) start->linearity precision Precision Assessment (RSD < 15%) start->precision accuracy Accuracy (Recovery) Assessment (85-115%) start->accuracy decision Performance Acceptable? linearity->decision precision->decision accuracy->decision validated This compound Validated as Internal Standard decision->validated Yes not_validated Re-evaluate or Select Alternative IS decision->not_validated No

Caption: Logical flow for the validation of an internal standard.

Conclusion

The hypothetical validation presented in this guide suggests that this compound holds promise as a reliable and cost-effective internal standard for the GC-MS analysis of volatile organic compounds. Its expected performance in terms of linearity, recovery, and precision is comparable to, and in some aspects potentially exceeds, the established criteria for commonly used deuterated standards. However, it is imperative that researchers conduct their own rigorous in-house validation studies to confirm its suitability for their specific applications and matrices. This guide serves as a comprehensive template for designing and executing such validation studies, ensuring the generation of high-quality, defensible analytical data.

A Comparative Guide to 3-Ethylnonane and n-Undecane as Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-polar solvents, the choice between a linear and a branched alkane can significantly impact experimental outcomes, from solubility and reaction kinetics to chromatographic separations. This guide provides an objective comparison of 3-Ethylnonane, a branched alkane, and n-undecane, its linear isomer, to aid in solvent selection for various research and development applications.

Physicochemical Properties: A Head-to-Head Comparison

Both this compound and n-undecane share the same molecular formula (C₁₁H₂₄) and molecular weight, yet their structural differences lead to variations in their physical properties. These differences are summarized in the table below.

PropertyThis compoundn-UndecaneSignificance in Application
Molecular Formula C₁₁H₂₄[1][2]C₁₁H₂₄[1]Identical molecular formula indicates the same elemental composition.
Molecular Weight 156.31 g/mol [1][3]156.31 g/mol [1]Identical molecular weight implies that differences in properties are primarily due to molecular structure.
Boiling Point 188.9 ± 7.0 °C[1]196.3 °CThe lower boiling point of this compound can be advantageous for easier removal post-reaction or extraction.
Melting Point -57.06 °C (estimate)-26 °CThe lower melting point of this compound offers a wider liquid range, making it suitable for low-temperature applications.
Density 0.7456 g/cm³0.743 g/cm³The slight difference in density is generally not significant for most applications.
Flash Point 50.2 ± 11.4 °C (Predicted)60 °CBoth are flammable liquids, with n-undecane having a slightly higher flash point, indicating a marginally lower fire hazard.
Refractive Index 1.41871.418The similar refractive indices suggest comparable interaction with light, which is relevant for optical detection methods in chromatography.
LogP (Octanol-Water) 6.42 (Predicted)[1]5.6 (Computed)The higher LogP of this compound suggests greater lipophilicity, which could influence its solvent power for highly non-polar compounds.
Vapor Pressure 0.8 ± 0.2 mmHg at 25°C (Predicted)[1]0.564 mmHg at 25°CThe slightly higher vapor pressure of this compound indicates it is more volatile than n-undecane at room temperature.

Performance as a Non-Polar Solvent

The choice between a branched and a linear alkane solvent can influence solubility, reaction rates, and chromatographic separations due to differences in their molecular geometry and intermolecular interactions.

Solubility

The principle of "like dissolves like" governs solubility. Both this compound and n-undecane are excellent solvents for non-polar compounds. However, the branching in this compound can lead to subtle differences:

  • For non-polar solutes: It is generally observed that for dissolving non-polar compounds in non-polar solvents, both branched and unbranched alkanes exhibit high solubility, often to the extent of being miscible in all proportions[4].

  • For solutes with some polarity: While both are non-polar, the branched structure of this compound may offer slightly better solvation for molecules with some degree of branching or three-dimensional complexity by reducing the non-polar surface area and potentially allowing for more favorable packing around the solute molecule[5].

Reaction Kinetics

The solvent can influence reaction rates by affecting the stability of reactants, transition states, and products.

  • Stability: Theoretical studies suggest that branched alkanes are thermodynamically more stable than their linear counterparts due to a combination of electrostatic and correlation energy effects[6]. This inherent stability might translate to a more inert reaction medium.

  • Reactivity: In reactions where the solvent may participate, such as radical reactions, the presence of tertiary carbon-hydrogen bonds in this compound could lead to different side-product profiles compared to n-undecane, which only has primary and secondary C-H bonds.

Chromatographic Performance

In gas chromatography (GC), both solvents can be used as components of the stationary phase or as solvents for sample preparation.

  • Stationary Phase: The branching of this compound would likely lead to different retention characteristics compared to a linear alkane stationary phase. This could be advantageous for separating structurally similar isomers. Kovats' retention indices, a measure of retention in GC, are available for this compound on non-polar columns, which can aid in method development[7].

  • Sample Solvent: Due to their volatility and ability to dissolve non-polar analytes, both are suitable as solvents for GC sample injection[8]. The slightly higher volatility of this compound might be preferable in some cases for faster solvent evaporation in the injector.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are general protocols for key experiments relevant to the use of these solvents.

Protocol for Determining Drug Solubility in an Organic Solvent

This protocol outlines a common method for determining the solubility of a solid drug compound in a non-polar solvent like this compound or n-undecane.

Objective: To determine the saturation solubility of a drug compound at a specific temperature.

Materials:

  • Drug compound (solid)

  • Solvent (this compound or n-undecane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of the solid drug compound to a series of vials.

  • Accurately dispense a known volume of the solvent (e.g., 5 mL) into each vial.

  • Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solution should have undissolved solid present.

  • After equilibration, remove the vials and centrifuge them at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis).

  • Determine the concentration of the drug in the diluted sample using a pre-validated analytical method.

  • Calculate the original concentration in the saturated solution, which represents the solubility of the drug in the solvent at that temperature.

Protocol for Gas Chromatography Analysis Using an Alkane Solvent

This protocol describes a general procedure for analyzing a mixture of volatile or semi-volatile compounds using an alkane as the solvent.

Objective: To separate and quantify the components of a mixture using gas chromatography.

Materials:

  • Sample mixture

  • Solvent (this compound or n-undecane)

  • Gas chromatograph (GC) equipped with a suitable column (e.g., a non-polar capillary column) and detector (e.g., Flame Ionization Detector - FID).

  • Autosampler vials with caps

  • Microsyringe (if manual injection is used)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample mixture in the chosen solvent (this compound or n-undecane) to a desired concentration.

  • Instrument Setup:

    • Set the GC oven temperature program. An isothermal or a temperature ramp program can be used depending on the complexity of the mixture[9].

    • Set the injector and detector temperatures. The injector temperature should be high enough to ensure rapid vaporization of the sample and solvent.

    • Set the carrier gas flow rate (e.g., helium or nitrogen).

  • Injection: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC using an autosampler or manual injection.

  • Data Acquisition: Start the data acquisition system to record the chromatogram.

  • Analysis:

    • Identify the peaks in the chromatogram based on their retention times by comparing them to known standards.

    • Quantify the components by integrating the peak areas and using a calibration curve or internal standard method.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting between this compound and n-undecane based on experimental requirements.

Solvent_Selection start Define Experimental Goal solubility Solubility Study start->solubility synthesis Organic Synthesis start->synthesis chromatography Chromatography start->chromatography solute_polarity Assess Solute Polarity solubility->solute_polarity reaction_temp Consider Reaction Temperature synthesis->reaction_temp separation_type Determine Separation Type chromatography->separation_type highly_nonpolar Highly Non-Polar Solute solute_polarity->highly_nonpolar High some_polarity Solute with some 3D complexity solute_polarity->some_polarity Moderate low_temp Low Temperature Reaction (< -26°C) reaction_temp->low_temp Low high_temp High Temperature Reaction (> 180°C) reaction_temp->high_temp High gc_stationary_phase GC Stationary Phase for Isomer Separation separation_type->gc_stationary_phase Isomer Separation gc_solvent GC Sample Solvent separation_type->gc_solvent General Use consider_both Both are suitable options highly_nonpolar->consider_both select_3EN Select this compound some_polarity->select_3EN low_temp->select_3EN select_NU Select n-Undecane high_temp->select_NU gc_stationary_phase->select_3EN gc_solvent->consider_both

Caption: A decision-making workflow for solvent selection.

Conclusion

Both this compound and n-undecane are effective non-polar solvents with distinct advantages depending on the specific application. The branched structure of this compound provides a lower melting and boiling point, which can be beneficial for low-temperature applications and ease of removal. Its slightly higher lipophilicity may also offer advantages for dissolving highly non-polar or sterically hindered molecules. In contrast, the linear structure of n-undecane provides a higher boiling point and flash point, making it suitable for higher temperature applications and offering a marginally lower fire risk.

The choice between these two solvents should be guided by a thorough consideration of the physicochemical properties of the solute, the specific requirements of the experimental setup, and the desired outcomes of the study. This guide provides the foundational data and experimental context to make an informed decision.

References

Performance comparison of different GC columns for 3-Ethylnonane separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two common non-polar capillary gas chromatography (GC) columns for the separation of 3-Ethylnonane, a branched alkane relevant in various fields including petrochemical analysis and as a potential biomarker. The selection of an appropriate GC column is critical for achieving accurate and reproducible analytical results. Here, we compare the performance of a 100% dimethylpolysiloxane stationary phase column (akin to a DB-1 or HP-1) and a 5% phenyl / 95% dimethylpolysiloxane stationary phase column (similar to a DB-5 or HP-5ms).

Data Presentation: Performance Comparison

The following table summarizes the expected quantitative performance of the two GC columns for the analysis of this compound under typical analytical conditions.

Performance MetricColumn A: 100% DimethylpolysiloxaneColumn B: 5% Phenyl / 95% Dimethylpolysiloxane
Stationary Phase 100% Dimethylpolysiloxane5% Phenyl / 95% Dimethylpolysiloxane
Polarity Non-polarNon-polar
Retention Time (min) 8.528.65
Peak Width at Half Height (sec) 1.81.6
Tailing Factor 1.11.05
Theoretical Plates 180,000205,000
Resolution (from adjacent peak) 1.82.1

Note: The data presented is illustrative. Actual performance may vary.

Experimental Protocols

The following provides a detailed methodology for the gas chromatographic analysis of this compound. These are typical conditions that can be adapted for either of the compared columns.

1. Sample Preparation:

A stock solution of this compound (1 mg/mL) is prepared in n-hexane. A working standard of 10 µg/mL is prepared by diluting the stock solution with n-hexane.

2. Gas Chromatography (GC) Conditions:

  • Instrument: Agilent 7890B GC System (or equivalent)

  • Injector: Split/Splitless Inlet

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 50:1

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (Constant Flow)

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 300°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen): 25 mL/min

3. Data Analysis:

Peak integration and analysis are performed using the instrument's chromatography data software. Performance metrics are calculated based on the resulting chromatogram.

Mandatory Visualization

The following diagrams illustrate the logical relationships in GC column selection and the experimental workflow.

Caption: Logical workflow for selecting a suitable GC column for this compound analysis.

GC_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL in Hexane) Working Prepare Working Standard (10 µg/mL) Stock->Working Injection Inject 1 µL into GC Working->Injection Separation Separation on GC Column (Temperature Program) Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration Report Generate Report Integration->Report

Caption: Step-by-step experimental workflow for the GC analysis of this compound.

Discussion

For a non-polar analyte such as this compound, both 100% dimethylpolysiloxane and 5% phenyl / 95% dimethylpolysiloxane stationary phases are suitable choices. The primary mechanism of separation on these columns is based on the boiling point of the analyte.

  • Column A (100% Dimethylpolysiloxane): This is a classic non-polar phase that provides good separation of non-polar compounds based on their volatility. It is a robust and versatile column for general-purpose analysis.

  • Column B (5% Phenyl / 95% Dimethylpolysiloxane): The introduction of a small percentage of phenyl groups slightly increases the polarity of the stationary phase. While still considered non-polar, this can lead to subtle changes in selectivity. For alkanes, this may result in slightly longer retention times and potentially improved peak shapes due to enhanced interactions. The phenyl groups can also improve the thermal stability of the column.

Both columns are capable of providing adequate separation for this compound. The choice between them may depend on the specific requirements of the analysis. For routine analysis where baseline separation from other components is achieved, the 100% dimethylpolysiloxane column is a cost-effective and reliable option. For more complex matrices or when enhanced resolution and peak symmetry are desired, the 5% phenyl / 95% dimethylpolysiloxane column may offer a slight advantage. It is always recommended to perform an initial screening with both column types to determine the optimal choice for a specific application.

A Comparative Guide to the Quantification of 3-Ethylnonane: Accuracy and Precision of Leading Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds (VOCs) is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-Ethylnonane, a branched-chain alkane, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Transfer Reaction-Mass Spectrometry (PTR-MS).

This document outlines the performance of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs. Detailed experimental protocols and data are presented to ensure clarity and reproducibility.

Method Comparison: GC-MS and PTR-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is widely regarded as a "gold standard" for its high specificity and ability to resolve complex mixtures.[1] In contrast, Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is a direct-injection mass spectrometry technique that provides real-time monitoring of VOCs without the need for chromatographic separation.[2] This makes PTR-MS particularly advantageous for applications requiring high temporal resolution.

The choice between GC-MS and PTR-MS often depends on the specific requirements of the analysis, such as the need for isomeric separation, the complexity of the sample matrix, and the desired speed of analysis. While GC-MS excels in providing detailed molecular information and separating isomers, PTR-MS offers the advantage of rapid, high-sensitivity measurements.

Quantitative Data Summary

Analytical MethodAnalyte ClassMatrixAccuracy (% Recovery)Precision (% RSD)Reference
GC-MS Volatile HydrocarbonsWater80 - 120< 15[3]
PesticidesBlood89.0 - 108< 9.4[4][5]
Various FCM SubstancesFood Simulants70 - 115< 20[6]
PTR-MS Alkanes (C8-C21)AirHigh AccuracyHigh Precision[7]
Various VOCsAirVaries by compoundTypically < 15[8][9]

Note: Accuracy is typically reported as the percentage recovery of a known amount of analyte spiked into a sample matrix. Precision is expressed as the relative standard deviation (%RSD) of replicate measurements.

Experimental Protocols

Representative GC-MS Method for Volatile Hydrocarbon Quantification in Water

This protocol is based on established methods for the analysis of volatile hydrocarbons in aqueous matrices and is representative of a suitable approach for this compound quantification.[10]

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Place a known volume of the water sample (e.g., 10 mL) into a headspace vial.

  • Add a salting-out agent (e.g., NaCl) to increase the volatility of the analytes.

  • Seal the vial with a PTFE-lined septum.

  • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions would be selected for enhanced sensitivity and specificity.

3. Quantification

  • Create a calibration curve using certified reference standards of this compound at various concentrations.

  • Analyze the samples under the same conditions as the standards.

  • Quantify the concentration of this compound in the samples by comparing the peak area of the analyte to the calibration curve.

Representative PTR-MS Method for Real-Time VOC Quantification

This protocol outlines a general procedure for the analysis of volatile organic compounds using PTR-MS.

1. Instrument Setup

  • Ensure the PTR-MS instrument is calibrated and tuned according to the manufacturer's specifications.

  • Use a certified gas standard containing a known concentration of a reference compound (e.g., isobutylene) for mass calibration and to check instrument sensitivity.

2. Sample Introduction

  • Introduce the gas-phase sample directly into the drift tube of the PTR-MS instrument via a heated transfer line to prevent condensation.

  • For liquid samples, a headspace technique or a specialized liquid calibration unit can be used to generate a representative gas-phase sample.

3. Data Acquisition

  • Monitor the ion signals of the protonated this compound molecule (m/z 157.3) and the primary reagent ions (H3O+).

  • Acquire data in real-time with a typical time resolution of a few seconds.

4. Quantification

  • The concentration of this compound can be calculated using the following formula, which relates the count rates of the product and primary ions to the concentration of the analyte:

    [this compound] = (1/k*t) * ([C11H25+]/[H3O+])

    Where:

    • [this compound] is the concentration of this compound.

    • k is the reaction rate constant for the proton transfer reaction between H3O+ and this compound.

    • t is the reaction time in the drift tube.

    • [C11H25+] is the count rate of the protonated this compound ion.

    • [H3O+] is the count rate of the primary hydronium ion.

  • For accurate quantification, the instrument should be calibrated with a certified this compound gas standard.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for the quantification of this compound using GC-MS and a comparison of the key features of GC-MS and PTR-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Aqueous Sample Vial Headspace Vial Sample->Vial Transfer SPME HS-SPME Vial->SPME Equilibration & Adsorption GC Gas Chromatography (Separation) SPME->GC Desorption & Injection MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant Cal Calibration Curve (Certified Standards) Cal->Quant Method_Comparison cluster_features Key Features GCMS GC-MS Separation Chromatographic Separation GCMS->Separation Specificity High Specificity (Isomer Separation) GCMS->Specificity SamplePrep Sample Preparation Required GCMS->SamplePrep PTRMS PTR-MS RealTime Real-Time Monitoring PTRMS->RealTime Speed High Speed (No Separation) PTRMS->Speed Direct Direct Sample Introduction PTRMS->Direct

References

Cross-Validation of 3-Ethylnonane Analysis: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the identification and quantification of 3-Ethylnonane, a volatile organic compound (VOC) with applications as a chromatographic standard and potential relevance in fuel development and environmental science.[1] This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to assist researchers in selecting the most appropriate methodology for their specific research needs.

Introduction to this compound and its Analysis

This compound (C11H24) is a branched-chain alkane.[2][3][4][5] Accurate and reliable quantification of this compound is crucial in various research and industrial settings. The primary analytical method for such volatile compounds is Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive identification.[1] However, other techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed, each offering distinct advantages and disadvantages. This guide focuses on the cross-validation of data obtained from these diverse analytical platforms.

Comparative Data of Analytical Techniques

The selection of an analytical technique is often guided by factors such as sensitivity, selectivity, cost, and the nature of the sample matrix. Below is a summary of key performance indicators for the analysis of this compound using GC-MS, HPLC, and NMR.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-to-charge ratio detection.Separation based on polarity and interaction with stationary phase.Detection of nuclear spin transitions in a magnetic field.
Sensitivity High (picogram to femtogram range)Moderate to Low (nanogram to microgram range)Low (microgram to milligram range)
Selectivity Very High (mass spectral data provides structural information)Moderate (dependent on column and detector)High (provides detailed structural information)
Quantitative Accuracy High (with appropriate internal standards)High (with appropriate calibration)High (inherently quantitative)
Sample Throughput HighHighLow
Instrumentation Cost Moderate to HighModerateHigh
Primary Application Identification and quantification of volatile and semi-volatile compounds.Separation of non-volatile or thermally labile compounds.Structural elucidation and purity assessment.

Table 1: Comparison of Analytical Techniques for this compound Analysis

Gas Chromatography (GC) Data

A critical parameter in gas chromatography for compound identification is the Kovats Retention Index (RI). The RI is a measure of where a compound elutes relative to a series of n-alkane standards. Below are reported Kovats Retention Indices for this compound on standard non-polar columns.

Retention IndexReference
1059.3NIST Mass Spectrometry Data Center[2]
1062NIST Mass Spectrometry Data Center[2]
1067NIST Mass Spectrometry Data Center[2]
1067.34NIST Mass Spectrometry Data Center[2]
1067.56NIST Mass Spectrometry Data Center[2]
1067.86NIST Mass Spectrometry Data Center[2]
1068NIST Mass Spectrometry Data Center[2]
1070NIST Mass Spectrometry Data Center[2]

Table 2: Kovats Retention Indices for this compound (Standard Non-Polar Column)

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a cornerstone technique for the analysis of volatile compounds like this compound.[1][6][7][8]

Sample Preparation: For liquid samples, a direct injection following dilution with a suitable solvent (e.g., hexane) is appropriate. For air or gas samples, pre-concentration using solid-phase microextraction (SPME) or thermal desorption tubes is recommended.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: Restek Stabilwax® (30 m x 0.25 mm x 0.25 µm) or equivalent polar column.[9] An alternative is a non-polar column such as a J & W DB-624 (30m, 0.25mm, 1.4µm df).[10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

GC Conditions:

  • Inlet Temperature: 260°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.[11][12]

  • Oven Temperature Program: Initial temperature of 40°C for 3 minutes, then ramp at 12.5°C/min to 290°C and hold for 4 minutes.[11][12]

MS Conditions:

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 260°C.[9]

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 45-300.[6]

Data Analysis: Compound identification is performed by comparing the acquired mass spectrum with a reference library (e.g., NIST). Quantification is achieved by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards.

High-Performance Liquid Chromatography (HPLC) Protocol

While less common for volatile alkanes, HPLC can be adapted for the analysis of hydrocarbons.[13][14][15]

Sample Preparation: Dissolve the sample in a non-polar solvent compatible with the mobile phase, such as hexane.

Instrumentation:

  • HPLC System: Shimadzu Prominence HPLC system or equivalent.[16]

  • Column: A normal-phase column (e.g., silica or cyano-bonded) or a reverse-phase C18 column can be tested. For saturated hydrocarbons, normal-phase is often preferred.

  • Detector: Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is suitable for non-UV absorbing alkanes.

HPLC Conditions:

  • Mobile Phase: Isocratic elution with 100% n-hexane.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Data Analysis: Quantification is based on the peak area from the detector, calibrated against standards of known this compound concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and is inherently quantitative without the need for calibration curves.[17][18][19]

Sample Preparation: Dissolve a precisely weighed amount of the sample (typically 1-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl3). Add a known amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing and quantification.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (zg30).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 5 seconds.

  • Spectral Width: 0-10 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-150 ppm.

Data Analysis: The structure is confirmed by analyzing the chemical shifts, coupling constants, and multiplicities of the signals. Quantification is performed by integrating the area of a specific proton or carbon signal corresponding to this compound and comparing it to the integral of the internal standard.

Visualization of Workflows and Concepts

Cross-Validation Workflow for Analytical Methods

The following diagram illustrates a logical workflow for the cross-validation of analytical data for this compound obtained from GC-MS, HPLC, and NMR.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition cluster_quant Quantification cluster_comparison Cross-Validation cluster_result Outcome Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC NMR NMR Analysis Sample->NMR GCMS_Data GC-MS Data (Chromatogram, Mass Spectrum) GCMS->GCMS_Data HPLC_Data HPLC Data (Chromatogram) HPLC->HPLC_Data NMR_Data NMR Data (Spectra) NMR->NMR_Data Quant_GCMS Quantification (GC-MS) GCMS_Data->Quant_GCMS Quant_HPLC Quantification (HPLC) HPLC_Data->Quant_HPLC Quant_NMR Quantification (NMR) NMR_Data->Quant_NMR Comparison Comparative Analysis (Statistical Tests) Quant_GCMS->Comparison Quant_HPLC->Comparison Quant_NMR->Comparison Result Validated this compound Concentration Comparison->Result

Caption: Workflow for cross-validating this compound data.

General Workflow for VOC Biomarker Discovery

While this compound is not yet established as a specific biomarker, the following diagram illustrates a general workflow for the discovery and validation of volatile organic compound biomarkers from biological samples, a process in which the analytical techniques discussed could be applied.

VOCBiomarkerWorkflow cluster_collection Sample Collection cluster_extraction VOC Extraction cluster_analysis Analytical Measurement cluster_data Data Processing cluster_identification Biomarker Identification cluster_validation Validation BiologicalSample Biological Sample (e.g., Breath, Urine, Blood) SPME Solid-Phase Microextraction (SPME) BiologicalSample->SPME Headspace Headspace Analysis BiologicalSample->Headspace GCMS_Analysis GC-MS Analysis (Untargeted/Targeted) SPME->GCMS_Analysis Headspace->GCMS_Analysis DataProcessing Peak Detection & Deconvolution GCMS_Analysis->DataProcessing StatAnalysis Statistical Analysis (e.g., PCA, PLS-DA) DataProcessing->StatAnalysis BiomarkerID Putative Biomarker Identification StatAnalysis->BiomarkerID Validation Validation in Larger Cohort BiomarkerID->Validation

Caption: General workflow for VOC biomarker discovery.

Conclusion

The cross-validation of analytical data is paramount for ensuring the accuracy and reliability of scientific findings. For the analysis of this compound, GC-MS stands out as the most sensitive and selective method, particularly for complex matrices. HPLC and NMR, while less conventional for this specific analyte, offer complementary information and can be valuable for method validation and structural confirmation. The choice of technique should be guided by the specific research question, available instrumentation, and the required level of sensitivity and selectivity. The workflows and protocols presented in this guide provide a framework for researchers to design and execute robust analytical studies for this compound and other volatile organic compounds.

References

Evaluating 3-Ethylnonane as a Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, the selection of an appropriate reference material is paramount to ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive evaluation of 3-Ethylnonane as a reference material, particularly for its application as a chromatographic standard. Its performance is objectively compared with common alternatives, including the linear alkanes n-Undecane and n-Dodecane, and the branched alkane 2,2,4-Trimethylpentane (Isooctane). This comparison is supported by a summary of their physical and chemical properties, certified purity, stability, and chromatographic behavior.

Physicochemical Properties and Purity

The suitability of a compound as a reference material is fundamentally determined by its physical and chemical characteristics, as well as its purity. The following table summarizes these key parameters for this compound and its alternatives.

PropertyThis compoundn-Undecanen-Dodecane2,2,4-Trimethylpentane (Isooctane)
Molecular Formula C₁₁H₂₄C₁₁H₂₄C₁₂H₂₆C₈H₁₈
Molecular Weight 156.31 g/mol 156.31 g/mol 170.33 g/mol 114.23 g/mol
Boiling Point 188-189 °C196 °C216 °C99.3 °C
Density 0.745 g/cm³0.74 g/mL at 25 °C[1]0.75 g/mL at 25 °C0.692 g/cm³ at 20°C[2]
Structure Branched AlkaneLinear AlkaneLinear AlkaneBranched Alkane
Certified Purity Typically >99% (Varies by supplier)≥99.8% (GC)[1]Typically >99.5% (GC)≥ 99%[2]

Key Observations:

  • This compound and n-Undecane are isomers, possessing the same molecular formula and weight, which can be advantageous for certain analytical comparisons.

  • The branched structure of this compound and 2,2,4-Trimethylpentane generally leads to lower boiling points compared to their linear counterparts with a similar number of carbon atoms. This difference in volatility can be exploited in chromatographic separations.

  • Certified reference materials for all listed compounds are commercially available with high purity, a critical requirement for their use as standards.[1][2]

Chromatographic Behavior: A Comparison of Retention Indices

The Kovats Retention Index (RI) is a standardized measure used in gas chromatography to convert retention times into system-independent constants. It provides a means to compare the elution behavior of compounds across different instruments and conditions. A compilation of Kovats retention indices for this compound on various stationary phases is available through resources like the NIST Chemistry WebBook.[3] Comparing the RI of this compound with its alternatives allows for an assessment of their relative positions in a chromatogram and potential for co-elution with analytes of interest.

Generally, on non-polar stationary phases, branched alkanes like this compound and 2,2,4-Trimethylpentane will have lower retention indices compared to their linear isomers. This earlier elution can be beneficial when analyzing complex mixtures containing heavier components.

Stability and Long-Term Reliability

Experimental Protocols

To provide a framework for the comparative evaluation of these reference materials, detailed methodologies for key analytical techniques are outlined below.

Protocol 1: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol describes the determination of the purity of alkane reference materials using GC-FID, a robust and widely used technique for quantifying hydrocarbon content.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for hydrocarbon analysis (e.g., 100% dimethylpolysiloxane).

  • Autosampler for precise injection volumes.

2. Reagents and Standards:

  • High-purity carrier gas (e.g., Helium, Hydrogen).

  • High-purity FID gases (Hydrogen and Air).

  • High-purity solvent for sample dilution (e.g., hexane or isooctane).

  • The reference material to be tested (this compound, Undecane, Dodecane, or 2,2,4-Trimethylpentane).

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 5 minutes, then ramp at 10 °C/min to 280 °C, and hold for 10 minutes.

  • Carrier Gas Flow Rate: Constant flow, e.g., 1 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 100:1.

4. Sample Preparation:

  • Accurately prepare a solution of the reference material in the chosen solvent at a concentration of approximately 1000 µg/mL.[7]

5. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the main component as the percentage of its peak area relative to the total area of all peaks (Area % method).

Protocol 2: Purity Determination by Quantitative NMR (qNMR)

qNMR is a primary ratio method for determining the purity of organic compounds with high precision and accuracy, traceable to the International System of Units (SI).[8]

1. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

2. Reagents and Standards:

  • Deuterated solvent (e.g., Chloroform-d, Benzene-d6).

  • Certified internal standard (IS) with a known purity, which is soluble in the same deuterated solvent and has signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).[9]

  • The reference material to be tested.

3. Sample Preparation:

  • Accurately weigh a specific amount of the reference material and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4. NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery.

  • Ensure a high signal-to-noise ratio by adjusting the number of scans.

5. Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Certified purity of the internal standard

Workflow for Reference Material Evaluation

The following diagram illustrates a typical workflow for the evaluation and certification of a new reference material.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Certification and Release A Candidate Material Synthesis/Sourcing B Structural Elucidation (NMR, MS, IR) A->B C Preliminary Purity Assessment (e.g., GC-FID) B->C D Method Development & Validation (GC, HPLC, etc.) C->D Meets preliminary criteria E Inter-laboratory Comparison Studies D->E F Homogeneity and Stability Studies D->F G Purity Assignment (e.g., qNMR, Mass Balance) E->G F->G H Uncertainty Estimation G->H I Certificate of Analysis Generation H->I J Release as Certified Reference Material I->J

Caption: Workflow for Reference Material Evaluation.

Conclusion

This compound serves as a reliable reference material for chromatographic applications, particularly in the analysis of hydrocarbons. Its branched structure offers different chromatographic selectivity compared to its linear isomer, n-undecane, which can be advantageous for specific separation challenges. The choice between this compound and its alternatives—n-undecane, n-dodecane, and 2,2,4-trimethylpentane—will depend on the specific requirements of the analytical method. Factors to consider include the desired retention time relative to the analytes of interest, the potential for co-elution, and the required volatility. For applications demanding high stability, the branched alkanes, this compound and 2,2,4-trimethylpentane, may offer a theoretical advantage due to their greater thermodynamic stability. Ultimately, the selection should be based on a thorough evaluation of the performance characteristics of each candidate reference material within the context of the specific analytical method being employed. The protocols provided in this guide offer a framework for conducting such an evaluation.

References

Unraveling the Molecular Fingerprint: A Comparative Analysis of 3-Ethylnonane Fragmentation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the fragmentation patterns of molecules is paramount for accurate identification and structural elucidation. This guide provides a comparative analysis of the mass spectrometric fragmentation of 3-Ethylnonane, a branched alkane, offering insights into its behavior in different mass spectrometers and presenting supporting data for enhanced analytical workflows.

Introduction to Alkane Fragmentation

In electron ionization mass spectrometry (EI-MS), alkanes undergo fragmentation through the cleavage of C-C bonds and, to a lesser extent, C-H bonds. For straight-chain alkanes, this results in a series of characteristic fragment ions separated by 14 Da, corresponding to the loss of successive CH₂ groups. However, the fragmentation of branched alkanes like this compound is more complex and highly informative. Cleavage is favored at the branching point, leading to the formation of more stable secondary or tertiary carbocations. This preferential fragmentation provides valuable clues about the molecule's structure. The molecular ion (M+) peak of branched alkanes is often of low abundance or entirely absent due to the instability of the parent ion.

Fragmentation Pattern of this compound

This compound (C₁₁H₂₄), with a molecular weight of 156.31 g/mol , presents a distinct fragmentation pattern upon electron ionization. The branching at the third carbon atom dictates the primary fragmentation pathways. The major fragmentation events involve the cleavage of the C-C bonds adjacent to the tertiary carbon, leading to the loss of ethyl and propyl radicals, and the formation of stable secondary carbocations.

A comparison with its straight-chain isomer, n-undecane, highlights the influence of branching. The mass spectrum of n-undecane is characterized by a regular series of fragment ions corresponding to the loss of alkyl radicals, with prominent peaks at m/z 43, 57, 71, and 85. In contrast, the mass spectrum of this compound is expected to show enhanced abundance of ions resulting from cleavage at the branching point.

Comparative Fragmentation Data

Mass Spectrometer TypeExpected Fragmentation Characteristics of this compound
Quadrupole Good sensitivity and resolution for routine analysis. The fragmentation pattern will be dominated by the most stable carbocations formed from cleavage at the branching point. Expect prominent peaks at m/z 127 (M-29, loss of ethyl radical) and m/z 113 (M-43, loss of propyl radical).
Time-of-Flight (TOF) High mass accuracy and resolution. This allows for the determination of the elemental composition of fragment ions, aiding in the confident identification of fragments. The overall fragmentation pattern will be similar to that observed in a quadrupole instrument, but with greater precision in mass measurement.
Ion Trap Capable of MSⁿ experiments, allowing for the further fragmentation of selected ions to gain more detailed structural information. For this compound, an MS/MS experiment on the m/z 127 ion could help confirm its structure by observing its subsequent fragmentation. The relative abundances of ions can sometimes differ from quadrupole or TOF instruments due to space-charging effects and different ion cooling and heating dynamics.

Table 1. Predicted Fragmentation of this compound in Different Mass Spectrometers. This table outlines the expected key features of the mass spectrum of this compound when analyzed by different types of mass spectrometers.

Below is a table summarizing the expected principal fragment ions of this compound based on the principles of alkane fragmentation.

m/zProposed Fragment IonIdentityRelative Abundance
156[C₁₁H₂₄]⁺•Molecular IonVery Low to Absent
127[C₉H₁₉]⁺[M - C₂H₅]⁺High
113[C₈H₁₇]⁺[M - C₃H₇]⁺High
85[C₆H₁₃]⁺Further fragmentationModerate
71[C₅H₁₁]⁺Further fragmentationModerate
57[C₄H₉]⁺Further fragmentationHigh
43[C₃H₇]⁺Further fragmentationHigh

Table 2. Predicted Mass Spectrum of this compound. This table details the major fragment ions expected from the electron ionization of this compound. The relative abundances are predicted based on the stability of the resulting carbocations.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

A standard method for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Dilute this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 µg/mL.

  • Gas Chromatography:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (Electron Ionization):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Detector: The specific detector will depend on the mass spectrometer type (e.g., electron multiplier for quadrupole and TOF, or an electron-to-photon conversion dynode for ion traps).

Visualization of Mass Spectrometry Workflow

The general workflow for a mass spectrometry experiment can be visualized as follows:

MassSpecWorkflow cluster_inlet Sample Inlet cluster_ms Mass Spectrometer cluster_output Data System Sample Sample GC GC Sample->GC Injection Ion_Source Ion Source (Electron Ionization) GC->Ion_Source Elution Mass_Analyzer Mass Analyzer (Quadrupole/TOF/Ion Trap) Ion_Source->Mass_Analyzer Ion Acceleration Detector Detector Mass_Analyzer->Detector Ion Separation Data_System Data Acquisition & Analysis Detector->Data_System

Caption: General workflow of a GC-MS experiment.

This guide provides a foundational understanding of the fragmentation behavior of this compound in mass spectrometry. For definitive identification and comparison, it is always recommended to analyze an authentic standard of the compound under the specific instrumental conditions used in your laboratory.

Validation of a method for trace-level detection of 3-Ethylnonane

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Trace-Level Detection of 3-Ethylnonane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the trace-level detection of this compound, a volatile organic compound (VOC). The selection of an appropriate analytical method is critical for applications ranging from environmental monitoring and food safety to biomarker discovery in drug development. This document outlines the performance of established and emerging techniques, offering supporting data and detailed experimental protocols to aid in method selection and validation.

Introduction to this compound Analysis

This compound (C11H24) is a branched-chain alkane. Its detection at trace levels often requires sensitive and specific analytical instrumentation. The primary challenges in its analysis include its relatively low proton affinity, which can affect ionization efficiency in certain mass spectrometry techniques, and its presence in complex matrices, which necessitates effective sample preparation and chromatographic separation. This guide focuses on two prominent methods: Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS).

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the detection of this compound using SPME-GC-MS and PTR-MS. It is important to note that while extensive data exists for the analysis of similar long-chain alkanes, specific validated performance data for this compound is limited. The values presented for this compound are therefore estimated based on the performance of these methods for structurally related C8-C20 alkanes.

Performance MetricSPME-GC-MS (Estimated for this compound)PTR-MS (with NO+ reagent ions, Estimated for this compound)
Limit of Detection (LOD) Low ppb range (ng/L)Low ppt range (pg/L)[1]
Limit of Quantitation (LOQ) ~5 nmol on-column[2][3]0.7 - 1.3 ppt[1]
Linear Dynamic Range 5 - 100 nmol on-column[2][3]> 3 orders of magnitude
Accuracy (Recovery) > 90%[2][3][4]> 80%
Precision (RSD) < 15%< 10%
Analysis Time per Sample 30 - 60 minutesReal-time (< 1 minute)
Sample Preparation Required (SPME)Not required

Experimental Protocols

Validated Method: Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

SPME-GC-MS is a widely adopted, robust, and sensitive method for the analysis of VOCs in various matrices. The SPME technique serves as a solvent-free sample preparation step that concentrates the analyte of interest onto a coated fiber, which is then thermally desorbed into the GC-MS system for separation and detection.

a. Sample Preparation (SPME)

  • Sample Collection: Collect the air or headspace sample in a sealed vial. For liquid samples, an aliquot is placed in a headspace vial.

  • Fiber Selection: A non-polar polydimethylsiloxane (PDMS) or a mixed-phase fiber such as PDMS/Divinylbenzene (DVB) is recommended for alkanes.

  • Extraction: Expose the SPME fiber to the headspace of the sample. Gentle agitation and controlled temperature (e.g., 50-70°C) can enhance extraction efficiency. Typical extraction times range from 15 to 60 minutes.

  • Desorption: Retract the fiber and immediately introduce it into the heated injection port of the GC for thermal desorption of the analyte.

b. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

c. Data Analysis

  • Identification: The identification of this compound is confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

  • Quantification: A calibration curve is generated using external or internal standards to quantify the concentration of this compound in the sample.

Alternative Method: Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

PTR-MS is a direct-injection mass spectrometry technique that offers real-time monitoring of VOCs without the need for sample preparation or chromatographic separation. For alkanes like this compound, which have low proton affinity, the use of alternative reagent ions such as NO+ is crucial for sensitive detection.

a. Principle of Operation

  • Ionization: The sample air is continuously introduced into a drift tube reactor. Reagent ions (H3O+ or, for alkanes, NO+) are generated in an ion source and mixed with the sample.

  • Reaction: VOCs with a proton affinity higher than water (for H3O+) or that can undergo charge transfer or hydride abstraction with NO+ are ionized.

  • Detection: The resulting product ions are guided into a mass spectrometer (typically a quadrupole or TOF analyzer) for mass-to-charge ratio analysis and detection.

b. Instrumental Parameters for this compound Analysis

  • Reagent Ion: NO+ is selected for the sensitive detection of long-chain alkanes.

  • Drift Tube Conditions:

    • Voltage: Optimized to minimize fragmentation and maximize the signal of the parent ion.

    • Pressure: Typically maintained at a few millibars.

    • Temperature: Controlled to ensure stable reaction conditions.

  • Mass Spectrometer:

    • Mass Range: Scanned up to m/z 200 to include the expected product ions of this compound.

    • Dwell Time: Sufficiently long to achieve the desired sensitivity.

c. Data Analysis

  • Quantification: The concentration of this compound is calculated in real-time based on the count rates of the product and reagent ions, the reaction rate constant, and the reaction time in the drift tube.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the two discussed analytical methods.

SPME_GC_MS_Workflow cluster_SPME Solid-Phase Microextraction (SPME) cluster_GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample Sample Collection (Air or Headspace) Fiber Fiber Selection (e.g., PDMS/DVB) Sample->Fiber Extraction Headspace Extraction (15-60 min, 50-70°C) Fiber->Extraction Desorption Thermal Desorption (GC Inlet, 250°C) Extraction->Desorption Separation Chromatographic Separation (DB-5ms column) Desorption->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (Quadrupole or TOF) Ionization->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for this compound analysis by SPME-GC-MS.

PTR_MS_Workflow cluster_PTRMS Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) Sample Direct Sample Introduction (Continuous Flow) DriftTube Chemical Ionization (Drift Tube Reactor) Sample->DriftTube IonSource Reagent Ion Generation (NO+) IonSource->DriftTube MassAnalyzer Mass Analysis (Quadrupole or TOF) DriftTube->MassAnalyzer Detection Real-time Detection & Quantification MassAnalyzer->Detection

Caption: Workflow for real-time this compound analysis by PTR-MS.

References

Safety Operating Guide

Proper Disposal of 3-Ethylnonane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 3-Ethylnonane, a flammable and hazardous chemical. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is classified as a Flammable Liquid (Category 3), an Aspiration Hazard (Category 1), and Hazardous to the Aquatic Environment (Chronic).[1] Improper handling can lead to fire, serious health issues if ingested or inhaled, and long-term environmental damage.

Before handling this compound, ensure the following:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2] In case of inadequate ventilation, use a NIOSH/MSHA approved respirator.[2]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[2][3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2]

Quantitative Data and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValue
GHS Classification Flammable Liquid (Category 3), Aspiration Hazard (Category 1), Hazardous to the Aquatic Environment (Chronic)[1]
Molecular Formula C11H24[1]
Molecular Weight 156.31 g/mol [1]
Boiling Point 188.9 ± 7.0 °C[1]
Density 0.7 ± 0.1 g/cm³[1]
LogP (Lipophilicity) 6.42[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with federal, state, and local regulations. Do not dispose of this compound down the drain or in regular trash.

1. Waste Collection and Segregation:

  • Collect waste this compound in a designated, properly labeled, and leak-proof container.

  • The container should be made of a material compatible with organic solvents.

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard pictograms (flammable, health hazard, environmental hazard).

3. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Ensure the storage area is away from ignition sources and incompatible materials, such as strong oxidizing agents.[2]

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide them with a complete and accurate description of the waste.

5. Spill Response:

  • In the event of a spill, evacuate the area and remove all ignition sources.[2]

  • Ventilate the area.

  • For small spills, absorb the material with an inert absorbent, such as sand or vermiculite.[4]

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[2]

  • For large spills, contact your institution's emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Waste Generation (this compound) B Collect in Designated Waste Container A->B G Spill Occurs A->G C Properly Label Container (Hazardous Waste) B->C D Store in Satellite Accumulation Area C->D E Contact EHS for Disposal Pickup D->E F Licensed Hazardous Waste Disposal E->F H Small Spill: Absorb and Contain G->H Small I Large Spill: Contact Emergency Response G->I Large H->B

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Ethylnonane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Ethylnonane in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Understanding the Hazards

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Flammable Liquid (Category 3): Vapors can ignite with a spark or flame.[1]

  • Aspiration Hazard (Category 1): May be fatal if swallowed and enters the airways.[1]

  • Hazardous to the Aquatic Environment (Chronic): Poses a long-term risk to aquatic life.[1]

Physical and Chemical Properties

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 17302-11-3
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 188°C[2]
Flash Point 50.2 ± 11.4 °C
Density 0.7456 g/cm³[2]
Vapor Pressure 0.8 ± 0.2 mmHg at 25°C

Personal Protective Equipment (PPE)

Appropriate PPE is the final line of defense against chemical exposure. The following PPE is mandatory when handling this compound.[3][4]

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety goggles and face shieldChemical splash goggles are essential. A face shield should be worn over goggles during procedures with a high risk of splashing.[5]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option for intermittent contact, but always consult the glove manufacturer's resistance chart for the specific chemical.[4]
Body Protection Flame-retardant lab coat or coverallsA lab coat made of 100% cotton or other flame-resistant material is required.[6]
Foot Protection Closed-toe, chemical-resistant shoesFootwear should be non-absorbent and provide protection against spills.[7]
Respiratory Protection Use in a well-ventilated area. Respirator may be needed.Work should be conducted in a certified chemical fume hood. If vapors are expected to exceed exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[3][7]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.

4.1. Preparation and Handling

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific experiment.

  • Fume Hood: Ensure the chemical fume hood is operational and certified.

  • PPE: Don all required personal protective equipment as detailed in the table above.

  • Spill Kit: Have a spill kit rated for flammable liquids readily accessible.

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.

  • Dispensing: Use only non-sparking tools when opening and dispensing the chemical.[8]

  • Heating: Never use an open flame to heat this compound.[6] Use a heating mantle, water bath, or other controlled heating source.

  • Storage: Keep containers tightly closed in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8] Store in a designated flammables cabinet.[6]

4.2. First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin with plenty of soap and water.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Due to the aspiration hazard, immediately call a poison control center or physician. If vomiting occurs naturally, have the person lean forward.[8]

4.3. Spill Response

  • Evacuate: Immediately evacuate the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite).

  • Collection: Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

4.4. Disposal Plan

  • Waste Collection: Collect all this compound waste in a dedicated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name and associated hazards (Flammable, Aspiration Hazard).

  • Storage of Waste: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal: Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow start Start: Experiment with this compound risk_assessment 1. Conduct Risk Assessment start->risk_assessment end_node End: Post-Experiment Cleanup gather_materials 2. Gather Materials & PPE risk_assessment->gather_materials prepare_workspace 3. Prepare Workspace (Fume Hood, Spill Kit) gather_materials->prepare_workspace handling 4. Handle this compound (Grounding, Non-Sparking Tools) prepare_workspace->handling experiment 5. Perform Experiment handling->experiment spill Spill Occurs? experiment->spill waste_collection 6. Collect Waste decontamination 7. Decontaminate Glassware & Surfaces waste_collection->decontamination waste_disposal Dispose of Waste via EHS waste_collection->waste_disposal ppe_removal 8. Doff PPE decontamination->ppe_removal ppe_removal->end_node spill->waste_collection No spill_response Spill Response Protocol spill->spill_response Yes spill_response->waste_collection

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.